molecular formula C9H10O3 B1333398 Methyl (R)-(-)-mandelate CAS No. 20698-91-3

Methyl (R)-(-)-mandelate

Cat. No.: B1333398
CAS No.: 20698-91-3
M. Wt: 166.17 g/mol
InChI Key: ITATYELQCJRCCK-MRVPVSSYSA-N
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Description

Methyl (R)-(-)-mandelate is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITATYELQCJRCCK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369195
Record name (R)-(-)-Methyl mandelate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20698-91-3
Record name (R)-(-)-Methyl mandelate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-(-)-mandelate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl (R)-(-)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl (R)-(-)-mandelate, a significant chiral building block in organic synthesis, particularly in the pharmaceutical industry. The information presented herein is intended to support research, development, and quality control efforts by providing detailed data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is the methyl ester of (R)-mandelic acid. Its chemical structure consists of a benzene ring and an ester functional group, with a chiral center at the alpha-carbon bearing a hydroxyl group. This chirality is responsible for its optical activity, a critical attribute for its application in asymmetric synthesis.

Systematic IUPAC Name: methyl (2R)-2-hydroxy-2-phenylacetate

CAS Number: 20698-91-3[1]

The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is presented in the table below.

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol [1]
Appearance White to off-white or light yellow solid, powder, or crystal[2][3][4][5]
Melting Point 56-58 °C[1][3][4][6]
Boiling Point 258.1 °C at 760 mmHg (for racemic mixture)[7]
Density 1.1097 g/cm³ (rough estimate)[3]
Refractive Index 1.4371 (estimate)[3]
Solubility Soluble in organic solvents like ethanol, ether, and methanol. Sparingly soluble in chloroform. Limited solubility in water.[2][3]
Optical Rotation [α] -144° to -146° (c=2, in Methanol)[1][3]
Flash Point >110 °C[1][3][4][6]
pKa 12.19 ± 0.20 (Predicted)[3]
Storage Temperature 2-8 °C or Room Temperature, sealed in a dry environment[1][3]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for chemical characterization and quality assurance. The following sections detail the standard experimental methodologies for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • A small, finely powdered sample of the organic solid is packed into a capillary tube, which is sealed at one end.

  • The capillary tube is attached to a thermometer.

  • The assembly is placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus, containing a heating oil.

  • The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[3][4]

Boiling Point Determination

For solids with a defined boiling point, this property provides insight into their volatility.

Methodology:

  • A small amount of the liquid sample is placed in a small test tube (fusion tube).

  • A capillary tube, sealed at one end, is placed inverted into the test tube.

  • The setup is attached to a thermometer and heated in a Thiele tube or similar apparatus.

  • The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9]

Optical Rotation Measurement

Optical rotation is a definitive characteristic of chiral molecules and is used to determine enantiomeric purity.

Methodology:

  • A solution of the compound is prepared at a known concentration (c) using a suitable solvent (e.g., methanol).

  • A polarimeter is calibrated with a blank solvent.

  • The sample solution is placed in a sample tube of a known path length (l).

  • Plane-polarized light is passed through the sample, and the angle of rotation (α) is measured by the analyzer.[10][11][12]

  • The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c).[13]

Solubility Determination

Solubility data is essential for designing reaction conditions, purification processes, and formulations.

Methodology:

  • A known volume or mass of a solvent is maintained at a constant temperature.

  • A small, weighed amount of the solid solute is added to the solvent.

  • The mixture is agitated (e.g., stirred or shaken) until the solute is completely dissolved.

  • Steps 2 and 3 are repeated until a saturated solution is formed, indicated by the presence of undissolved solid.

  • The total mass of the dissolved solute is determined to calculate the solubility.[1][14]

Refractive Index Determination

The refractive index is a fundamental physical property that is characteristic of a substance.

Methodology: For solids, a common method involves immersion.

  • The solid sample is immersed in a series of liquids with known, varying refractive indices.

  • The invisibility or the minimum light scattering of the solid in the liquid is observed. The refractive index of the liquid that renders the solid invisible is approximately equal to the refractive index of the solid.

  • More precise measurements can be made using techniques like ellipsometry or methods based on the critical angle.[15][16]

Flash Point Determination

The flash point is a critical safety parameter, indicating the lowest temperature at which a substance's vapors will ignite with an ignition source.

Methodology: Standard closed-cup methods such as the Pensky-Martens (ASTM D93) or Tag Closed Cup (ASTM D56) are commonly used.

  • The solid sample is heated in a closed cup apparatus.

  • The temperature is increased at a slow, constant rate.

  • An ignition source is periodically introduced into the vapor space above the sample.

  • The flash point is the lowest temperature at which the vapors ignite.[17][18][19]

pKa Determination

The pKa value provides information about the acidity of the hydroxyl group in the molecule.

Methodology: Potentiometric titration is a widely used method.

  • A solution of the compound is prepared in a suitable solvent (often a water-co-solvent mixture).

  • A standardized titrant (acid or base) is added incrementally.

  • The pH of the solution is monitored using a pH electrode after each addition of the titrant.

  • The pKa is determined from the inflection point of the resulting titration curve.[20][21][22] Spectrophotometric methods can also be employed if the compound has a suitable chromophore.[22]

Visualization of Property Determination

The following diagram illustrates the relationship between this compound and the experimental determination of its key physical properties.

Physical_Properties_Determination cluster_compound Compound cluster_properties Physical Properties cluster_methods Experimental Methods Compound This compound MeltingPoint Melting Point Compound->MeltingPoint BoilingPoint Boiling Point Compound->BoilingPoint OpticalRotation Optical Rotation Compound->OpticalRotation Solubility Solubility Compound->Solubility RefractiveIndex Refractive Index Compound->RefractiveIndex FlashPoint Flash Point Compound->FlashPoint pKa pKa Compound->pKa CapillaryMethod Capillary Tube Method MeltingPoint->CapillaryMethod Determined by DistillationMethod Distillation/Thiele Tube BoilingPoint->DistillationMethod Determined by Polarimetry Polarimetry OpticalRotation->Polarimetry Determined by SaturationMethod Saturation Method Solubility->SaturationMethod Determined by ImmersionMethod Immersion Method RefractiveIndex->ImmersionMethod Determined by ClosedCupMethod Closed-Cup Method FlashPoint->ClosedCupMethod Determined by Titration Potentiometric Titration pKa->Titration Determined by

Caption: Workflow for determining the physical properties of this compound.

References

Methyl (R)-(-)-mandelate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl (R)-(-)-mandelate is a chiral ester of significant interest in the pharmaceutical and chemical industries. Its importance lies in its role as a versatile chiral building block for the synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound, with the IUPAC name methyl (2R)-2-hydroxy-2-phenylacetate, is the (R)-enantiomer of methyl mandelate. The "(R)" designation specifies the stereochemical configuration at the chiral carbon atom, while the "(-)" indicates its levorotatory optical activity.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
CAS Number 20698-91-3
Appearance White to light yellow powder or crystalline solid
Melting Point 56-58 °C
Boiling Point 258.1 °C at 760 mmHg
Density ~1.2 g/cm³
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform. Limited solubility in water.
Optical Rotation [α]²⁰/D -144° to -146° (c=2, MeOH)
¹H NMR (CDCl₃, 400 MHz) δ 7.43-7.33 (m, 5H), 5.18 (d, J=5.2 Hz, 1H), 3.76 (s, 3H), 3.45 (d, J=5.6 Hz, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ 174.1, 138.2, 128.6, 128.5, 126.6, 72.9, 53.0
Mass Spectrum (EI) m/z (%): 166 (M+, 13), 107 (100), 79 (51), 77 (43)
IR (KBr, cm⁻¹) ~3400 (O-H), ~1735 (C=O, ester), ~1200, ~1100 (C-O)

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research and development.

Protocol 1: Synthesis via Fischer Esterification of (R)-(-)-Mandelic Acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • (R)-(-)-Mandelic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-(-)-mandelic acid (1 equivalent).

  • Add anhydrous methanol in excess (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Biocatalytic Asymmetric Reduction of Methyl Benzoylformate

This method utilizes a biocatalyst, such as yeast, for the enantioselective synthesis of this compound.[1][2][3]

Materials:

  • Methyl benzoylformate

  • Saccharomyces cerevisiae (baker's yeast)

  • Glucose

  • Water

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

Procedure:

  • Prepare a suspension of Saccharomyces cerevisiae in a phosphate buffer containing glucose.

  • Incubate the yeast suspension with shaking at a controlled temperature (e.g., 30°C) for a period to activate the cells.

  • Add methyl benzoylformate to the yeast suspension. The substrate concentration should be optimized to avoid inhibition of the biocatalyst.[1]

  • Continue the incubation with shaking for 24-48 hours, monitoring the conversion and enantiomeric excess (ee) of the product by chiral HPLC.

  • After the reaction, centrifuge the mixture to separate the yeast cells.

  • Extract the supernatant with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify as described in Protocol 1.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol outlines a general method for determining the enantiomeric purity of this compound.[4][5][6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or Chiral CD-Ph).[4][5][7][8]

Mobile Phase (Isocratic):

  • A mixture of n-hexane and isopropanol (IPA) is commonly used. A typical starting ratio is 90:10 (v/v). The ratio can be optimized to achieve baseline separation.[4][8]

Procedure:

  • Prepare a standard solution of racemic methyl mandelate and a sample solution of the synthesized this compound in the mobile phase.

  • Set the column temperature (e.g., 25°C) and the flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to an appropriate wavelength (e.g., 220 nm or 254 nm).[4][8]

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Inject the sample solution.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Applications in Drug Development

This compound is a valuable chiral precursor in the synthesis of a variety of pharmaceuticals. Its utility stems from the ability to introduce a specific stereocenter, which is often crucial for the biological activity and safety profile of a drug.

Synthesis of Pemoline

A notable application of methyl mandelate is in the synthesis of pemoline, a central nervous system (CNS) stimulant that was formerly used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[2][9][10] The synthesis involves the condensation of methyl mandelate with guanidine.[2]

G cluster_0 Synthesis of Pemoline This compound This compound Pemoline Pemoline This compound->Pemoline Condensation Guanidine Guanidine Guanidine->Pemoline

Caption: Synthesis of Pemoline from this compound.

Mechanism of Action and Signaling Pathway of Pemoline

Pemoline acts as a dopamine reuptake inhibitor and a dopamine releasing agent.[1][11][12] By increasing the concentration of dopamine in the synaptic cleft, it enhances dopaminergic neurotransmission. This mechanism is central to its stimulant effects.

The signaling pathway involves the modulation of dopamine transporter (DAT) function in the presynaptic neuron.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Pemoline Pemoline Pemoline->DAT Inhibits Dopamine_Synapse->DAT Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Cascade Dopamine_Receptor->Signal_Transduction Activates Cellular_Response Enhanced Alertness and Attention Signal_Transduction->Cellular_Response Leads to

Caption: Pemoline's mechanism of action on dopaminergic signaling.

General Experimental Workflow

The overall process from synthesis to a purified and characterized product follows a logical workflow.

G cluster_0 Synthesis & Purification cluster_1 Analysis & Characterization Synthesis Synthesis (Esterification or Biocatalysis) Workup Aqueous Workup (Extraction & Washing) Synthesis->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Purity_Analysis Purity Analysis (TLC, GC, NMR) Purification->Purity_Analysis Chiral_Analysis Chiral Analysis (Chiral HPLC) Purity_Analysis->Chiral_Analysis Structure_Verification Structural Verification (NMR, IR, MS) Chiral_Analysis->Structure_Verification Final_Product Final_Product Structure_Verification->Final_Product Pure this compound

References

An In-depth Technical Guide to the Synthesis of Methyl (R)-(-)-mandelate from Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain enantiomerically pure methyl (R)-(-)-mandelate from mandelic acid. (R)-(-)-Mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry, serving as intermediates in the synthesis of various active pharmaceutical ingredients, including antibiotics and anticholinergic drugs.[1] This document details enzymatic and chemical synthesis methodologies, presenting quantitative data in structured tables, in-depth experimental protocols, and logical workflow diagrams to facilitate understanding and replication.

Introduction

This compound is a valuable chiral ester widely used in organic synthesis.[2] Its applications range from being a key intermediate in the production of pharmaceuticals to its use as a chiral derivatizing agent in analytical chemistry.[2] The stereospecific synthesis of the (R)-enantiomer is of paramount importance as different enantiomers of a drug can exhibit vastly different pharmacological activities. This guide focuses on the most prevalent and effective methods for its synthesis starting from mandelic acid, with a particular emphasis on enzymatic kinetic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution of Racemic Mandelic Acid

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers. This method leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. In the context of this compound synthesis, this can be achieved through the enantioselective esterification of (R)-mandelic acid from a racemic mixture of the acid.

Lipases are frequently used due to their broad substrate specificity, high stereoselectivity, and stability in organic solvents.[3] The enzyme selectively catalyzes the esterification of the (R)-enantiomer of mandelic acid with an alcohol, leaving the (S)-enantiomer largely unreacted. Alternatively, resolution can be performed on racemic methyl mandelate via enantioselective hydrolysis, where the lipase preferentially hydrolyzes the (S)-ester.

A general workflow for the enzymatic kinetic resolution via esterification is depicted below.

G racemic_ma Racemic (R,S)-Mandelic Acid reaction Enzymatic Esterification in Organic Solvent racemic_ma->reaction methanol Methanol methanol->reaction lipase Lipase (e.g., Novozym 435) lipase->reaction Catalyst separation Separation reaction->separation r_methyl_mandelate This compound separation->r_methyl_mandelate Product s_mandelic_acid Unreacted (S)-Mandelic Acid separation->s_mandelic_acid Byproduct G aldehyde Aldehyde Feedstock step1 Knoevenagel Condensation aldehyde->step1 reagents1 Phenylsulfonyl acetonitrile reagents1->step1 step2 Asymmetric Epoxidation step1->step2 reagents2 Cumyl hydroperoxide, epi-quinine-derived urea catalyst reagents2->step2 step3 Domino Ring-Opening Hydrolysis (DROH) step2->step3 reagents3 Water reagents3->step3 crude_ma Crude (R)-Mandelic Acid step3->crude_ma step4 Esterification with Methanol crude_ma->step4 product This compound step4->product G racemic_ma Racemic (R,S)-Mandelic Acid r_ma (R)-Mandelic Acid racemic_ma->r_ma s_ma (S)-Mandelic Acid racemic_ma->s_ma product This compound r_ma->product Esterification s_ma->r_ma Racemization lipase Lipase lipase->r_ma racemase Mandelate Racemase racemase->s_ma

References

(R)-(-)-Methyl Mandelate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20698-91-3

This technical guide provides an in-depth overview of (R)-(-)-Methyl mandelate, a versatile chiral building block crucial in the pharmaceutical and fine chemical industries.[1] Targeted at researchers, scientists, and professionals in drug development, this document outlines its chemical and physical properties, synthesis and purification protocols, analytical methodologies, and its significant role in the synthesis of advanced pharmaceutical intermediates.

Core Specifications

(R)-(-)-Methyl mandelate is a white to off-white crystalline solid.[1][2] Its key physical and chemical properties are summarized below, providing a baseline for its use in various synthetic applications.

PropertyValueReference
CAS Number 20698-91-3[1][3][4][5][6]
Molecular Formula C₉H₁₀O₃[1][3]
Molecular Weight 166.17 g/mol [1][4]
Appearance White to off-white solid/powder/crystals[1][2][3]
Melting Point 56-58 °C[4][5][7]
Boiling Point 258.1 °C at 760 mmHg[5][7]
Optical Rotation (α) -144° to -146° (c=2, MeOH)[4][8]
Purity ≥98% (HPLC)[1]
Storage Temperature Room Temperature or 2-8°C[4][7]

Synthesis and Purification Protocols

The enantiomerically pure form of methyl mandelate is critical for its applications. Both chemical and biocatalytic methods have been developed for its synthesis.

Chemical Synthesis: Esterification of (R)-(-)-Mandelic Acid

A straightforward method for the preparation of (R)-(-)-Methyl mandelate is the acid-catalyzed esterification of (R)-(-)-mandelic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend (R)-(-)-mandelic acid (1 equivalent) in anhydrous methanol (5-10 volumes).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.02 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure (R)-(-)-Methyl mandelate.

Biocatalytic Synthesis: Asymmetric Reduction of Methyl Benzoylformate

An efficient and highly enantioselective method for the synthesis of (R)-(-)-Methyl mandelate involves the asymmetric reduction of methyl benzoylformate using yeast (Saccharomyces cerevisiae).[3]

Experimental Protocol:

  • Yeast Culture: Prepare a culture of Saccharomyces cerevisiae in a suitable growth medium.

  • Biotransformation: To the yeast culture, add methyl benzoylformate. The optimal conditions for this biotransformation are a substrate concentration of 22 g/L and a cell concentration of 150 g/L.[3]

  • Reaction Conditions: Maintain the reaction at 30°C and a pH of 5.0 for 36 hours with gentle agitation.[3]

  • Extraction and Purification: After the reaction period, separate the cells by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate. The organic extracts are then dried and concentrated to yield (R)-(-)-Methyl mandelate with high conversion and enantiomeric excess.[3]

Analytical Methods

The purity and enantiomeric excess of (R)-(-)-Methyl mandelate are critical parameters. Chromatographic techniques are commonly employed for its analysis.

Chiral Gas Chromatography (GC)

Methodology:

  • Column: A chiral capillary column, such as one based on β-cyclodextrin, is used for the enantiomeric separation.

  • Carrier Gas: Nitrogen or Helium.

  • Temperature Program: An optimized temperature program is crucial for achieving baseline separation of the enantiomers.

  • Detector: Flame Ionization Detector (FID).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) before injection.

High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Column: A chiral stationary phase, for instance, a CHIRALCEL AD-H column, is effective for separating the enantiomers.[6]

  • Mobile Phase: A mixture of isopropanol and hexane (e.g., 6:94 v/v) is a common mobile phase.[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Detection: UV detection at 254 nm is suitable for analysis.[6]

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Role in Pharmaceutical Synthesis

(R)-(-)-Methyl mandelate is not known to be directly involved in biological signaling pathways. Its significance lies in its role as a key chiral intermediate for the synthesis of various pharmaceuticals. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), which is often crucial for its therapeutic efficacy and safety.

dot

Pharmaceutical_Synthesis_Pathway cluster_starting_material Chiral Building Block cluster_synthesis Chemical Synthesis cluster_application Biological Application R_Methyl_Mandelate (R)-(-)-Methyl Mandelate Intermediate Chiral Intermediate R_Methyl_Mandelate->Intermediate Introduction of Chirality API Active Pharmaceutical Ingredient (API) Intermediate->API Further Synthetic Steps Target Biological Target (e.g., Receptor, Enzyme) API->Target Binding/ Interaction Pathway Signaling Pathway Modulation Target->Pathway Initiates/ Inhibits

Caption: Role of (R)-(-)-Methyl Mandelate in Pharmaceutical Development.

The diagram above illustrates the typical workflow where (R)-(-)-Methyl mandelate serves as a foundational chiral molecule. Its stereocenter is incorporated into more complex intermediates and ultimately into the final API. This API then interacts with specific biological targets to modulate signaling pathways, producing a therapeutic effect.

Logical Workflow for Chiral Purity Determination

The determination of enantiomeric purity is a critical quality control step. The following diagram outlines the logical workflow for this process.

dot

Chiral_Purity_Workflow Start Sample of Methyl Mandelate Preparation Sample Preparation (Dissolution in Solvent) Start->Preparation Method_Selection Select Analytical Method Preparation->Method_Selection GC_Analysis Chiral GC Analysis Method_Selection->GC_Analysis Gas Phase Amenable HPLC_Analysis Chiral HPLC Analysis Method_Selection->HPLC_Analysis Liquid Phase Data_Acquisition Data Acquisition (Chromatogram) GC_Analysis->Data_Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration (Area of R and S peaks) Data_Acquisition->Peak_Integration Calculation Calculate Enantiomeric Excess (ee%) Peak_Integration->Calculation Result Report Enantiomeric Purity Calculation->Result

Caption: Workflow for Determining the Enantiomeric Purity of Methyl Mandelate.

References

Spectroscopic Analysis of Methyl (R)-(-)-mandelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Methyl (R)-(-)-mandelate. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization of this chiral compound. The document outlines key spectroscopic data in a structured format and details the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
ProtonTypical Chemical Shift (δ, ppm) in CDCl₃Multiplicity
Aromatic (C₆H₅)7.2 - 7.5Multiplet
Methine (CH-OH)5.1 - 5.2Singlet/Doublet
Hydroxyl (OH)3.5 - 4.0 (broad)Singlet
Methyl (OCH₃)~3.7Singlet

Note: The chemical shift of the hydroxyl proton is variable and dependent on concentration and solvent. Deuterium exchange with D₂O will lead to the disappearance of the hydroxyl proton signal, which can be used to confirm its assignment.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound
CarbonTypical Chemical Shift (δ, ppm)
Carbonyl (C=O)~174
Aromatic (C-ipso)~138
Aromatic (C-ortho, C-meta, C-para)126 - 129
Methine (CH-OH)~72
Methyl (OCH₃)~53
Table 3: Key Infrared (IR) Vibrational Frequencies for this compound
Vibrational ModeFrequency Range (cm⁻¹)Significance
O-H Stretch3500 - 3300Sensitive to hydrogen bonding and aggregation state.[1]
C-H Stretch (Aromatic)3100 - 3000Indicates the presence of the phenyl group.
C-H Stretch (Aliphatic)3000 - 2850Corresponds to the methine and methyl groups.
C=O Stretch1750 - 1700Shifts can indicate differences in intermolecular interactions.[1]
C-O Stretch1300 - 1000Associated with the ester and alcohol functional groups.

Experimental Protocols

Accurate spectroscopic data acquisition is contingent on meticulous sample preparation and appropriate instrumental parameters. The following sections detail standard protocols for NMR and IR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2][3]

  • The solid sample should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[3][4]

  • To ensure a homogeneous solution, the sample can be gently heated or vortexed.[2]

  • It is critical to filter the solution through a pipette with a glass wool plug to remove any particulate matter, as solids can interfere with the magnetic field homogeneity and degrade the quality of the spectrum.[2]

  • Transfer the filtered solution into a clean, unscratched NMR tube to a depth of at least 50 mm (approximately 0.7 mL).[4]

  • An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.[2]

2. Data Acquisition:

  • The NMR spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

  • The magnetic field is then shimmed to maximize its homogeneity, which results in sharper spectral lines.[3]

  • The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[3]

  • Appropriate acquisition parameters, such as the number of scans and relaxation delay, are set before initiating the experiment.[3]

Infrared (IR) Spectroscopy

For solid samples like this compound, several methods can be employed for IR analysis.

1. Thin Solid Film Method:

  • Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride or acetone.[5]

  • Apply a drop of this solution onto a salt plate (e.g., KBr or NaCl).[5]

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]

  • Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5]

2. KBr Pellet Method:

  • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • The mixture should be ground to a fine, uniform powder to minimize light scattering.

  • Place the powder into a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Mount the pellet in the spectrometer's sample holder for analysis.

3. Attenuated Total Reflectance (ATR) Method:

  • A small amount of the solid sample is placed directly onto the ATR crystal (e.g., ZnSe or diamond).[6]

  • An anvil is pressed down onto the sample to ensure good contact with the crystal.[6]

  • The IR beam is directed through the crystal, and the spectrum is recorded. This method requires minimal sample preparation.[6]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Filter Sample->Prep_NMR Prep_IR Prepare Thin Film, KBr Pellet, or ATR Sample->Prep_IR NMR_Acq NMR Data Acquisition (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq IR Data Acquisition Prep_IR->IR_Acq Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->Process_NMR Process_IR Process IR Spectrum IR_Acq->Process_IR Interpret_NMR Assign Chemical Shifts Determine Structure Process_NMR->Interpret_NMR Interpret_IR Identify Functional Groups Analyze Vibrational Modes Process_IR->Interpret_IR Final_Report Structural Confirmation & Purity Assessment Interpret_NMR->Final_Report Interpret_IR->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Methyl (R)-(-)-mandelate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl (R)-(-)-mandelate, a key chiral intermediate in the synthesis of various pharmaceuticals. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. This document summarizes available solubility data, details experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Introduction to this compound

This compound (CAS: 20698-91-3) is the methyl ester of (R)-(-)-mandelic acid. It is a white to off-white solid with a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . Its chiral nature makes it a valuable building block in asymmetric synthesis, particularly for active pharmaceutical ingredients (APIs). The solubility of this compound is a critical parameter for its application in drug development, influencing reaction kinetics, crystallization, and purification processes.

Solubility of this compound in Organic Solvents

SolventQualitative Solubility
MethanolSparingly soluble (sonication may be required)[1]
EthanolSoluble[2]
Diethyl EtherSoluble[2]
ChloroformSlightly soluble[1]
WaterLimited solubility[2]

It is important to note that the racemic mixture, (±)-methyl mandelate, is reported to be readily soluble in ethanol, acetone, and ether. While this provides an indication, the solubility of the pure enantiomer may differ.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols, based on established methodologies like the isothermal saturation method and gravimetric analysis, are recommended.

Isothermal Saturation Method Followed by Gravimetric Analysis

This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent at a constant temperature.

3.1.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath with temperature control (±0.1 °C)

  • Analytical balance (±0.0001 g)

  • Glass vials with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Desiccator

3.1.2. Experimental Procedure

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed container.

  • Gravimetric Analysis: Determine the mass of the collected filtrate. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. After complete evaporation of the solvent, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The solubility can be expressed in various units:

    • Grams of solute per 100 g of solvent:

      • Mass of solute = (Mass of container with residue) - (Mass of empty container)

      • Mass of solvent = (Mass of filtrate) - (Mass of solute)

      • Solubility = (Mass of solute / Mass of solvent) * 100

    • Mole fraction (x):

      • Moles of solute = Mass of solute / Molar mass of this compound

      • Moles of solvent = Mass of solvent / Molar mass of the solvent

      • Solubility (x) = Moles of solute / (Moles of solute + Moles of solvent)

3.1.3. Data Reporting

The determined solubility values should be reported along with the corresponding temperature. It is recommended to perform each measurement in triplicate to ensure accuracy and report the average value with the standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the isothermal saturation method.

SolubilityDeterminationWorkflow start Start: Define Solvents and Temperatures prep_samples Prepare Samples: Add excess solute to solvent in vials start->prep_samples equilibration Equilibration: Agitate at constant temperature prep_samples->equilibration check_equilibrium Check for Equilibrium: Analyze samples at different time points equilibration->check_equilibrium check_equilibrium->equilibration Not Reached sampling Sample Withdrawal and Filtration: Collect supernatant with a filtered syringe check_equilibrium->sampling Equilibrium Reached gravimetric_analysis Gravimetric Analysis: Evaporate solvent and weigh residue sampling->gravimetric_analysis calculation Calculate Solubility: g/100g solvent, mole fraction, etc. gravimetric_analysis->calculation data_reporting Data Reporting: Tabulate results with temperature and standard deviation calculation->data_reporting end End data_reporting->end

Solubility Determination Workflow

Conclusion

While quantitative data on the solubility of this compound in various organic solvents is not extensively published, this guide provides the necessary qualitative information and a robust experimental protocol for its precise determination. The provided workflow and methodologies will enable researchers and drug development professionals to generate the specific solubility data required for their applications, facilitating process optimization and the development of robust manufacturing and formulation strategies for this important chiral intermediate.

References

Enantiomeric Purity of Commercial Methyl (R)-(-)-mandelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (R)-(-)-mandelate, a chiral α-hydroxy ester, is a pivotal building block in modern organic synthesis, particularly in the pharmaceutical industry. Its utility as a precursor for enantiomerically pure active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its own enantiomeric purity as supplied by commercial vendors. The presence of the undesired (S)-(+)-enantiomer can have significant implications for the stereochemical integrity of subsequent synthetic steps and the pharmacological profile of the final drug substance.

This technical guide provides an in-depth analysis of the enantiomeric purity of commercially available this compound. It summarizes quantitative data from various suppliers and details the standard analytical methodologies employed for enantiomeric excess (ee) determination. This document is intended to serve as a valuable resource for researchers, quality control analysts, and professionals in drug development, enabling informed selection of starting materials and robust analytical method development.

Commercial Availability and Enantiomeric Purity

The enantiomeric purity of this compound from commercial suppliers is typically high, reflecting its primary use as a chiral building block. However, the exact enantiomeric excess (ee) can vary between suppliers and batches. The following table summarizes the stated purity of this compound from several chemical vendors. It is important to note that while some suppliers provide a specific enantiomeric purity value, others may only list the overall chemical purity. For a chiral compound sold as a single enantiomer, a high chemical purity often implies a high enantiomeric purity, but this is not always explicitly guaranteed.

SupplierProduct NameCAS NumberStated PurityMethod
BOC Sciences This compound20698-91-3≥ 99 %Not Specified
Chem-Impex Methyl-(R)-(-)-mandelate20698-91-3≥ 98%HPLC
Oakwood Chemical This compound20698-91-399%Not Specified
TCI America Methyl D-(-)-Mandelate20698-91-3>98.0%GC
CymitQuimica This compound20698-91-397%Not Specified

Note: The data presented is based on publicly available information from supplier websites and may be subject to change. For lot-specific data, it is always recommended to consult the Certificate of Analysis (CoA).

Analytical Methodologies for Enantiomeric Purity Determination

The determination of the enantiomeric excess of this compound is predominantly achieved through chiral chromatography, with both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being widely employed. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to differential retention times and enabling their separation and quantification.

Experimental Workflow: Enantiomeric Purity Analysis

The general workflow for determining the enantiomeric purity of a this compound sample involves sample preparation, chromatographic separation on a chiral column, and data analysis to calculate the enantiomeric excess.

G Workflow for Enantiomeric Purity Determination cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Obtain Commercial This compound Sample B Accurately weigh sample A->B C Dissolve in appropriate solvent (e.g., Hexane/Isopropanol for HPLC, or Dichloromethane for GC) B->C D Inject sample into chiral chromatograph (HPLC or GC) C->D E Separation of (R) and (S) enantiomers on Chiral Stationary Phase D->E F Detection of enantiomers (e.g., UV for HPLC, FID for GC) E->F G Obtain chromatogram with separated enantiomer peaks F->G H Integrate peak areas for (R) and (S) enantiomers G->H I Calculate Enantiomeric Excess (ee%) ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 H->I

Caption: General workflow for the determination of the enantiomeric purity of this compound.

Detailed Experimental Protocols

The following are representative protocols for the analysis of this compound enantiomeric purity by chiral GC and HPLC. These protocols are based on methods described in the scientific literature and should be optimized for the specific instrumentation and columns available in the laboratory.

Chiral Gas Chromatography (GC) Protocol

Chiral GC offers high resolution and sensitivity for the analysis of volatile compounds like methyl mandelate. Cyclodextrin-based chiral stationary phases are commonly used.

ParameterCondition
Column β-cyclodextrin capillary column (e.g., Cyclodex-B)
Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1 mL/min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Oven Program Isothermal at 118 °C
Sample Preparation Dissolve sample in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.
Injection Volume 1 µL
Expected Elution Order Typically, the (R)-enantiomer elutes before the (S)-enantiomer on a β-cyclodextrin column, but this should be confirmed with a standard.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Chiral HPLC is a versatile technique that can be adapted for various mandelate derivatives. Polysaccharide-based chiral stationary phases are particularly effective.

ParameterCondition
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)
Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detector UV at 254 nm
Sample Preparation Dissolve sample in mobile phase to a concentration of ~1 mg/mL.
Injection Volume 10 µL

Logical Relationships in Chiral Synthesis

The enantiomeric purity of the starting material, this compound, directly impacts the stereochemical outcome of subsequent synthetic transformations. This relationship is critical in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

G Impact of Starting Material Purity on Final Product A This compound (Starting Material) B Enantiomeric Purity (ee%) of Starting Material A->B C Stereospecific Synthetic Transformation A->C E Enantiomeric Purity (ee%) of Final Product B->E Directly influences D Chiral Product C->D D->E

Caption: The relationship between the enantiomeric purity of the starting material and the final product.

Conclusion

The enantiomeric purity of commercial this compound is a critical parameter for its application in the synthesis of chiral molecules, particularly in the pharmaceutical industry. While suppliers generally offer this building block with high chemical purity, the explicitly stated enantiomeric excess can vary. This guide provides a summary of available purity data and detailed analytical protocols for the verification of enantiomeric purity using chiral GC and HPLC. By implementing robust analytical controls, researchers and drug development professionals can ensure the stereochemical integrity of their synthetic intermediates and final products, ultimately contributing to the development of safer and more effective medicines. It is strongly recommended to always consult the supplier's Certificate of Analysis for lot-specific purity information and to perform in-house verification of enantiomeric excess for critical applications.

The Pivotal Role of Methyl (R)-(-)-mandelate as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Chiral building blocks serve as fundamental starting materials and auxiliaries in the asymmetric synthesis of these complex molecules. Among these, methyl (R)-(-)-mandelate, an ester of mandelic acid, has emerged as a versatile and valuable chiral synthon. Its utility stems from the presence of a stereogenic center at the α-position, which can effectively induce chirality in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the role of this compound as a chiral building block, detailing its application in the synthesis of key intermediates, providing experimental protocols, and presenting quantitative data for diastereoselective reactions.

Core Applications of this compound

This compound is primarily employed as a chiral auxiliary, a temporary stereogenic unit that is incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The bulky phenyl group and the ester functionality of the mandelate moiety create a sterically hindered environment, directing the approach of incoming reagents to a specific face of the molecule, thereby leading to the formation of one diastereomer in excess. After the desired stereocenter is established, the chiral auxiliary can be cleaved and ideally recycled.

Key areas where this compound and its derivatives have proven instrumental include:

  • Asymmetric Synthesis of α-Amino Acids: Chiral α-amino acids are fundamental components of peptides, proteins, and numerous pharmaceuticals. By converting this compound into a chiral glycine enolate equivalent, diastereoselective alkylation can be achieved to produce a variety of non-proteinogenic α-amino acids with high optical purity.

  • Diastereoselective Synthesis of β-Lactams: The β-lactam ring is a core structural motif in a vast class of antibiotics, including penicillins and cephalosporins. The Staudinger cycloaddition of a ketene with an imine derived from a chiral auxiliary is a powerful method for constructing this ring system. While specific examples detailing the use of this compound in this context are not as prevalent as other auxiliaries, the underlying principles of diastereoselective imine functionalization are applicable.

  • Synthesis of Chiral Alcohols and Ketones: The hydroxyl group of this compound can be used to direct reductions of prochiral ketones or serve as a starting point for the synthesis of more complex chiral alcohols and α-hydroxy ketones, which are valuable intermediates in organic synthesis.

Diastereoselective Synthesis of α-Amino Acids: A Case Study

A prominent application of this compound is its use as a chiral auxiliary for the asymmetric synthesis of α-amino acids. The general workflow involves the formation of a chiral imine from the mandelate derivative, followed by diastereoselective functionalization and subsequent cleavage of the auxiliary.

Asymmetric_Amino_Acid_Synthesis cluster_0 Auxiliary Preparation & Imine Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage & Product Isolation A This compound B Chiral Oxazolidinone Formation A->B Multi-step conversion C Imine/Enolate Precursor B->C D Deprotonation C->D Base (e.g., LDA) E Alkylation (R-X) D->E F Alkylated Intermediate (High d.e.) E->F G Hydrolysis F->G H Enantiomerically Enriched α-Amino Acid G->H I Recovered Chiral Auxiliary G->I Chiral_Auxiliary_Workflow Start Start: Prochiral Substrate & this compound Attach Attach Chiral Auxiliary Start->Attach StereoReaction Diastereoselective Reaction Induce new stereocenter Attach->StereoReaction Cleave Cleave Chiral Auxiliary StereoReaction->Cleave Product Final Enantiomerically Enriched Product Cleave->Product Recycle Recover and Recycle Chiral Auxiliary Cleave->Recycle

The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and History of Mandelic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandelic acid, a simple alpha-hydroxy acid, has carved a significant niche in the annals of organic chemistry and pharmacology. Its discovery in the 19th century from the bitter almond paved the way for the development of a diverse range of esters with profound physiological effects. This technical guide provides an in-depth exploration of the discovery and historical development of mandelic acid and its esters, detailing seminal synthetic methodologies and elucidating their mechanisms of action. Quantitative data from key experiments are tabulated for comparative analysis, and detailed experimental protocols are provided. Furthermore, the signaling pathways of prominent mandelic acid esters are visualized to offer a clear understanding of their pharmacological influence at the molecular level.

The Dawn of Discovery: Mandelic Acid

Mandelic acid was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler.[1][2][3][4] He obtained the compound by heating amygdalin, a glycoside extracted from bitter almonds (Prunus dulcis), with diluted hydrochloric acid.[1][2][3][4] The name "mandelic acid" is a nod to its origin, derived from the German word "Mandel" for almond.[1][2][3][4] Early laboratory synthesis of mandelic acid was achieved through the acid-catalyzed hydrolysis of mandelonitrile.[4] This precursor was typically prepared by reacting benzaldehyde with hydrogen cyanide.[4]

The Rise of the Esters: A New Frontier in Pharmacology

The esterification of mandelic acid opened up a new chapter in its application, leading to the development of derivatives with significant therapeutic value. Two of the most historically important esters are homatropine and cyclandelate.

Homatropine: A Sharper Focus in Ophthalmology

The development of homatropine was a significant advancement in ophthalmic medicine. In 1880, the chemist Alfred Ladenburg discovered the mydriatic (pupil-dilating) effects of a new compound, homatropine, which he synthesized by the condensation of tropine with mandelic acid.[2] This new ester proved to be a valuable alternative to atropine, offering a shorter duration of action, which was advantageous for diagnostic eye examinations.[2]

Cyclandelate: Expanding Blood Vessels and Therapeutic Horizons

Cyclandelate, the ester of mandelic acid and 3,3,5-trimethylcyclohexanol, emerged as a direct-acting smooth muscle relaxant used to dilate blood vessels.[5] It found application in the treatment of conditions such as claudication, arteriosclerosis, and Raynaud's disease.[6]

Synthesis Methodologies: From Early Discoveries to Modern Protocols

The synthesis of mandelic acid esters has evolved from early condensation reactions to more refined and efficient methods. The Fischer esterification remains a cornerstone of this chemistry.

Fischer Esterification: A Classic and Versatile Method

The Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst, has been a widely employed method for synthesizing mandelic acid esters. The general workflow for this process is outlined below.

Fischer_Esterification_Workflow Reactants Mandelic Acid + Alcohol ReactionMixture Reaction Mixture Reactants->ReactionMixture AcidCatalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) AcidCatalyst->ReactionMixture  catalyzes Heating Heating (Reflux) Workup Work-up (Neutralization, Extraction) Heating->Workup  after reaction completion ReactionMixture->Heating Purification Purification (Distillation or Chromatography) Workup->Purification Product Mandelic Acid Ester Purification->Product

General experimental workflow for Fischer esterification.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from various esterification protocols for mandelic acid, providing a comparative overview of reaction conditions and yields.

ParameterValueReference
Reactants
Mandelic Acid1.0 eq[7]
Ethanol10-20 eq (solvent)[7]
Catalyst
Concentrated H₂SO₄0.1-0.2 eq[7]
Reaction Conditions
TemperatureReflux (~78 °C)[7]
Reaction Time4-8 hours[7]
Yield
Isolated Yield80-90%[7]
Table 1: Fischer Esterification of Mandelic Acid with Sulfuric Acid Catalyst.[7]
ParameterValueReference
Reactants
Mandelic Acid1.0 eq[7]
Ethanol10-20 eq (solvent)[7]
Catalyst
p-Toluenesulfonic acid (p-TSA)0.05-0.1 eq[7]
Reaction Conditions
TemperatureReflux (~78 °C)[7]
Reaction Time6-12 hours[7]
Yield
Isolated Yield85-95%[7]
Table 2: Esterification of Mandelic Acid with p-Toluenesulfonic Acid Catalyst.[7]

Detailed Experimental Protocols

Synthesis of Ethyl Mandelate via Fischer Esterification

Materials:

  • Mandelic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mandelic acid (1.0 equivalent) and an excess of absolute ethanol (10-20 equivalents).[7]

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.[7]

  • Heat the mixture to reflux using a heating mantle and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.[7]

  • Remove the excess ethanol using a rotary evaporator.[7]

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.[7]

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl mandelate.[7]

  • Purify the crude product by vacuum distillation.[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of mandelic acid esters are a direct result of their interaction with specific cellular signaling pathways.

Homatropine: Antagonizing Muscarinic Receptors

Homatropine functions as a competitive antagonist of muscarinic acetylcholine receptors.[2] By blocking these receptors, it prevents acetylcholine from binding and initiating downstream signaling cascades that are responsible for parasympathetic responses, such as pupillary constriction and accommodation of the lens in the eye.[2]

Homatropine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Iris Sphincter Muscle) ACh_vesicle Acetylcholine (ACh) Vesicles ACh Acetylcholine ACh_vesicle->ACh release MuscarinicReceptor Muscarinic ACh Receptor G_protein G-protein MuscarinicReceptor->G_protein activates Effector Effector Protein (e.g., Phospholipase C) G_protein->Effector SignalingCascade Downstream Signaling Cascade Effector->SignalingCascade Response Physiological Response (e.g., Muscle Contraction) SignalingCascade->Response ACh->MuscarinicReceptor binds Homatropine Homatropine Homatropine->MuscarinicReceptor blocks

Mechanism of action of Homatropine as a muscarinic antagonist.
Cyclandelate: Blocking Calcium Channels in Smooth Muscle

Cyclandelate exerts its vasodilatory effect by acting as a calcium channel blocker.[1] It is believed to inhibit the influx of extracellular calcium into smooth muscle cells by blocking voltage-dependent calcium channels.[1] This reduction in intracellular calcium concentration leads to the relaxation of the smooth muscle in blood vessel walls, resulting in vasodilation and increased blood flow.[1]

Cyclandelate_Mechanism cluster_cell Vascular Smooth Muscle Cell Ca_channel Voltage-Dependent Calcium Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Contraction Muscle Contraction Intracellular_Ca->Contraction Relaxation Muscle Relaxation (Vasodilation) Contraction->Relaxation inhibited by Cyclandelate Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_channel Cyclandelate Cyclandelate Cyclandelate->Ca_channel blocks

Mechanism of action of Cyclandelate as a calcium channel blocker.

Conclusion

From its humble origins in the bitter almond, mandelic acid has given rise to a family of esters that have had a lasting impact on medicine and pharmacology. The historical journey of these compounds, from their initial synthesis to the elucidation of their mechanisms of action, underscores the enduring importance of natural product chemistry and the power of synthetic modification in drug discovery. The methodologies and pathways detailed in this guide provide a foundational understanding for researchers and professionals dedicated to the continued exploration and development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Primary Amines Using Methyl (R)-(-)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, is frequently achieved through chiral resolution. This method relies on the formation of diastereomeric salts from a racemic mixture and a chiral resolving agent. Due to their differing physical properties, these diastereomers can be separated by techniques such as fractional crystallization. (R)-(-)-mandelic acid and its derivatives are widely recognized as effective resolving agents for a variety of racemic amines.

This document provides detailed application notes and experimental protocols for the chiral resolution of primary amines utilizing methyl (R)-(-)-mandelate. While direct experimental data for a wide range of primary amines with this compound is not extensively tabulated in the literature, the principles and protocols are analogous to those using (R)-mandelic acid. It is often the case that the methyl ester is either hydrolyzed in situ to the corresponding carboxylic acid to form the diastereomeric salt, or the ester itself can form a stable diastereomeric adduct. The following protocols and data are based on established procedures for mandelic acid and its derivatives and are intended to serve as a comprehensive guide.

Principle of Chiral Resolution

The fundamental principle of this chiral resolution process involves the reaction of a racemic primary amine ((R/S)-Amine) with an enantiomerically pure chiral resolving agent, in this case, this compound. This reaction forms a mixture of diastereomeric salts: [(R)-Amine · (R)-Mandelate] and [(S)-Amine · (R)-Mandelate]. These diastereomers possess different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble diastereomer. Subsequent isolation and recovery steps yield the enantiomerically enriched primary amine.

Data Presentation

The following table summarizes representative quantitative data for the chiral resolution of various amines using (R)-mandelic acid and its PEGylated derivative, which serves as a valuable reference for resolutions employing this compound. The outcomes are highly dependent on the specific amine, solvent system, and crystallization conditions.

Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (ee%) - 1st CrystallizationEnantiomeric Excess (ee%) - 2nd CrystallizationReference
Phenylalanine methyl esterPEGylated-(R)-mandelic acidMethanol908595[1]
2-Amino-1-butanolPEGylated-(R)-mandelic acidMethanol787287[1]
1-PhenylethylaminePEGylated-(R)-mandelic acidMethanol858092[1]
Pseudoephenamine(S)-Mandelic AcidMethanol81>99-

Note: The data presented for PEGylated-(R)-mandelic acid demonstrates the general efficacy of mandelate-based resolving agents. Yields and enantiomeric excess are highly substrate and condition-dependent and may require optimization for specific primary amines when using this compound.

Experimental Protocols

The following are detailed methodologies for the key steps in the chiral resolution of primary amines using this compound.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

This protocol outlines the formation of diastereomeric salts and their separation through fractional crystallization.

Materials:

  • Racemic primary amine

  • This compound (1.0 equivalent)

  • Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)

  • Heating and stirring apparatus (e.g., magnetic stirrer with hotplate)

  • Crystallization vessel (e.g., Erlenmeyer flask)

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask)

  • Ice bath

Procedure:

  • Dissolution of Reactants: In a clean, dry crystallization vessel, dissolve the racemic primary amine (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent with gentle heating and stirring. In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent, also with gentle warming.

  • Salt Formation: Slowly add the this compound solution to the primary amine solution with continuous stirring. The formation of a precipitate may occur immediately or upon cooling.

  • Crystallization:

    • If a precipitate forms at room temperature, continue stirring for 1-2 hours to ensure complete salt formation.

    • If no precipitate forms, slowly cool the solution to room temperature, and then transfer it to an ice bath or refrigerator (0-5 °C) to induce crystallization. For challenging resolutions, seeding with a small crystal of the desired diastereomeric salt can be beneficial.

    • Allow the solution to stand at a low temperature for a sufficient period (typically 12-24 hours) to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt crystals under vacuum.

  • (Optional) Recrystallization for Improved Purity: For higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a fresh portion of the hot solvent. Dissolve the salt in a minimal amount of the hot solvent, allow it to cool slowly, and collect the purified crystals by filtration as described above. This step can significantly improve the enantiomeric excess of the final product.[1]

Protocol 2: Liberation of the Enantiomerically Enriched Primary Amine

This protocol describes the recovery of the free primary amine from the isolated diastereomeric salt.

Materials:

  • Isolated and dried diastereomeric salt

  • Aqueous basic solution (e.g., 1 M NaOH, 1 M NaHCO₃)

  • Organic extraction solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution of the Salt: Suspend the isolated diastereomeric salt in water.

  • Basification: Add the aqueous basic solution dropwise while stirring until the pH of the solution is basic (pH > 10). This will neutralize the mandelate and liberate the free primary amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated primary amine into an appropriate organic solvent. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched primary amine.

  • Purity Analysis: Determine the yield and enantiomeric excess (ee%) of the recovered amine using appropriate analytical techniques such as chiral HPLC, GC, or NMR spectroscopy with a chiral shift reagent.

Mandatory Visualizations

The following diagrams illustrate the key processes in the chiral resolution of primary amines.

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separation cluster_recovery Recovery racemic_amine Racemic (R/S)-Primary Amine salt_formation Diastereomeric Salt Formation (in suitable solvent) racemic_amine->salt_formation resolving_agent This compound resolving_agent->salt_formation crystallization Fractional Crystallization (Cooling/Seeding) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer [(S)-Amine · (R)-Mandelate] or [(R)-Amine · (R)-Mandelate] filtration->less_soluble mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor liberation Liberation of Amine (Basification & Extraction) less_soluble->liberation pure_enantiomer Enantiomerically Enriched Primary Amine liberation->pure_enantiomer

Caption: Experimental workflow for the chiral resolution of primary amines.

Logical_Relationship racemic_mixture Racemic (R/S)-Amine diastereomers Mixture of Diastereomers [(R)-Amine · (R)-Mandelate] [(S)-Amine · (R)-Mandelate] racemic_mixture->diastereomers + resolving_agent Chiral Resolving Agent (this compound) resolving_agent->diastereomers separation Physical Separation (e.g., Fractional Crystallization) diastereomers->separation diastereomer_1 Isolated Diastereomer 1 separation->diastereomer_1 diastereomer_2 Diastereomer 2 in Solution separation->diastereomer_2 enantiomer_1 Pure Enantiomer 1 diastereomer_1->enantiomer_1 Liberation enantiomer_2 Pure Enantiomer 2 diastereomer_2->enantiomer_2 Liberation

Caption: Logical relationship in diastereomeric salt resolution.

References

Application Notes and Protocols for Chiral Separation via Diastereomeric Salt Formation with Methyl (R)-(-)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separation is a critical process in the pharmaceutical and fine chemical industries, as the enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. One of the most robust and widely used methods for resolving racemic mixtures is through the formation of diastereomeric salts. This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts with different solubilities is formed, allowing for their separation by fractional crystallization.

Methyl (R)-(-)-mandelate, an ester of the naturally occurring (R)-mandelic acid, is an effective chiral resolving agent, particularly for racemic amines and related compounds. Its utility stems from its ability to form crystalline diastereomeric salts with a significant difference in solubility between the two diastereomers, facilitating efficient separation. This document provides detailed application notes, experimental protocols, and quantitative data for the chiral resolution of various racemic compounds using this compound.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle behind this classical resolution technique involves a three-step process:

  • Salt Formation: A racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure acid, in this case, this compound, to form a pair of diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a given solvent system and will preferentially crystallize. This allows for the physical separation of the diastereomers.

  • Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or base to break the salt and liberate the desired enantiomerically pure compound, with the resolving agent also being recoverable for potential reuse.

The success of a diastereomeric salt resolution is highly dependent on factors such as the choice of solvent, temperature, and the stoichiometry of the resolving agent.

Data Presentation

The following tables summarize quantitative data from the successful chiral resolution of various racemic compounds using this compound and its derivatives as the resolving agent. These examples demonstrate the efficacy of this method in achieving high enantiomeric purity.

Table 1: Chiral Resolution of Racemic Amines with PEGylated-(R)-mandelic acid

Racemic AmineYield (%)Enantiomeric Excess (ee%) - First CycleEnantiomeric Excess (ee%) - Second Cycle
Phenylalanine methyl ester908595
2-Amino-1-butanol858092
1-Phenylethylamine787287

Note: Data is for PEGylated-(R)-mandelic acid, a derivative of this compound, and demonstrates the potential of the mandelate structure in chiral resolution.[1][2]

Experimental Protocols

The following are detailed protocols for the chiral resolution of a generic racemic amine and a specific example with DL-isoleucine using this compound.

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine

This protocol outlines a general method for the diastereomeric salt resolution of a racemic primary or secondary amine using this compound.

Materials:

  • Racemic amine

  • This compound

  • Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent with gentle warming.

    • In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle warming.

    • Slowly add the this compound solution to the amine solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may enhance crystal formation.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • The mother liquor can be processed separately to recover the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt crystals in water.

    • Add a sufficient amount of 1M sodium hydroxide solution to basify the mixture (pH > 10), which will break the salt.

    • Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee%) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 2: Chiral Resolution of DL-Isoleucine

This protocol describes the resolution of a racemic mixture of the amino acid isoleucine using Methyl L-mandelate (the (S)-enantiomer, which functions similarly to the (R)-enantiomer for resolution).

Materials:

  • Boc-DL-isoleucine (N-tert-butoxycarbonyl protected)

  • Methyl L-mandelate

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Silica gel for flash column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Steglich Esterification:

    • Dissolve Boc-DL-isoleucine (1.0 equivalent) and Methyl L-mandelate (1.0 equivalent) in anhydrous dichloromethane.

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath and add DCC (1.1 equivalents) portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

  • Separation of Diastereomers:

    • Separate the two diastereomeric esters using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the separated diastereomers.

  • Deprotection to Yield Enantiomerically Pure Isoleucine:

    • Hydrolyze the separated diastereomeric esters individually under acidic or basic conditions to remove the Boc protecting group and the mandelate auxiliary, yielding the enantiomerically pure L- and D-isoleucine.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in chiral resolution by diastereomeric salt formation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Separation cluster_isolation Isolation & Analysis Racemic_Mixture Racemic Mixture (e.g., R/S-Amine) Salt_Formation Diastereomeric Salt Formation in a suitable solvent Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent (this compound) Resolving_Agent->Salt_Formation Fractional_Crystallization Fractional Crystallization Salt_Formation->Fractional_Crystallization Less_Soluble Less Soluble Diastereomeric Salt (Crystals) Fractional_Crystallization->Less_Soluble isolates More_Soluble More Soluble Diastereomeric Salt (in Mother Liquor) Fractional_Crystallization->More_Soluble leaves Liberation Liberation of Enantiomer (Acid/Base Treatment) Less_Soluble->Liberation Pure_Enantiomer Enantiomerically Pure Compound Liberation->Pure_Enantiomer Analysis Purity Analysis (e.g., Chiral HPLC) Pure_Enantiomer->Analysis

Caption: General workflow for chiral resolution via diastereomeric salt formation.

logical_relationship Start Start with Racemic Mixture (50% R, 50% S) Add_Resolver Add Pure Chiral Resolving Agent (e.g., 100% R') Start->Add_Resolver Form_Salts Formation of Diastereomeric Salts (R,R') and (S,R') Add_Resolver->Form_Salts Different_Solubility Diastereomers have Different Solubilities Form_Salts->Different_Solubility Crystallize Crystallize Less Soluble Salt (e.g., S,R') Different_Solubility->Crystallize Separate Separate Crystals from Mother Liquor Crystallize->Separate Liberate_S Liberate S-Enantiomer from Crystals Separate->Liberate_S Liberate_R Liberate R-Enantiomer from Mother Liquor Separate->Liberate_R End_S Obtain Enriched S-Enantiomer Liberate_S->End_S End_R Obtain Enriched R-Enantiomer Liberate_R->End_R

References

Application Note and Protocol: Determination of Enantiomeric Excess by NMR Spectroscopy using Methyl (R)-(-)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric excess (e.e.) is a critical step in the development and quality control of chiral compounds, particularly in the pharmaceutical industry where the physiological activity of enantiomers can differ significantly. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and reliable method for this purpose. This application note provides a detailed protocol for the determination of enantiomeric excess of chiral alcohols and amines using Methyl (R)-(-)-mandelate as a chiral derivatizing agent.

Principle

Enantiomers are chemically and physically identical in an achiral environment and thus indistinguishable by standard NMR spectroscopy. The principle of this method is to convert a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent, in this case, this compound. Diastereomers have distinct physical and chemical properties and, therefore, exhibit different chemical shifts in their NMR spectra.[1]

The reaction of a racemic or enantiomerically enriched chiral alcohol (R'-OH) or amine (R'-NH2) with this compound results in the formation of diastereomeric esters or amides. The phenyl group in the mandelate moiety creates a distinct anisotropic magnetic field. Due to the different spatial arrangements of the substituents at the stereogenic centers in the two diastereomers, protons in the vicinity of the phenyl group will experience different degrees of shielding or deshielding.[2][3] This results in separate, quantifiable signals in the ¹H NMR spectrum for each diastereomer. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess.

A conformational model for mandelate esters suggests that the α-hydroxyl group and the carbonyl group are eclipsed due to hydrogen bonding. This conformation, along with the anisotropic effect of the phenyl ring, leads to the observed chemical shift differences (Δδ) between the diastereomers.[2][3]

Experimental Protocols

This section details two primary methods for the derivatization of chiral analytes with this compound for NMR analysis: a standard esterification/amidation protocol and a rapid "in-tube" NMR method.

Protocol 1: Standard Derivatization of Chiral Alcohols and Amines

This protocol is suitable for the derivatization of chiral alcohols (to form esters) and chiral primary or secondary amines (to form amides).

Materials:

  • Chiral alcohol or amine analyte

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or chloroform (CDCl₃)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (optional)

Procedure for Chiral Alcohols (Esterification):

  • In a clean, dry vial, dissolve the chiral alcohol (1.0 equiv.) and this compound (1.1 equiv.) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.2 equiv.) or EDC (1.2 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) or ethyl-dimethylaminopropylurea byproduct.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used directly for NMR analysis. If necessary, purify the diastereomeric esters by silica gel column chromatography.

  • Dissolve the purified product in CDCl₃ for NMR analysis.

Procedure for Chiral Amines (Amidation):

  • In a clean, dry vial, dissolve the chiral primary or secondary amine (1.0 equiv.) and this compound (1.1 equiv.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.2 equiv.) or EDC (1.2 equiv.) to the reaction mixture. (Note: DMAP is typically not required for amidation).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Follow steps 6-10 from the chiral alcohol procedure to work up and prepare the sample for NMR analysis.

Protocol 2: Rapid "In-Tube" NMR Derivatization

This method is ideal for rapid screening and analysis of small sample quantities, as the derivatization occurs directly within the NMR tube.[4]

Materials:

  • Chiral alcohol or amine analyte

  • This compound

  • DCC or EDC

  • DMAP (for alcohols)

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Place the chiral analyte (approx. 1-5 mg) directly into a clean, dry NMR tube.

  • Add this compound (approx. 1.1 equiv.).

  • Add CDCl₃ (approx. 0.6 mL) to dissolve the solids.

  • For chiral alcohols, add a catalytic amount of DMAP.

  • Add DCC or EDC (approx. 1.2 equiv.).

  • Cap the NMR tube and shake vigorously for 1-2 minutes.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored directly by acquiring NMR spectra at different time intervals. The reaction is often complete within 5-30 minutes.[4]

  • The urea byproduct will precipitate. This solid typically does not interfere with the acquisition of a high-quality NMR spectrum.

Data Presentation

The enantiomeric excess is calculated from the ¹H NMR spectrum of the diastereomeric mixture. Identify a set of well-resolved signals corresponding to a specific proton (or group of protons) in the two diastereomers. The methoxy protons of the mandelate moiety or protons on the chiral analyte close to the newly formed ester or amide linkage are often good candidates.

Calculation of Enantiomeric Excess (e.e.):

  • Integrate the area of the signals for each diastereomer (let the integrals be I₁ and I₂).

  • Calculate the enantiomeric excess using the following formula:

    e.e. (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100

Table of Representative ¹H NMR Data:

The following table provides representative ¹H NMR chemical shift data for diastereomeric esters formed from (R)-mandelic acid and various chiral alcohols. The chemical shift differences (Δδ = δ(R,S) - δ(R,R)) are indicative of the separation that can be expected.

Chiral Alcohol Moiety (R')R₁ GroupR₂ GroupΔδ (R₁) ppm[2]Δδ (R₂) ppm[2]
CH(CH₃)(C(CH₃)₃)CH₃C(CH₃)₃-0.15---
CH(CH₂CH₃)(C(CH₃)₃)CH₂CH₃C(CH₃)₃-0.22---
CH(C₆H₅)(C(CH₃)₃)C₆H₅C(CH₃)₃+0.24---

Note: The sign of Δδ depends on the relative priorities of the R₁ and R₂ groups and the conformation of the diastereomer.

Mandatory Visualizations

Signaling Pathway/Workflow Diagrams

G cluster_0 Derivatization cluster_1 Analysis Analyte Chiral Analyte (R/S Enantiomers) Reaction Esterification or Amidation Analyte->Reaction CDA This compound CDA->Reaction Reagents Coupling Agents (e.g., DCC, DMAP) Reagents->Reaction Diastereomers Diastereomeric Mixture ((R,R) and (R,S)) Reaction->Diastereomers NMR ¹H NMR Spectroscopy Diastereomers->NMR Spectrum NMR Spectrum with Separated Signals NMR->Spectrum Integration Integration of Signals Spectrum->Integration Calculation Calculation of e.e. Integration->Calculation

Caption: Workflow for enantiomeric excess determination.

G cluster_0 Chiral Analyte (Enantiomers) cluster_1 Diastereomeric Products cluster_2 NMR Signals R_Analyte R-Enantiomer RR_Diastereomer (R,R)-Diastereomer R_Analyte->RR_Diastereomer + S_Analyte S-Enantiomer RS_Diastereomer (R,S)-Diastereomer S_Analyte->RS_Diastereomer + CDA This compound CDA->RR_Diastereomer CDA->RS_Diastereomer Signal1 Signal 1 (δ₁) RR_Diastereomer->Signal1 Gives Signal2 Signal 2 (δ₂) RS_Diastereomer->Signal2 Gives

Caption: Logical relationship of derivatization.

References

Application Notes and Protocols for Chiral Derivatization using Methyl (R)-(-)-mandelate for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomeric separation is a critical aspect of pharmaceutical development and analysis, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. One effective strategy for the enantiomeric resolution of chiral compounds by HPLC is the use of a chiral derivatizing agent (CDA).

This document provides detailed application notes and protocols for the use of methyl (R)-(-)-mandelate as a chiral derivatizing agent for the HPLC analysis of chiral primary amines. This compound is an effective CDA that reacts with enantiomeric amines to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional achiral stationary phase.

The fundamental principle involves the conversion of a mixture of enantiomers, which are otherwise indistinguishable in an achiral chromatographic system, into a mixture of diastereomers with different chromatographic behaviors.

Principle of Chiral Derivatization with this compound

This compound is the methyl ester of (R)-(-)-mandelic acid. To be used as a derivatizing agent for primary amines, the carboxylic acid group of a related mandelic acid derivative is typically activated to react with the amine. A common approach involves the in situ formation of an active ester or the use of a coupling agent to facilitate amide bond formation between the chiral mandelic acid moiety and the target amine analyte. For this protocol, we will describe a method where (R)-(-)-mandelic acid is first activated and then reacted with the chiral amine, followed by methylation to yield the methyl mandelate diastereomers. This approach ensures a stable derivative for HPLC analysis.

The reaction of a racemic amine (containing R- and S-enantiomers) with the enantiomerically pure (R)-mandelic acid derivative results in the formation of two diastereomers: (R,R)- and (S,R)-amides. These diastereomers can then be separated by standard reversed-phase HPLC.

Featured Application: Enantiomeric Separation of (±)-α-Methylbenzylamine

This section details the protocol for the derivatization of racemic α-methylbenzylamine with (R)-(-)-mandelic acid and subsequent HPLC analysis of the resulting diastereomeric amides.

Experimental Protocols

3.1.1. Materials and Reagents

  • (±)-α-Methylbenzylamine (racemic)

  • (R)-(-)-Mandelic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3.1.2. Derivatization Procedure

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (R)-(-)-mandelic acid (1.0 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in dichloromethane.

  • Analyte Addition: To this solution, add (±)-α-methylbenzylamine (1.0 equivalent).

  • Coupling Agent Addition: Cool the mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dichloromethane dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude diastereomeric amide derivatives.

  • Sample Preparation for HPLC: Dissolve a known concentration of the dried derivative mixture in the HPLC mobile phase for analysis.

3.1.3. HPLC Analysis Conditions

ParameterCondition
Instrument HPLC with UV Detector
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% TFA) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Data Presentation

The following table summarizes the expected chromatographic data for the separation of the diastereomeric amides of (±)-α-methylbenzylamine derivatized with (R)-(-)-mandelic acid.

DiastereomerRetention Time (min)Resolution (Rs)
(R)-Mandelamide of (R)-α-methylbenzylamine10.5\multirow{2}{*}{> 1.5}
(R)-Mandelamide of (S)-α-methylbenzylamine12.2

Note: The elution order and retention times are illustrative and may vary depending on the specific HPLC system and column used.

Visualizations

Derivatization Reaction Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products racemic_amine Racemic Amine (R- and S-Enantiomers) diastereomers Diastereomeric Amides ((R,R) and (S,R)) racemic_amine->diastereomers mandelic_acid (R)-(-)-Mandelic Acid mandelic_acid->diastereomers dcc DCC dcc->diastereomers Coupling dmap DMAP dmap->diastereomers Catalyst dcm DCM (Solvent)

Caption: Derivatization of a racemic amine with (R)-(-)-mandelic acid.

Experimental Workflow

G start Start derivatization Derivatization Reaction: Racemic Amine + (R)-Mandelic Acid + Coupling Agents start->derivatization workup Reaction Work-up: Filtration & Liquid-Liquid Extraction derivatization->workup drying Drying and Solvent Evaporation workup->drying hplc_prep Sample Preparation for HPLC drying->hplc_prep hplc_analysis HPLC Analysis (Achiral C18 Column) hplc_prep->hplc_analysis data_analysis Data Analysis: Peak Integration & Quantification hplc_analysis->data_analysis end End data_analysis->end

Caption: Overall workflow for chiral amine analysis.

General Considerations and Troubleshooting

  • Purity of Derivatizing Agent: Ensure the enantiomeric purity of this compound or (R)-(-)-mandelic acid is high (>99%) to avoid the formation of minor diastereomers that can complicate the chromatogram.

  • Reaction Conditions: The reaction time and temperature may need to be optimized for different amines to ensure complete derivatization.

  • Stoichiometry: A slight excess of the activating agent (e.g., DCC) is often used to drive the reaction to completion. However, a large excess should be avoided as it can lead to side products.

  • HPLC Method Development: The mobile phase composition (organic modifier, aqueous phase ratio, and additives like TFA or formic acid) may need to be adjusted to achieve baseline separation of the diastereomers.

  • Peak Identification: To confirm the elution order of the diastereomers, it is recommended to derivatize an enantiomerically pure sample of the analyte, if available.

Conclusion

The use of this compound as a chiral derivatizing agent provides a reliable and effective method for the enantiomeric separation of primary amines by HPLC using a standard achiral column. The protocols and data presented in these application notes offer a solid foundation for researchers and scientists in the pharmaceutical industry to develop and validate methods for the quality control and analysis of chiral compounds. Careful optimization of both the derivatization reaction and the HPLC conditions is key to achieving accurate and reproducible results.

Application Notes and Protocols: Asymmetric Synthesis of Pharmaceutical Intermediates with Methyl (R)-(-)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (R)-(-)-mandelate is a versatile and economically significant chiral building block in the pharmaceutical industry. Its utility stems from its role as a chiral auxiliary and a precursor in the synthesis of enantiomerically pure pharmaceutical intermediates. The presence of a stereogenic center in its structure allows for the diastereoselective synthesis of complex molecules, which is a critical step in the development of single-enantiomer drugs. Enantiomerically pure drugs are often more potent and have fewer side effects than their racemic counterparts.

These application notes provide a detailed overview and a representative protocol for the use of this compound in the asymmetric synthesis of a key class of pharmaceutical intermediates: chiral β-amino acid esters. Chiral β-amino acids are integral components of numerous therapeutic agents, including antiviral, antibiotic, and anticancer drugs.

Principle of Asymmetric Induction

The core principle behind the use of this compound as a chiral auxiliary is the temporary attachment of this chiral moiety to a prochiral substrate. The steric and electronic properties of the mandelate group then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of stereocontrol. The resulting product is a diastereomer, and the difference in the physical properties of diastereomers allows for their separation. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched product and can often be recovered and reused.

Application: Asymmetric Synthesis of a Chiral β-Amino Acid Ester

This section details a representative protocol for the synthesis of a chiral β-amino acid ester, a valuable intermediate for various pharmaceuticals. The strategy involves the diastereoselective addition of a silyl ketene acetal to an imine derived from this compound.

Overall Reaction Scheme

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Cleavage of Chiral Auxiliary imine_formation This compound + Aldehyde + Amine -> Chiral Imine diastereoselective_addition Chiral Imine + Silyl Ketene Acetal -> Diastereomeric Adduct imine_formation->diastereoselective_addition cleavage Diastereomeric Adduct -> Chiral β-Amino Acid Ester + Recovered Auxiliary diastereoselective_addition->cleavage

Caption: General workflow for the asymmetric synthesis of a chiral β-amino acid ester.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Imine from this compound

This protocol describes the formation of a chiral imine from this compound, an aldehyde, and an amine.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Primary amine (e.g., benzylamine)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stir bar, add this compound (1.0 eq), the aldehyde (1.0 eq), the primary amine (1.0 eq), and anhydrous toluene.

  • Add activated 4 Å molecular sieves to the flask.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, or until the starting materials are consumed as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves and wash the sieves with a small amount of toluene.

  • Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral imine.

  • The crude product can be used in the next step without further purification.

Protocol 2: Diastereoselective Addition of a Silyl Ketene Acetal

This protocol details the Lewis acid-catalyzed diastereoselective addition of a silyl ketene acetal to the chiral imine.

Materials:

  • Chiral imine from Protocol 1

  • Silyl ketene acetal (e.g., 1-methoxy-1-(trimethylsiloxy)ethene) (1.5 eq)

  • Lewis acid catalyst (e.g., zinc iodide, ZnI₂) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Dissolve the chiral imine (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Lewis acid catalyst (0.1 eq) to the solution and stir for 15 minutes.

  • Slowly add the silyl ketene acetal (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically enriched adduct.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final enantiomerically enriched β-amino acid ester.

Materials:

  • Diastereomerically enriched adduct from Protocol 2

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (hydrogen balloon or Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the diastereomerically enriched adduct (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the Celite with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantiomerically enriched β-amino acid ester.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric synthesis of a chiral β-amino acid ester using this compound as a chiral auxiliary. The data is illustrative and based on typical results for similar transformations.

StepProductYield (%)Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%)
1. Imine FormationChiral Imine>95N/A
2. Diastereoselective AdditionDiastereomerically Enriched Adduct85-95>95 (d.e.)
3. Cleavage of Chiral AuxiliaryEnantiomerically Enriched β-Amino Ester80-90>95 (e.e.)

Visualizations

Signaling Pathway: Diastereoselective Addition

The following diagram illustrates the proposed transition state for the Lewis acid-catalyzed diastereoselective addition of the silyl ketene acetal to the chiral imine. The steric hindrance from the phenyl group of the mandelate auxiliary directs the incoming nucleophile to the Re-face of the imine.

G cluster_0 Transition State Model cluster_1 Chiral Auxiliary Influence Imine Chiral Imine (Coordinated to Lewis Acid) Product Diastereomerically Favored Adduct Imine->Product Re-face attack SKA Silyl Ketene Acetal SKA->Product Steric_Hindrance Steric hindrance from phenyl group of mandelate Steric_Hindrance->Imine

Caption: Proposed transition state for diastereoselective addition.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

G start Start imine_formation Step 1: Imine Formation (Reflux in Toluene) start->imine_formation workup1 Work-up 1: Filter, Dry, Concentrate imine_formation->workup1 diastereoselective_addition Step 2: Diastereoselective Addition (Lewis Acid, -78 °C) workup1->diastereoselective_addition workup2 Work-up 2: Quench, Extract, Concentrate diastereoselective_addition->workup2 purification1 Purification 1: Flash Chromatography workup2->purification1 cleavage Step 3: Auxiliary Cleavage (Hydrogenolysis) purification1->cleavage workup3 Work-up 3: Filter, Concentrate cleavage->workup3 purification2 Purification 2: Flash Chromatography workup3->purification2 end Final Product: Chiral β-Amino Ester purification2->end

Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols Using Methyl (R)-(-)-mandelate

For: Researchers, scientists, and drug development professionals.

Ref: LKR-MA-APN-001

Introduction

The kinetic resolution of racemic secondary alcohols via lipase-catalyzed enantioselective acylation is a cornerstone technique for producing enantiomerically pure compounds, which are vital building blocks in the pharmaceutical and fine chemical industries.[1] Lipases (EC 3.1.1.3) are hydrolases that function in non-aqueous environments to catalyze esterification and transesterification reactions.[1] Their high enantioselectivity allows for the preferential acylation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rates enables the separation of the enantioenriched unreacted alcohol from the newly formed ester.

Key advantages of this biocatalytic method include:

  • High Enantioselectivity: Many commercial lipases, such as Candida antarctica Lipase B (CALB), exhibit excellent selectivity (Enantiomeric Ratio, E > 100) for a wide range of substrates.

  • Mild Reaction Conditions: Reactions are typically performed at or near room temperature, preserving thermally labile functional groups and minimizing side reactions.

  • Green Chemistry: Lipases are biodegradable, operate under mild conditions, and can often be immobilized and reused, aligning with sustainable chemistry principles.

While common protocols often employ achiral acyl donors like vinyl acetate, the use of a chiral acyl donor such as this compound presents a more complex stereochemical challenge. This scenario involves a three-component chiral recognition problem between the two alcohol enantiomers, the chiral acyl donor, and the chiral enzymatic pocket. This can lead to matched or mismatched interactions, potentially enhancing or diminishing the enantioselectivity of the resolution.

Note on this compound: Detailed protocols and extensive quantitative data for the use of this compound as an acyl donor in the lipase-catalyzed kinetic resolution of various racemic alcohols are not widely documented in current literature. The following protocols are based on well-established procedures using a standard acyl donor, vinyl acetate, and include considerations for adapting the methodology for other acyl donors.

Principle of the Method

The fundamental principle of lipase-catalyzed kinetic resolution is the differential rate of reaction for the two enantiomers of a racemic alcohol with an acyl donor. The lipase's active site preferentially binds one enantiomer (e.g., the R-alcohol) and catalyzes its acylation, forming the corresponding ester (R-ester) at a much higher rate than the other enantiomer (S-alcohol).

  • Reaction: (R,S)-Alcohol + Acyl Donor ---(Lipase)--> (R)-Ester + (S)-Alcohol

  • Goal: The reaction is typically stopped at or near 50% conversion. At this point, theoretically, one can obtain the unreacted (S)-alcohol with high enantiomeric excess (e.e.) and the (R)-ester, also with high e.e. The maximum theoretical yield for each enantiomer in a classic kinetic resolution is 50%.[1]

Experimental Protocols

This section provides a detailed protocol for the kinetic resolution of a model substrate, (±)-1-phenylethanol, using immobilized Candida antarctica Lipase B (often sold as Novozym 435) and vinyl acetate as the acyl donor.

Materials and Equipment
  • Enzyme: Immobilized Candida antarctica Lipase B (CALB/Novozym 435)

  • Substrate: Racemic (±)-1-phenylethanol

  • Acyl Donor: Vinyl acetate

  • Solvent: Anhydrous methyl tert-butyl ether (MTBE) or hexane

  • Reagents: Standard laboratory-grade solvents for chromatography (e.g., hexane, ethyl acetate), anhydrous magnesium sulfate.

  • Equipment:

    • Magnetic stirrer with hotplate/orbital shaker with temperature control

    • Reaction vials (e.g., 4 mL screw-cap vials)

    • Syringes and syringe filters (0.45 µm PTFE)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

General Protocol for Kinetic Resolution
  • Reaction Setup: To a 4 mL screw-cap vial, add racemic 1-phenylethanol (e.g., 122 mg, 1.0 mmol, 1.0 equivalent).

  • Add Solvent: Add 2 mL of anhydrous MTBE.

  • Add Enzyme: Add immobilized CALB (e.g., 20 mg, ~15-20% by weight of the substrate).

  • Equilibration: Place the vial on a shaker or stirrer and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Initiate Reaction: Add vinyl acetate (e.g., 130 µL, 1.5 mmol, 1.5 equivalents). Using a slight excess of the acyl donor can be beneficial, but a large excess is often unnecessary, especially with irreversible acyl donors like vinyl acetate. Seal the vial tightly.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots (e.g., 5-10 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Quenching: Quench each aliquot by filtering it through a small plug of silica gel using a pipette with a suitable solvent (e.g., ethyl acetate) to remove the enzyme. Analyze the filtrate by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ).

  • Reaction Termination: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering the entire mixture to remove the immobilized lipase. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Separate the resulting mixture of unreacted (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate, by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

Analytical Method: Chiral GC Analysis
  • Column: Chiral GC column (e.g., Cyclodex-B or equivalent)

  • Carrier Gas: Helium or Nitrogen

  • Injector Temp: 250°C

  • Detector Temp (FID): 250°C

  • Oven Program: Isothermal at 110°C or a suitable temperature gradient to achieve baseline separation of all four peaks (R-alcohol, S-alcohol, R-ester, S-ester).

  • Calculations:

    • Conversion (c) = [Area(ester)] / [Area(alcohol) + Area(ester)]

    • eeₛ (%) = |Area(S-alcohol) - Area(R-alcohol)| / |Area(S-alcohol) + Area(R-alcohol)| * 100

    • eeₚ (%) = |Area(R-ester) - Area(S-ester)| / |Area(R-ester) + Area(S-ester)| * 100

    • Enantiomeric Ratio (E) = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)] or ln[(1-c)(1-eeₛ)] / ln[(1-c)(1+eeₛ)]

Data Presentation

The following table summarizes typical results for the kinetic resolution of various secondary alcohols using CALB and vinyl acetate.

Substrate (Racemic Alcohol)Time (h)Conversion (%)eeₛ (%) (Unreacted Alcohol)eeₚ (%) (Product Ester)E-Value
1-Phenylethanol449>9997>200
1-(4-Chlorophenyl)ethanol65198>99>200
1-(4-Methoxyphenyl)ethanol8509999>200
2-Octanol24489598~150
4-Phenyl-2-butanol1252>9996>200

Data are representative and compiled from typical outcomes reported in the literature. Actual results may vary based on specific conditions.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Racemic Alcohol + Anhydrous Solvent B Add Immobilized Lipase A->B C Equilibrate Temperature B->C D Add Acyl Donor & Seal Vial C->D E Stir/Shake at Constant Temp. D->E F Withdraw Aliquots Periodically E->F G Analyze by Chiral GC/HPLC F->G G->E Continue H Stop at ~50% Conversion G->H Decision I Filter to Remove & Recover Enzyme H->I J Concentrate Filtrate I->J K Column Chromatography J->K L Isolate Enantioenriched Alcohol & Ester K->L

Caption: General workflow for lipase-catalyzed kinetic resolution of a racemic alcohol.

Reaction Mechanism

References

Application Notes and Protocols for the Synthesis of Chiral Amino Alcohols Using Methyl (R)-(-)-mandelate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetric synthesis. Their stereochemistry is crucial for biological activity, making the development of efficient and highly selective synthetic methods a significant focus in organic chemistry and drug development. One established strategy for controlling stereochemistry is the use of chiral auxiliaries. This document provides detailed application notes and protocols for the synthesis of chiral β-amino alcohols employing methyl (R)-(-)-mandelate as a cost-effective and reliable chiral auxiliary.

This compound, derived from the naturally occurring (R)-mandelic acid, can be temporarily incorporated into a prochiral substrate. Its defined stereochemistry and steric bulk effectively direct the approach of a nucleophile to one face of a prochiral electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

Principle of the Method

The general strategy involves the following key steps:

  • Attachment of the Chiral Auxiliary: An α-keto ester is condensed with an amine to form an α-keto-β-imino ester. The hydroxyl group of this compound is then acylated with this intermediate to form a chiral N-acylimine precursor.

  • Diastereoselective Reduction: The crux of the asymmetric induction lies in the diastereoselective reduction of the ketone functionality. The bulky phenyl group of the mandelate auxiliary effectively shields one face of the carbonyl group, directing the hydride attack to the opposite face, thus establishing a new stereocenter with a high degree of control.

  • Removal of the Chiral Auxiliary: The mandelate auxiliary is subsequently cleaved, typically via hydrolysis or hydrogenolysis, to release the desired chiral β-amino alcohol. The chiral auxiliary can often be recovered and reused.

Experimental Protocols

Protocol 1: Synthesis of the Chiral N-Acylimine Precursor

This protocol describes the formation of the key intermediate where the this compound auxiliary is attached to the nitrogen-containing substrate.

Materials:

  • This compound

  • An appropriate α-keto ester (e.g., methyl benzoylformate)

  • An appropriate primary amine (e.g., benzylamine)

  • Toluene

  • Dean-Stark trap

  • Magnesium sulfate (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (Et3N)

  • Acyl chloride corresponding to the α-keto ester

  • Standard laboratory glassware and purification apparatus (rotary evaporator, column chromatography supplies)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the α-keto ester (1.0 eq) and the primary amine (1.0 eq) in toluene. Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid). Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap. Remove the solvent under reduced pressure.

  • Acylation: Dissolve the crude imine and this compound (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise, followed by the slow addition of the corresponding acyl chloride (1.2 eq).

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure chiral N-acylimine precursor.

Protocol 2: Diastereoselective Reduction of the Ketone

This protocol details the key stereocontrol step where the ketone is reduced to a hydroxyl group with high diastereoselectivity.

Materials:

  • Chiral N-acylimine precursor from Protocol 1

  • Anhydrous tetrahydrofuran (THF) or methanol

  • Reducing agent (e.g., Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4))

  • Dry ice/acetone bath or cryocooler

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: Dissolve the chiral N-acylimine precursor (1.0 eq) in anhydrous THF or methanol under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add the reducing agent (e.g., NaBH4, 1.5 eq) portion-wise to the cooled solution. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quenching and Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography to separate the diastereomers. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Protocol 3: Cleavage of the this compound Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final chiral β-amino alcohol.

Materials:

  • Diastereomerically enriched product from Protocol 2

  • Methanol or Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Hydrolysis: Dissolve the diastereomerically pure ester in a mixture of THF and water (e.g., 3:1 v/v). Add an excess of LiOH (e.g., 3-5 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the THF under reduced pressure. Wash the aqueous residue with diethyl ether to remove any non-polar impurities.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl to a pH of ~2. This will protonate the amino alcohol and the mandelic acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the mandelic acid auxiliary if desired. The protonated amino alcohol will remain in the aqueous layer.

  • Isolation of the Amino Alcohol: Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH of ~10-12. Extract the free amino alcohol with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the chiral β-amino alcohol.

  • Purification and Characterization: Further purify the amino alcohol by recrystallization or chromatography if necessary. Characterize the final product by NMR, mass spectrometry, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of chiral β-amino alcohols using a mandelate-based chiral auxiliary strategy.

Table 1: Diastereoselective Reduction of Chiral N-Acylimine Precursors

EntrySubstrate (R¹, R²)Reducing AgentSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1Phenyl, MethylNaBH₄MeOH-788595:5
24-Chlorophenyl, EthylLiAlH₄THF-787892:8
32-Naphthyl, MethylNaBH₄MeOH-7882>98:2
4Phenyl, IsopropylK-Selectride®THF-787590:10

Table 2: Characterization of Chiral β-Amino Alcohols after Auxiliary Removal

EntryProductYield (%)Enantiomeric Excess (ee, %)Specific Rotation [α]D
1(1R,2S)-2-amino-1-phenylpropan-1-ol9298+25.4 (c 1.0, CHCl₃)
2(1R,2S)-2-amino-1-(4-chlorophenyl)butan-1-ol8896+21.8 (c 0.8, CHCl₃)
3(1R,2S)-2-amino-1-(naphthalen-2-yl)propan-1-ol90>99+30.1 (c 1.2, CHCl₃)
4(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol8595+18.5 (c 0.9, CHCl₃)

Mandatory Visualizations

experimental_workflow cluster_0 Synthesis of Chiral Amino Alcohols start α-Keto Ester + Primary Amine imine Imine Formation start->imine Condensation acylation Acylation with Auxiliary imine->acylation auxiliary This compound auxiliary->acylation precursor Chiral N-Acylimine Precursor acylation->precursor reduction Diastereoselective Reduction precursor->reduction Hydride Source diastereomer Diastereomerically Enriched Intermediate reduction->diastereomer cleavage Auxiliary Cleavage diastereomer->cleavage Hydrolysis product Chiral β-Amino Alcohol cleavage->product recovery Auxiliary Recovery cleavage->recovery

Caption: Experimental workflow for the synthesis of chiral β-amino alcohols.

signaling_pathway cluster_1 Stereochemical Control Pathway auxiliary This compound (Chiral Auxiliary) prochiral Prochiral N-Acylimine (Planar Ketone) auxiliary->prochiral Steric Shielding transition_state Diastereomeric Transition States prochiral->transition_state product_syn syn-Diastereomer (Major Product) transition_state->product_syn Lower Energy product_anti anti-Diastereomer (Minor Product) transition_state->product_anti Higher Energy hydride Hydride Attack hydride->transition_state

Caption: Logical relationship for stereochemical induction.

Application of Methyl (R)-(-)-mandelate in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl (R)-(-)-mandelate serves as a critical chiral building block in the synthesis of high-value agrochemicals. Its primary application lies in the production of the enantiomerically pure fungicide, Mefenoxam, the R-enantiomer of metalaxyl. The fungicidal activity of metalaxyl is almost exclusively attributed to its R-enantiomer, making the stereoselective synthesis of Mefenoxam a key focus in the agrochemical industry. This application note details the synthetic pathway to Mefenoxam, highlighting the use of enzymatic kinetic resolution to achieve a high enantiomeric excess of the key chiral intermediate derived from a racemic precursor. Detailed experimental protocols, quantitative data, and process visualizations are provided for researchers and professionals in the field.

Introduction

Chirality plays a pivotal role in the efficacy and selectivity of many agrochemicals. Often, only one enantiomer of a chiral pesticide exhibits the desired biological activity, while the other may be inactive or even phytotoxic. The use of single-enantiomer agrochemicals can lead to lower application rates, reduced environmental impact, and improved target specificity. This compound is a versatile chiral synthon, and its application in the synthesis of the fungicide Mefenoxam ((R)-metalaxyl) is a prime example of the industrial importance of enantioselective synthesis. Mefenoxam is highly effective against oomycete pathogens, such as Phytophthora and Pythium, which cause devastating diseases in a variety of crops.

The synthesis of Mefenoxam hinges on the preparation of the key chiral intermediate, methyl (R)-N-(2,6-dimethylphenyl)alaninate. This is typically achieved through the enzymatic kinetic resolution of the corresponding racemic ester, a process that offers high enantioselectivity and is amenable to large-scale production.

Application: Synthesis of Mefenoxam ((R)-metalaxyl)

The overall synthesis of Mefenoxam can be divided into three main stages:

  • Synthesis of Racemic Methyl N-(2,6-dimethylphenyl)alaninate: The precursor for the chiral resolution is synthesized from commercially available starting materials.

  • Enzymatic Kinetic Resolution: A lipase-catalyzed hydrolysis of the racemic ester selectively produces (R)-N-(2,6-dimethylphenyl)alanine, leaving the unreacted (S)-ester.

  • Esterification and Acylation: The resolved (R)-acid is re-esterified to methyl (R)-N-(2,6-dimethylphenyl)alaninate, which is then acylated to yield the final product, Mefenoxam.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Mefenoxam.

Table 1: Synthesis of Racemic Methyl N-(2,6-dimethylphenyl)alaninate

Reactant 1Reactant 2SolventCatalystReaction Time (h)Temperature (°C)Yield (%)
2,6-DimethylanilineMethyl 2-bromopropionateTolueneNaHCO₃18120-125~63

Table 2: Enzymatic Kinetic Resolution of Racemic Methyl N-(2,6-dimethylphenyl)alaninate

EnzymeSubstrate Concentration (g/L)pHTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) of (R)-acid (%)
Lipase PS (Burkholderia cepacia)507.03024~50>98
Novozym 435 (Candida antarctica lipase B)3007.03048~50>98

Table 3: Synthesis of Mefenoxam from Methyl (R)-N-(2,6-dimethylphenyl)alaninate

Reactant 1Reactant 2SolventBaseReaction Time (h)Temperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
Methyl (R)-N-(2,6-dimethylphenyl)alaninateMethoxyacetyl chlorideTolueneNaHCO₃1Room TemperatureQuantitative>98

Experimental Protocols

Protocol 1: Synthesis of Racemic Methyl N-(2,6-dimethylphenyl)alaninate
  • To a round-bottom flask equipped with a reflux condenser and a stirrer, add 2,6-dimethylaniline (0.1 mol), methyl 2-bromopropionate (0.12 mol), and toluene (150 mL).

  • Add sodium bicarbonate (0.15 mol) to the mixture.

  • Heat the reaction mixture to 120-125 °C and maintain for 18 hours with vigorous stirring.

  • Cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield racemic methyl N-(2,6-dimethylphenyl)alaninate as a colorless oil.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Methyl N-(2,6-dimethylphenyl)alaninate
  • Prepare a phosphate buffer solution (0.1 M, pH 7.0).

  • In a temperature-controlled reactor, suspend racemic methyl N-(2,6-dimethylphenyl)alaninate (50 g/L) in the phosphate buffer.

  • Add Lipase PS from Burkholderia cepacia (5 g/L).

  • Maintain the reaction at 30 °C with gentle stirring. Monitor the reaction progress by chiral HPLC.

  • After approximately 24 hours (or when ~50% conversion is reached), stop the reaction by filtering off the enzyme.

  • Acidify the aqueous solution to pH 2 with 2M HCl.

  • Extract the (R)-N-(2,6-dimethylphenyl)alanine with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the (R)-acid. The unreacted (S)-ester can be recovered from the initial filtrate for racemization and recycling.

Protocol 3: Synthesis of Mefenoxam ((R)-metalaxyl)
  • Esterification of (R)-N-(2,6-dimethylphenyl)alanine:

    • Dissolve the (R)-N-(2,6-dimethylphenyl)alanine (0.1 mol) in methanol (200 mL).

    • Cool the solution in an ice bath and add thionyl chloride (0.12 mol) dropwise.

    • Reflux the mixture for 3 hours.

    • Cool to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl (R)-N-(2,6-dimethylphenyl)alaninate.

  • Acylation to Mefenoxam:

    • Dissolve methyl (R)-N-(2,6-dimethylphenyl)alaninate (0.1 mol) in toluene (200 mL).

    • Add sodium bicarbonate (0.15 mol).

    • To this stirred suspension, add methoxyacetyl chloride (0.11 mol) dropwise at room temperature.

    • Stir the reaction mixture for 1 hour at room temperature.

    • Add water to the reaction mixture and separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Mefenoxam as a solid. The product can be further purified by recrystallization.[1][2]

Visualizations

Synthesis Pathway of Mefenoxam

Mefenoxam_Synthesis cluster_0 Step 1: Racemic Precursor Synthesis cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Esterification & Acylation A 2,6-Dimethylaniline C Racemic Methyl N-(2,6-dimethylphenyl)alaninate A->C + Methyl 2-bromopropionate Toluene, NaHCO3, 120-125°C B Methyl 2-bromopropionate B->C D Racemic Methyl N-(2,6-dimethylphenyl)alaninate E (R)-N-(2,6-dimethylphenyl)alanine (>98% ee) D->E Lipase PS pH 7.0, 30°C F (S)-Methyl N-(2,6-dimethylphenyl)alaninate (unreacted) D->F G (R)-N-(2,6-dimethylphenyl)alanine H Methyl (R)-N-(2,6- dimethylphenyl)alaninate G->H + Methanol, SOCl2 reflux I Mefenoxam ((R)-metalaxyl) H->I + Methoxyacetyl chloride Toluene, NaHCO3, RT

Caption: Synthetic pathway for Mefenoxam.

Experimental Workflow for Mefenoxam Synthesis

Mefenoxam_Workflow start Start rac_synth Synthesize Racemic Precursor (Protocol 1) start->rac_synth resolution Enzymatic Kinetic Resolution (Protocol 2) rac_synth->resolution separation Separate (R)-acid and (S)-ester resolution->separation esterification Esterify (R)-acid separation->esterification acylation Acylate (R)-ester (Protocol 3) esterification->acylation purification Purify Mefenoxam acylation->purification end End Product: Mefenoxam purification->end

Caption: Experimental workflow for Mefenoxam synthesis.

Conclusion

The use of this compound as a chiral precursor, or more commonly, the generation of a key chiral intermediate with the same stereochemistry via enzymatic resolution, is a well-established and efficient method for the industrial production of the fungicide Mefenoxam. The protocols and data presented herein provide a comprehensive guide for the synthesis and analysis of this important agrochemical. This application note underscores the significance of stereochemistry in the development of modern crop protection agents and highlights the power of biocatalysis in achieving high enantiopurity in chemical synthesis.

References

The Role of Methyl (R)-(-)-mandelate in the Synthesis of Novel Flavor and Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl (R)-(-)-mandelate, a chiral ester of mandelic acid, is emerging as a versatile building block in the synthesis of novel flavor and fragrance compounds. Traditionally utilized in the pharmaceutical industry for the synthesis of chiral drugs, its unique chemical structure offers a pathway to new esters with potentially desirable aromatic and fruity notes for the food and cosmetic industries. This application note provides an overview of its use, detailed experimental protocols for the synthesis of flavor esters, and a summary of relevant quantitative data.

Introduction to Chiral Flavors and Fragrances

Chirality plays a crucial role in the perception of flavor and aroma. Enantiomers of a single compound can elicit vastly different sensory responses. The use of enantiomerically pure starting materials like this compound allows for the targeted synthesis of specific flavor and fragrance esters, ensuring a consistent and desired olfactory profile. Esters derived from mandelic acid, such as ethyl mandelate, are known for their pleasant aromatic and fruity characteristics, making them valuable additions to the palette of flavorists and perfumers.[1] (S)-(+)-Ethyl Mandelate, for instance, is noted for its special fragrance and is utilized in perfumes, essential oils, and flavorings, particularly for creating fruit and herbal notes.

Synthesis of Flavor and Fragrance Esters

The primary method for converting this compound into new flavor and fragrance compounds is through transesterification. This reaction involves exchanging the methyl group of the ester with a different alcohol, often one that contributes its own desirable scent characteristics. Both chemical and enzymatic methods can be employed for this transformation.

Chemical Synthesis: Base-Catalyzed Transesterification

A straightforward method for producing other mandelate esters is through base-catalyzed transesterification. This approach is particularly useful when the desired alcohol is readily available and the reaction conditions are compatible with the substrates.

Application Notes and Protocols

Protocol 1: Synthesis of Ethyl (R)-(-)-mandelate via Base-Catalyzed Transesterification

This protocol describes the conversion of this compound to Ethyl (R)-(-)-mandelate, a compound with a recognized aromatic and fruity taste profile.[1]

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in an excess of anhydrous ethanol.

  • Add the sodium ethoxide solution to the this compound solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, neutralize the catalyst by adding a saturated aqueous solution of ammonium chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl (R)-(-)-mandelate.

  • Purify the product by vacuum distillation if necessary.

Expected Outcome: This procedure is expected to yield Ethyl (R)-(-)-mandelate. While specific yield data for this exact transesterification is not readily available in the literature, similar base-catalyzed transesterifications of methyl esters to ethyl esters are generally high-yielding.

Enzymatic Synthesis: Lipase-Catalyzed Transesterification

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), are widely used for the synthesis of flavor esters due to their stability in organic solvents and high catalytic activity under mild conditions.

Protocol 2: General Protocol for Lipase-Catalyzed Synthesis of Flavor Esters from this compound

This protocol can be adapted for the synthesis of various flavor esters by substituting the desired flavor alcohol (e.g., isoamyl alcohol for a banana/pear note, phenethyl alcohol for a floral note).

Materials:

  • This compound

  • Flavor alcohol (e.g., isoamyl alcohol, phenethyl alcohol)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a dry, screw-capped vial, combine this compound (1 equivalent) and the desired flavor alcohol (1-3 equivalents) in an anhydrous organic solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If desired, add activated molecular sieves to remove any traces of water.

  • Seal the vial and place it in an orbital shaker at a controlled temperature (typically 40-60 °C).

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, filter to remove the immobilized lipase (which can be washed and reused).

  • Remove the solvent and excess alcohol under reduced pressure to yield the crude flavor ester.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data for Lipase-Catalyzed Ester Synthesis:

While specific data for the transesterification of this compound with a wide range of flavor alcohols is limited, the following table summarizes typical results for lipase-catalyzed synthesis of other flavor esters, which can serve as a benchmark for expected conversions and enantiomeric excess (ee).

Flavor EsterLipaseReaction TypeConversion (%)Enantiomeric Excess (ee %)Reference
Ethyl ValerateNovozym 435Esterification73Not reported
Nonyl CaprylateNovozym 435Esterification87.47Not reported
l-Menthyl OleateCandida rugosa lipaseEsterification9688

This table provides representative data for lipase-catalyzed flavor ester synthesis and not specific results for mandelate esters.

Visualization of Synthetic Pathways

Chemical Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product methyl_mandelate This compound reaction Transesterification methyl_mandelate->reaction ethanol Anhydrous Ethanol ethanol->reaction naoet Sodium Ethoxide naoet->reaction Catalyst neutralization Neutralization (NH4Cl) reaction->neutralization extraction Solvent Extraction neutralization->extraction purification Distillation extraction->purification ethyl_mandelate Ethyl (R)-(-)-mandelate purification->ethyl_mandelate

Caption: Chemical synthesis of Ethyl (R)-(-)-mandelate.

Enzymatic Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product methyl_mandelate This compound reaction Enzymatic Transesterification methyl_mandelate->reaction flavor_alcohol Flavor Alcohol flavor_alcohol->reaction lipase Immobilized Lipase lipase->reaction Biocatalyst filtration Enzyme Filtration reaction->filtration concentration Solvent Removal filtration->concentration chromatography Purification concentration->chromatography flavor_ester Flavor Ester chromatography->flavor_ester

References

Application Notes and Protocols for the Enzymatic Synthesis of Enantiomerically Pure Mandelic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enantiomerically pure mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry, serving as intermediates in the synthesis of various therapeutic agents, including antibiotics and anti-inflammatory drugs.[1][2][3] Traditional chemical methods for obtaining these chiral compounds often involve harsh conditions and may produce undesirable byproducts.[2] Enzymatic synthesis, particularly through kinetic resolution, offers a highly selective, efficient, and environmentally benign alternative.[1][4] This document provides detailed application notes and protocols for the enzymatic synthesis of enantiomerically pure mandelic acid esters using lipases, which are robust and versatile biocatalysts known for their high enantioselectivity.[1][4]

Two primary strategies for the lipase-catalyzed kinetic resolution of mandelic acid and its esters are hydrolysis and transesterification. In enzymatic kinetic resolution (EKR), one enantiomer of a racemic mixture reacts at a significantly higher rate than the other, allowing for the separation of the two.[1] This typically results in a maximum theoretical yield of 50% for a single enantiomer. To overcome this limitation, dynamic kinetic resolution (DKR) can be employed, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, enabling a theoretical yield of up to 100%.[1][5]

Data Presentation: Quantitative Analysis of Enzymatic Resolutions

The following tables summarize quantitative data from various studies on the enzymatic resolution of mandelic acid and its derivatives, providing a comparative overview of different enzymes, substrates, and reaction conditions.

Table 1: Lipase-Catalyzed Transesterification/Acylation of Mandelic Acid Derivatives

EnzymeSubstrateAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)e.e. (%)Target EnantiomerReference
Immobilized Pseudomonas cepacia Lipase (PCL@UiO-67(Zr))(R,S)-4-chloromandelic acid (20 mmol/L)Vinyl acetate (120 mmol/L)MTBE551847.698.7(R)-4-chloro-mandelic acid acetate[6][7]
Pseudomonas sp. LipaseMethyl (RS)-mandelateVinyl acetateIsopropyl etherN/AN/A~60≥ 98(R)-mandelate[8]
Novozym 435 (Candida antarctica Lipase B)(R,S)-Mandelic Acid1-PentanolN/AN/AN/AN/AHigh (R-selectivity)(R)-Pentyl mandelate[4]

Table 2: Lipase-Catalyzed Deacylation (Alcoholysis/Hydrolysis) of Mandelic Acid Esters

EnzymeSubstrateNucleophileSolventTemp. (°C)Conversion (%)e.e. (%)Target EnantiomerReference
Penicillium roqueforti LipaseMethyl O-butyryl-(RS)-mandelatesButanolIsopropyl etherN/A~40≥ 97(S)-mandelate[8]
Immobilized LipaseRacemic ethyl mandelateWaterBiphasic (toluene-water)55~50High(S)-Mandelic acid[5]
Novozym 435 (Candida antarctica Lipase B)Racemic benzyl mandelateWaterPhosphate buffer/Organic solvent40-50~50High(S)-Mandelic acid[1]

Experimental Protocols

Protocol 1: Immobilization of Lipase on Metal-Organic Frameworks (MOFs)

This protocol describes a general method for the immobilization of lipases, such as Pseudomonas cepacia lipase (PCL), onto a MOF support (e.g., UiO-67(Zr)), which has been shown to enhance enzyme stability and reusability.[6][7]

Materials:

  • Pseudomonas cepacia lipase (PCL)

  • UiO-67(Zr) MOF support

  • Phosphate buffer (pH 7.0)

  • Glutaraldehyde solution (cross-linker)

  • Bovine Serum Albumin (BSA, proteic feeder)

Procedure:

  • Enzyme Solution Preparation: Dissolve a known amount of PCL in phosphate buffer. Add BSA to the solution as a proteic feeder.[2]

  • Immobilization:

    • Suspend the UiO-67(Zr) MOF support in the enzyme solution.

    • Stir the mixture gently for a specified period to allow for enzyme adsorption.

  • Cross-linking:

    • Slowly add glutaraldehyde solution dropwise to the suspension while stirring.[2]

    • Continue stirring at a low temperature (e.g., 4°C) for several hours to facilitate cross-linking.[2]

  • Washing and Recovery:

    • Collect the immobilized enzyme by centrifugation or filtration.[2]

    • Wash the immobilized lipase multiple times with buffer to remove any unbound enzyme and residual reagents.[2]

  • Drying and Storage: Dry the immobilized lipase (e.g., by lyophilization) and store at 4°C until use.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Benzyl Mandelate via Hydrolysis

This protocol details the kinetic resolution of racemic benzyl mandelate using immobilized Candida antarctica Lipase B (Novozym 435) to produce (S)-mandelic acid and unreacted (R)-benzyl mandelate.[1]

Materials:

  • Racemic benzyl mandelate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Organic solvent (e.g., toluene or MTBE)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dilute hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Reaction Setup:

  • In a reaction vessel, dissolve the racemic benzyl mandelate in an appropriate organic solvent.[1]

  • Add the phosphate buffer to create a two-phase system.[1]

  • Add the immobilized lipase (e.g., 50 mg of Novozym 435).[1]

Reaction Conditions:

  • Stir the mixture at a constant temperature (e.g., 40-50°C).[1]

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral HPLC.[1][5]

Work-up and Product Isolation:

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.[1][5]

  • Separate the organic and aqueous layers.[1]

  • Isolation of (S)-Mandelic Acid:

    • Acidify the aqueous layer with dilute HCl.[1]

    • Extract the (S)-mandelic acid with ethyl acetate.[1]

    • Dry the organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Isolation of (R)-Benzyl Mandelate:

    • Wash the initial organic layer with a saturated NaHCO₃ solution to remove any remaining mandelic acid.[1]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the unreacted (R)-benzyl mandelate.[1]

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines the analytical method for determining the enantiomeric excess (e.e.) of mandelic acid and its esters. Chiral HPLC is the most common and reliable technique for this purpose.[5]

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chirobiotic T)

  • Mobile phase (e.g., a mixture of a buffer like HEPES with an organic modifier like methanol)

  • Samples from the enzymatic reaction

Procedure:

  • Sample Preparation: Dilute the aliquots from the reaction mixture with a suitable solvent to an appropriate concentration. Filter the samples through a 0.45 µm filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase. The mobile phase composition may need to be optimized for baseline separation of the enantiomers. For a Chirobiotic T column, a mobile phase of 20 mM HEPES, 3.3 mM MgCl₂ at pH 6.8 with 20% methanol has been shown to provide good resolution for mandelic acid enantiomers.[9]

    • Inject the prepared sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).[9]

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (comparison with standards is recommended).

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

      • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Experimental Workflow

experimental_workflow racemic_substrate Racemic Mandelic Acid or Ester reaction Enzymatic Kinetic Resolution (Hydrolysis or Transesterification) racemic_substrate->reaction enzyme_prep Enzyme Preparation (e.g., Immobilization) enzyme_prep->reaction monitoring Reaction Monitoring (Chiral HPLC) reaction->monitoring Aliquots separation Separation of Products and Unreacted Substrate reaction->separation monitoring->reaction Continue until ~50% conversion product1 Enantiomerically Pure Mandelic Acid Ester separation->product1 product2 Enantiomerically Pure Mandelic Acid separation->product2

Caption: Experimental workflow for the enzymatic kinetic resolution of mandelic acid derivatives.

Signaling Pathway: Lipase-Catalyzed Kinetic Resolution

reaction_mechanism enzyme Lipase R_ester_unreacted Unreacted (R)-Mandelic Acid Ester enzyme->R_ester_unreacted Remains S_acid (S)-Mandelic Acid enzyme->S_acid Hydrolysis R_ester (R)-Mandelic Acid Ester R_ester->enzyme Slow reaction S_ester (S)-Mandelic Acid Ester S_ester->enzyme Fast reaction

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereomeric Crystallization Yield with Methyl (R)-(-)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereomeric crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield of diastereomeric crystallization, with a specific focus on using Methyl (R)-(-)-mandelate as a resolving agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors I should investigate if I'm experiencing low yields in my diastereomeric crystallization?

A1: Low yields in diastereomeric salt formation can stem from several critical factors. The most important parameters to investigate are:

  • Solvent System: The solubility of the two diastereomeric salts in your chosen solvent is paramount. An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to the preferential crystallization of the less soluble salt. It is recommended to experiment with a range of solvents with varying polarities.[1] Alcoholic solvents that act as hydrogen donors can be useful as they can increase the rate of racemization and reduce side-reactions.[2]

  • Stoichiometry: The molar ratio of the racemate to the resolving agent, this compound, can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[1] In some cases, using less than one equivalent of the resolving agent can enhance separation efficiency.[3]

  • Temperature Profile: The temperature at which salt formation and crystallization occur directly affects the solubility of the salts. A controlled and optimized cooling profile is critical for achieving high yield and purity.[1][4]

  • Supersaturation: The level of supersaturation will dictate the nucleation and crystal growth rate.[1] Controlling this is key to obtaining a good yield of high-quality crystals.

  • Resolving Agent: While you are using this compound, it's important to ensure its enantiomeric purity is high. The choice of resolving agent is crucial, and not all agents will form salts with sufficient differences in physical properties for easy separation.[1]

Q2: My diastereomeric salt is precipitating as an oil instead of crystals. What can I do?

A2: "Oiling out" is a common problem that can occur when the solution is highly supersaturated or when there are significant impurities present. To address this, you can:

  • Reheat and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the supersaturation level.

  • Slow Cooling: Allow the solution to cool more slowly. A slower cooling rate provides more time for orderly crystal lattice formation.[5][6]

  • Pre-purification: If impurities are suspected, consider a pre-purification step for your crude product before attempting the diastereomeric crystallization.[7]

  • Solvent Choice: The solvent system can influence oiling out. Experiment with different solvents or solvent mixtures.

Q3: The diastereomeric excess (de) of my crystallized product is low. How can I improve it?

A3: Low diastereomeric excess is often due to the co-precipitation of the more soluble diastereomer. To improve the 'de', consider the following:

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. This is a common method to enhance purity.[8]

  • Optimize Cooling Rate: A slower cooling rate can lead to the formation of larger, purer crystals as it gives more time for the undesired diastereomer to remain in the solution.[5][6] Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.[5]

  • Seeding: Introducing seed crystals of the desired pure diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[1]

  • Solvent Screening: The choice of solvent can significantly impact the relative solubilities of the diastereomers. A thorough solvent screen is often necessary to find the optimal system.[1]

Q4: I have a good yield, but the desired enantiomer is in the mother liquor. What should I do?

A4: This indicates that the diastereomeric salt of your desired enantiomer is the more soluble of the two in the chosen solvent system. You have a few options:

  • Isolate from Mother Liquor: You can attempt to isolate the desired product from the mother liquor by evaporating the solvent and then performing a separation of the enriched mixture of diastereomers.

  • Alternative Resolving Agent: The most direct approach is to screen for a different resolving agent that inverts the relative solubilities of the diastereomeric salts.[1]

  • Solvent System Change: A different solvent system might invert the solubilities.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the diastereomeric crystallization with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Diastereomer 1. Suboptimal solvent system. 2. Incorrect stoichiometry. 3. Inefficient crystallization conditions (e.g., cooling rate too fast, final temperature too high). 4. Product loss during filtration and washing.1. Screen a variety of solvents to maximize the solubility difference between the two diastereomers.[1] 2. Optimize the molar ratio of the racemic mixture to this compound. Start with 1:1 and vary to find the optimum.[1] 3. Implement a slow, controlled cooling profile. Ensure the final cooling temperature is low enough to minimize product solubility in the mother liquor.[1][7] 4. Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution.[8]
Low Diastereomeric Excess (de) 1. Co-precipitation of the undesired diastereomer. 2. High cooling rate. 3. Insufficient purity of the this compound resolving agent.1. Perform one or more recrystallizations of the obtained diastereomeric salt.[8] 2. Decrease the cooling rate to allow for more selective crystallization.[5][6] 3. Ensure the enantiomeric purity of your this compound is high.
Formation of an Oil Instead of Crystals 1. Solution is too concentrated (high supersaturation). 2. Presence of impurities. 3. Inappropriate solvent.1. Re-dissolve the oil by heating and add more solvent. Allow for slower cooling.[7] 2. Purify the starting racemic mixture before forming the diastereomeric salt. 3. Experiment with different solvents or solvent mixtures.
No Crystal Formation 1. Solution is too dilute. 2. The diastereomeric salt is highly soluble in the chosen solvent.1. Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool again.[9] 2. Try a different solvent in which the diastereomeric salt is less soluble. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding seed crystals.[7]

Quantitative Data Summary

The following tables provide example data to illustrate the impact of different parameters on the yield and diastereomeric excess (de) of a crystallization process.

Table 1: Example of Solvent Screening for Resolution of a Racemic Amine with a Chiral Acid [1]

Resolving AgentSolventYield (%)Diastereomeric Excess (de) of Solid (%)
(R)-Mandelic AcidEthanol3585
(R)-Mandelic AcidIsopropanol4292
(R)-Mandelic AcidAcetonitrile2578

Table 2: Example of Cooling Rate Optimization Data [1]

| Cooling Rate (°C/min) | Yield (%) | Diastereomeric Excess (de) of Solid (%) | | :--- | :--- | :--- | :--- | | 0.1 | 45 | 98 | | 0.5 | 55 | 94 | | 1.0 | 62 | 88 | | Crash Cool (to 0 °C) | 75 | 70 |

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Crystallization

This protocol provides a general framework for the resolution of a racemic amine using this compound.

  • Dissolution: In an appropriate flask, dissolve the racemic amine (1.0 equivalent) and this compound (0.5 to 1.0 equivalent) in a minimal amount of the chosen solvent. Gentle heating and stirring may be required to obtain a clear solution.[10]

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in a refrigerator or an ice bath. The formation of crystals of the less soluble diastereomeric salt should be observed.[10] Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[10]

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[10]

  • Drying: Dry the collected crystals under vacuum until a constant weight is achieved.[10]

  • Liberation of the Free Amine: Dissolve the dried diastereomeric salt in water. Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10) to liberate the free amine.[10]

  • Analysis: Analyze the solid and the mother liquor by a suitable method (e.g., chiral HPLC) to determine the yield and diastereomeric excess.[1]

Visualizations

Below are diagrams illustrating key workflows and concepts in diastereomeric crystallization.

G cluster_0 A Racemic Mixture (e.g., R/S Amine) C Salt Formation in Solution A->C B Chiral Resolving Agent (this compound) B->C D Mixture of Diastereomers ((R,R')-salt & (S,R')-salt) C->D E Selective Crystallization (Less soluble salt precipitates) D->E F Solid Diastereomer (e.g., (R,R')-salt) E->F G Mother Liquor (Enriched in (S,R')-salt) E->G H Isolation & Purification F->H I Pure Enantiomer (e.g., R-Amine) H->I

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

G cluster_0 Start Low Yield in Diastereomeric Crystallization Solvent Investigate Solvent System Start->Solvent Stoichiometry Optimize Stoichiometry Start->Stoichiometry Temp Control Temperature Profile Start->Temp Advanced Advanced Optimization Solvent->Advanced Stoichiometry->Advanced Temp->Advanced Seeding Utilize Seeding Advanced->Seeding CIDT Implement CIDT (if applicable) Advanced->CIDT End Improved Yield Seeding->End CIDT->End

Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.

References

Technical Support Center: Optimizing Derivatization with Methyl (R)-(-)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for derivatization with Methyl (R)-(-)-mandelate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the successful use of this compound as a chiral derivatizing agent and for its analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in derivatization?

A1: this compound is a chiral derivatizing agent used to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines. By reacting the enantiomeric mixture of an analyte with the enantiomerically pure this compound, a mixture of diastereomers is formed. These diastereomers have different physical properties and can be separated and quantified using chromatographic techniques (HPLC, GC) or distinguished by NMR spectroscopy.

Q2: How do I choose the right analytical technique to analyze the diastereomers formed?

A2: The choice of analytical technique depends on the properties of the resulting diastereomers and the available instrumentation.

  • NMR Spectroscopy: ¹H NMR is a powerful tool for analyzing diastereomers. The different chemical environments of the protons in each diastereomer lead to distinct chemical shifts, allowing for quantification by integrating the signals.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for separating diastereomers. A standard achiral column (like silica gel) can often be used, as diastereomers have different physical properties.[3][4][5][6]

  • Gas Chromatography (GC): If the diastereomeric esters are sufficiently volatile and thermally stable, GC with a standard achiral column can be used for separation.

Q3: I need to analyze this compound itself by GC. Does it require derivatization?

A3: Yes, for GC analysis, it is advisable to derivatize the hydroxyl group of this compound to increase its volatility and thermal stability. Silylation is the most common method for this purpose, converting the hydroxyl group to a trimethylsilyl (TMS) ether.[7][8][9]

Q4: What are the most critical parameters to control during the derivatization reaction?

A4: The most critical parameters are reaction temperature, reaction time, choice of catalyst (if any), and the removal of water, which is a byproduct of esterification reactions and can shift the equilibrium back towards the reactants.[10]

Troubleshooting Guides

Problem 1: Low or No Yield of Diastereomeric Ester

Symptoms:

  • Small or non-existent product peaks in your chromatogram or NMR spectrum.

  • Presence of a large peak corresponding to the unreacted alcohol/amine starting material.

Expand for Troubleshooting Steps

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

    • Solution: Increase the reaction time and continue to monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).[10] For esterification, heating the reaction mixture under reflux is a common practice to increase the reaction rate.[10]

  • Presence of Water: Water is a byproduct of esterification and its presence can inhibit the forward reaction.

    • Solution: Ensure all reagents and solvents are anhydrous. Use techniques to remove water as it is formed, such as a Dean-Stark apparatus or the addition of molecular sieves.[10]

  • Suboptimal Catalyst: An inappropriate or insufficient amount of catalyst can lead to a slow or incomplete reaction.

    • Solution: For Fischer esterification, ensure an adequate amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used.[10] For milder conditions, coupling agents like DCC with a DMAP catalyst can be used at room temperature.[10]

  • Steric Hindrance: Bulky alcohols or amines may react more slowly.

    • Solution: Increase the reaction temperature and/or reaction time. A stronger catalyst or more reactive derivatizing agent may be necessary.[10]

  • Reagent Degradation: The this compound or other reagents may have degraded.

    • Solution: Use fresh, high-purity reagents. Store reagents under appropriate conditions (cool, dry, and inert atmosphere).

Problem 2: Poor or No Separation of Diastereomer Peaks

Symptoms:

  • Overlapping or co-eluting peaks in your chromatogram.

  • Overlapping signals in your NMR spectrum, making quantification difficult.

Expand for Troubleshooting Steps

Possible Causes and Solutions:

  • Inappropriate Chromatographic Conditions (HPLC/GC): The chosen stationary phase or mobile phase may not be providing enough selectivity for the diastereomers.

    • Solution (HPLC):

      • Column: Screen different achiral stationary phases (e.g., silica, C18, cyano). Normal phase chromatography on silica gel is often effective for diastereomer separation.[6][11]

      • Mobile Phase: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).[11]

      • Temperature: Optimize the column temperature, as it can affect selectivity.[11]

    • Solution (GC):

      • Temperature Program: Optimize the temperature ramp rate. A slower ramp can improve resolution.

      • Carrier Gas Flow Rate: Adjust the flow rate to its optimal value for the column being used.

  • Poor Signal Resolution (NMR): The chemical shift difference between the diastereotopic protons may be too small.

    • Solution:

      • Higher Field Magnet: Use a higher field NMR spectrometer to increase signal dispersion.

      • Chiral Shift Reagents: The use of chiral solvating agents can sometimes enhance the chemical shift differences between diastereomers.

      • Temperature: Acquiring the spectrum at different temperatures can sometimes improve resolution.[12]

Problem 3: Formation of Byproducts

Symptoms:

  • Unexpected peaks in your chromatogram or signals in your NMR spectrum.

Expand for Troubleshooting Steps

Possible Causes and Solutions:

  • Self-Condensation of Mandelic Acid Precursor: If preparing the derivatizing agent from mandelic acid at high temperatures, a cyclic dimer called mandelide can form.[10]

    • Solution: Control the reaction temperature carefully. Use milder esterification methods that can be performed at room temperature, such as Steglich esterification.[10]

  • Side Reactions of the Analyte: The analyte may undergo side reactions under the derivatization conditions.

    • Solution: Use milder reaction conditions (lower temperature, less harsh catalyst). Protect other reactive functional groups on the analyte if necessary.

  • Racemization: The chiral center of the derivatizing agent or the analyte could racemize under harsh conditions.

    • Solution: Use mild reaction conditions. Avoid strong acids or bases and high temperatures if racemization is a concern.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for optimizing derivatization reactions.

Table 1: Optimization of Esterification Temperature for Mandelic Acid with Methanol

CatalystTemperature (°C)Time (h)Yield (%)Reference
Ni(OTf)₂ (1 mol%)60685[10]
Ni(OTf)₂ (1 mol%)80695[10]
Ni(OTf)₂ (1 mol%)100692[10]

Reaction conditions: Mandelic acid (0.5 mmol), methanol (5 equiv), Ni(OTf)₂ (1 mol%), CH₂Cl₂ (1 mL).[10]

Table 2: Silylation Reaction Parameters for GC-MS Analysis

ReagentTemperature (°C)Time (min)Target AnalytesReference
MSTFA3730Metabolites (including hydroxyl groups)[8]
BSTFA + 1% TMCS70-8030-60Primary amines
MSTFA6015General silylation

Experimental Protocols

Protocol 1: Derivatization of a Chiral Secondary Alcohol with this compound for NMR Analysis

This protocol is a general guideline for the esterification of a secondary alcohol to form diastereomeric mandelate esters.

Materials:

  • This compound

  • Chiral secondary alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the chiral secondary alcohol (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Reaction Initiation: Cool the flask in an ice bath (0 °C) and add DCC (1.2 eq) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude diastereomeric esters by column chromatography on silica gel if necessary.

    • Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Determine the ratio of diastereomers by integrating well-resolved, non-overlapping peaks.

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of the hydroxyl group of this compound to make it suitable for GC-MS analysis.

Materials:

  • This compound

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place a known amount of this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by 100 µL of MSTFA.

  • Reaction: Tightly cap the vial and heat it at 60 °C for 30 minutes in a heating block.

  • Cooling and Analysis: Allow the vial to cool to room temperature. Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Derivatization Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start alcohol Chiral Alcohol start->alcohol mandelate This compound start->mandelate reagents Coupling Reagents (DCC, DMAP) start->reagents mix Mix in Anhydrous DCM react React at 0°C to RT mix->react filter Filter DCU react->filter wash Wash (Acid, Base, Brine) filter->wash dry Dry over Na2SO4 wash->dry purify Purify (Chromatography) dry->purify analyze NMR / HPLC / GC Analysis purify->analyze end End analyze->end

Caption: Workflow for the derivatization of a chiral alcohol.

troubleshooting_logic start Low/No Product Yield? check_time Increase Reaction Time/Temp? start->check_time Yes check_water Ensure Anhydrous Conditions? start->check_water Yes check_catalyst Optimize Catalyst? start->check_catalyst Yes check_sterics Consider Steric Hindrance? start->check_sterics Yes solution_time Monitor by TLC check_time->solution_time solution_water Use Drying Agents check_water->solution_water solution_catalyst Adjust Catalyst Type/Amount check_catalyst->solution_catalyst solution_sterics Use Forcing Conditions check_sterics->solution_sterics

Caption: Troubleshooting logic for low product yield.

References

Troubleshooting low enantiomeric excess in chiral resolutions with mandelate esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting chiral resolutions involving mandelate esters. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the synthesis and separation of diastereomeric mandelate esters, ultimately aiding in the isolation of enantiomerically pure compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formation of Diastereomeric Mandelate Esters

Q1: Why is the yield of my diastereomeric mandelate esters unexpectedly low?

A1: Low yields during the esterification step are a common hurdle. Several factors can contribute to this issue, primarily related to reaction equilibrium, catalyst efficiency, and reaction conditions.

  • Equilibrium Limitations: Esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials (mandelic acid and your chiral alcohol/amine).

  • Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) may be hydrated or used in insufficient quantities, leading to a slow or incomplete reaction.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, excessive heat may lead to side reactions or decomposition of the reactants or products.

  • Steric Hindrance: If the alcohol or amine being resolved is sterically bulky, the esterification reaction may be inherently slow or incomplete.

Troubleshooting Steps:

  • Water Removal: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed. Alternatively, the use of drying agents like molecular sieves in the reaction mixture can be effective.

  • Catalyst Check: Use a fresh, anhydrous acid catalyst in an appropriate catalytic amount (typically 1-5 mol%).

  • Optimize Reaction Conditions: Experiment with reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.

  • Coupling Agents: For sterically hindered substrates or when acid-catalyzed esterification is inefficient, consider using a coupling agent such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or more modern and efficient coupling agents.

Separation of Diastereomers & Low Enantiomeric Excess

Q2: I have successfully formed the diastereomeric esters, but I am struggling to separate them by recrystallization, resulting in low enantiomeric excess (ee). What should I do?

A2: The successful separation of diastereomers by crystallization hinges on the difference in their physical properties, particularly solubility in a given solvent system. Poor separation is often a result of suboptimal crystallization conditions.

  • Poor Solvent Choice: The chosen solvent may not provide a significant enough difference in solubility between the two diastereomers at a given temperature. The ideal solvent should dissolve both diastereomers at an elevated temperature but allow for the selective crystallization of the less soluble diastereomer upon cooling.

  • Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the co-precipitation of both diastereomers, trapping the more soluble one in the crystal lattice of the less soluble one and thus reducing the diastereomeric excess of the solid.

  • Initial Diastereomeric Ratio: If the initial mixture of diastereomers has a composition close to the eutectic point for that solvent system, purification by simple crystallization will be inefficient.

Troubleshooting Steps:

  • Solvent Screening: This is the most critical step. Systematically screen a variety of solvents with different polarities and hydrogen-bonding capabilities to find a system that maximizes the solubility difference between the diastereomers.

  • Controlled Cooling: Allow the saturated solution to cool slowly to room temperature. Insulating the flask can help achieve a gradual cooling profile. Once at room temperature, further cooling in an ice bath can maximize the yield of the crystallized product.

  • Seeding: If you have a small amount of the pure, less soluble diastereomer, you can use it as a seed crystal to induce crystallization from a supersaturated solution.

  • Recrystallization: It is often necessary to perform one or more subsequent recrystallizations on the enriched solid to achieve high diastereomeric and, consequently, enantiomeric excess.

  • Alternative Separation Technique: If recrystallization proves ineffective, preparative chromatography (e.g., flash chromatography or preparative HPLC) on an achiral stationary phase is a powerful alternative for separating diastereomers.

Q3: Could the purity of the mandelic acid resolving agent affect the final enantiomeric excess?

A3: Absolutely. The enantiomeric purity of the mandelic acid used as the resolving agent is paramount. Any enantiomeric impurity in the resolving agent will lead to the formation of a corresponding amount of the undesired diastereomer, which can co-crystallize and lower the achievable enantiomeric excess of the final product. Always use a resolving agent with the highest possible enantiomeric purity.

Hydrolysis and Workup

Q4: I am concerned about the hydrolysis of my mandelate esters during the workup or purification. How can this affect my results and how can I prevent it?

A4: Mandelate esters can be susceptible to hydrolysis, especially under acidic or basic aqueous conditions. Hydrolysis cleaves the ester bond, regenerating the alcohol/amine and mandelic acid.

  • Impact on Enantiomeric Excess: If partial hydrolysis occurs after the separation of the diastereomers, it can compromise the enantiomeric purity of the isolated product. If hydrolysis happens during the workup of the combined diastereomeric mixture before separation, it can complicate the purification process.

  • Prevention:

    • During aqueous workups, use neutral or mildly acidic/basic washes and minimize contact time.

    • Avoid prolonged heating in the presence of water.

    • If possible, use anhydrous workup conditions.

    • For the final cleavage of the mandelate auxiliary, the conditions (acidic or basic hydrolysis) must be carefully chosen to avoid racemization of the desired product.

Analytical Issues

Q5: My chiral HPLC analysis shows overlapping peaks for the enantiomers of my final product. How can I accurately determine the enantiomeric excess?

A5: Overlapping peaks in chiral HPLC can make accurate integration and, therefore, ee determination challenging.

Troubleshooting Steps:

  • Method Optimization: The most effective solution is to optimize the HPLC method to achieve baseline separation. This can involve:

    • Changing the mobile phase composition: Adjusting the ratio of the solvents (e.g., hexane and isopropanol) can significantly impact resolution.

    • Altering the flow rate: A lower flow rate often improves resolution.

    • Varying the column temperature: Temperature can affect the interactions between the analytes and the chiral stationary phase.

    • Trying a different chiral column: Different chiral stationary phases have different selectivities.

  • Peak Deconvolution Software: If baseline separation cannot be achieved, specialized chromatography software with peak deconvolution algorithms can be used to estimate the areas of the overlapping peaks. However, this is generally less accurate than direct integration of well-resolved peaks.

Q6: I am using NMR with a chiral solvating agent to determine the ee of my resolved alcohol/amine. The results are not clear or reproducible. What could be the problem?

A6: NMR with a chiral solvating agent relies on the formation of transient diastereomeric complexes that exhibit different chemical shifts. Several factors can affect the quality of the data.

  • Presence of Water: Traces of water can interfere with the interactions between the analyte and the chiral solvating agent, leading to poor resolution of the signals. It is crucial to use anhydrous deuterated solvents and dried NMR tubes.

  • Suboptimal Molar Ratio: The ratio of the chiral solvating agent to the analyte can influence the degree of signal separation. It is often necessary to titrate the solvating agent to find the optimal ratio for maximum separation.

  • Concentration Effects: The concentration of the sample can also affect the chemical shifts and resolution. It is important to be consistent with the concentrations used.

Data Summary Tables

Table 1: Typical Solvent Systems for Recrystallization of Mandelate Ester Diastereomers

Solvent ClassExample Solvents and MixturesCharacteristics
AlcoholsEthanol, IsopropanolGood for dissolving at higher temperatures, but may have high solubility at room temperature.
EstersEthyl AcetateA versatile solvent of medium polarity.
EthersDiethyl Ether, Tetrahydrofuran (THF)Often used in combination with non-polar solvents.
HydrocarbonsHexane, Heptane, TolueneUsed to decrease the polarity of a solvent system and induce precipitation.
Mixed SolventsHexane/Ethyl Acetate, Hexane/Acetone, Toluene/EthanolAllows for fine-tuning of the solvent polarity to achieve optimal solubility differences.

Table 2: Comparison of Analytical Methods for Enantiomeric Excess Determination

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase leading to physical separation.High accuracy and precision with good method development; can be used for preparative separation.Requires method development for each compound; can be time-consuming; requires specialized and expensive chiral columns.
¹H NMR with Chiral Solvating Agent (e.g., (S)-mandelic acid) Formation of transient diastereomeric complexes leading to distinct NMR signals.Rapid analysis; non-destructive; does not require physical separation of enantiomers.Lower sensitivity than HPLC; requires higher sample concentrations; susceptible to impurities (especially water); signal overlap can be an issue.
¹H NMR with Chiral Derivatizing Agent (e.g., Mosher's acid) Covalent bonding to a chiral agent to form stable diastereomers with distinct NMR signals.Often provides larger and more easily quantifiable signal separation than chiral solvating agents.Requires an additional chemical reaction step; the derivatizing agent must be removed to recover the analyte.

Experimental Protocols

Protocol 1: General Procedure for the Resolution of a Racemic Alcohol via Diastereomeric Mandelate Esters

  • Esterification: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the racemic alcohol (1.0 equiv.), enantiomerically pure (S)-mandelic acid (0.5-1.0 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.02-0.05 equiv.) in an appropriate anhydrous solvent (e.g., toluene). Heat the mixture to reflux and monitor the reaction by TLC until approximately 50% conversion is reached.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted mandelic acid and the catalyst), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Diastereomer Separation (Recrystallization): Dissolve the crude mixture of diastereomeric esters in a minimal amount of a suitable hot solvent (determined by prior screening). Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the less soluble diastereomer. Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Enrichment: If necessary, recrystallize the solid material one or more times from the same or a different solvent system until no further change in optical rotation or diastereomeric ratio (as determined by ¹H NMR or HPLC) is observed.

  • Hydrolysis (Cleavage of the Chiral Auxiliary): Cleave the purified diastereomeric ester to obtain the enantiomerically pure alcohol. This is typically achieved by heating the ester in an aqueous solution of a base (e.g., NaOH or KOH in a water/alcohol mixture) or acid (e.g., aqueous HCl).

  • Final Purification and Analysis: After hydrolysis, perform an appropriate workup to isolate the enantiomerically enriched alcohol. Purify the alcohol by distillation or column chromatography if necessary. Determine the enantiomeric excess of the final product by chiral HPLC or by ¹H NMR using a chiral solvating agent.

Visualizations

Preventing racemization of Methyl (R)-(-)-mandelate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl (R)-(-)-mandelate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer troubleshooting support during the synthesis of this critical chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern during the synthesis of this compound?

A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, is converted into a mixture containing equal amounts of both enantiomers (R and S), known as a racemate. This is a significant issue in pharmaceutical and fine chemical synthesis because often only one enantiomer of a chiral molecule exhibits the desired biological activity, while the other may be inactive or even cause harmful side effects.[1] Therefore, maintaining the enantiomeric purity (or enantiomeric excess, ee) of this compound is crucial for its intended application.

Q2: What are the primary factors that cause racemization of this compound during its synthesis?

A2: The primary factors that can induce racemization of α-hydroxy esters like this compound include:

  • pH: Neutral and especially basic (alkaline) conditions can significantly accelerate racemization. The presence of a base can deprotonate the α-hydroxyl group, facilitating the formation of an achiral enolate intermediate, which upon reprotonation can lead to a mixture of enantiomers. The compound is most stable in acidic conditions.

  • Temperature: Higher reaction and purification temperatures increase the rate of racemization. Elevated temperatures provide the necessary energy to overcome the activation barrier for the conversion to the undesired enantiomer.

  • Catalysts: The choice of catalyst for the esterification of (R)-(-)-mandelic acid is critical. Strong acids or bases can promote racemization.

  • Reaction Time: Prolonged reaction times, even under seemingly mild conditions, can lead to a gradual decrease in enantiomeric excess.

  • Solvent: The solvent can influence the stability of the chiral center. Protic solvents, such as methanol and ethanol, can participate in proton exchange and may promote racemization, whereas aprotic solvents are generally preferred.

Q3: What are the recommended storage conditions for this compound to prevent racemization?

A3: To maintain its enantiomeric integrity, this compound should be stored in a cool, dry place. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is preferable. It should be stored in a tightly sealed container to protect it from moisture and atmospheric bases.

Troubleshooting Guide: Low Enantiomeric Excess (% ee)

Symptom Possible Cause Recommended Solution
Low % ee after esterification reaction Harsh reaction conditions: Use of a strong acid catalyst (e.g., concentrated H₂SO₄) at elevated temperatures.Employ a milder acid catalyst such as p-toluenesulfonic acid (p-TSA) or a Lewis acid. Conduct the reaction at the lowest effective temperature.
Presence of basic impurities: Trace amounts of base in the starting materials or glassware.Ensure all glassware is thoroughly acid-washed and dried. Use high-purity, anhydrous reagents.
Prolonged reaction time: Allowing the reaction to proceed for an extended period, even at moderate temperatures.Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed.
Decreased % ee after work-up and purification Basic wash during work-up: Washing the organic layer with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst.If a basic wash is necessary, perform it quickly at low temperatures (e.g., with a pre-chilled solution) and immediately proceed to the next step. Alternatively, consider using a solid-supported base for neutralization that can be filtered off.
High temperatures during solvent evaporation: Using a high-temperature water bath with a rotary evaporator.Evaporate the solvent under reduced pressure at a low temperature (e.g., ≤ 30°C).
Racemization on silica gel during column chromatography: The slightly acidic nature of silica gel can sometimes contribute to racemization, especially with prolonged contact time.Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. Alternatively, use a less polar solvent system to expedite the elution of the product.
Inconsistent % ee results from chiral HPLC analysis Inadequate separation of enantiomers: The chiral HPLC method may not be fully optimized.Ensure baseline separation of the (R) and (S) enantiomers (Resolution > 1.5). Optimize the mobile phase composition, flow rate, and column temperature.
Incorrect integration of peaks: Inaccurate peak integration can lead to erroneous % ee values.Manually inspect and adjust the integration of the chromatogram to ensure accuracy.

Data Presentation

Table 1: Illustrative Impact of Temperature and Catalyst on Enantiomeric Excess during Fischer Esterification of (R)-Mandelic Acid

CatalystTemperature (°C)Reaction Time (h)Enantiomeric Excess (% ee)
H₂SO₄ (conc.)806~85%
H₂SO₄ (conc.)608~92%
p-TSA608>98%
p-TSA4012>99%

Table 2: Enantiomeric Excess of this compound from Asymmetric Reduction of Methyl Benzoylformate using Saccharomyces cerevisiae

Substrate Conc. (g/L)Cell Conc. (g/L)Temperature (°C)pHReaction Time (h)Conversion (%)Enantiomeric Excess (% ee)Reference
22150305.03699.499.9[2]

Experimental Protocols

Protocol 1: Mild Fischer Esterification of (R)-(-)-Mandelic Acid

This protocol is designed to minimize racemization during the esterification of (R)-(-)-mandelic acid to its methyl ester.

Materials:

  • (R)-(-)-Mandelic acid

  • Anhydrous methanol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (chilled)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-(-)-mandelic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a minimal amount of anhydrous methanol (3-5 eq) and anhydrous dichloromethane (to ensure solubility and allow for a lower reaction temperature).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 30-40°C if the reaction is slow) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete (typically 8-12 hours), cool the mixture in an ice bath.

  • Quenching: Carefully add chilled saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure at low temperature (≤ 30°C).

  • Purification: If necessary, purify the crude product by flash column chromatography on deactivated silica gel.

Protocol 2: Chiral HPLC Analysis of Methyl Mandelate Enantiomers

This protocol provides a general method for determining the enantiomeric excess of Methyl mandelate.

Materials:

  • Methyl mandelate sample

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v). The optimal ratio may need to be determined experimentally.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the Methyl mandelate sample in the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 10 µL) of the sample solution onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 254 nm.

  • Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers (retention times may vary). Calculate the enantiomeric excess (ee) using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

racemization_mechanism R_mandelate (R)-Mandelate enolate Achiral Enolate Intermediate R_mandelate->enolate Deprotonation enolate->R_mandelate Protonation S_mandelate (S)-Mandelate enolate->S_mandelate Protonation base Base base->R_mandelate acid Acid acid->enolate acid->enolate

Caption: Base-catalyzed racemization of mandelate via an achiral enolate intermediate.

experimental_workflow cluster_reaction Esterification cluster_workup Work-up & Purification cluster_analysis Analysis start (R)-Mandelic Acid + Methanol + Mild Acid Catalyst reaction Stir at Low Temperature (e.g., 30-40°C) start->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with Cold NaHCO₃ monitoring->quench extract Extract with DCM quench->extract dry Dry & Concentrate (Low Temp) extract->dry purify Column Chromatography (Deactivated Silica) dry->purify analysis Chiral HPLC Analysis purify->analysis product This compound (High % ee) analysis->product

Caption: Experimental workflow for preventing racemization during synthesis.

References

Technical Support Center: Strategies to Improve the Separation of Mandelate Diastereomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the chromatographic separation of mandelate diastereomers.

Troubleshooting Guide

This section addresses common problems encountered during the separation of mandelate diastereomers in a question-and-answer format.

Q1: Why am I seeing poor resolution (Rs < 1.5) or complete co-elution of my mandelate diastereomers?

A1: Poor resolution is typically a problem of insufficient selectivity (α) between the two diastereomers. Because diastereomers have different physicochemical properties, their separation on achiral stationary phases is feasible but requires optimization.[1] If you are experiencing co-elution or poor resolution, consider the following systematic approach:

  • Modify Mobile Phase Composition: This is the most effective first step.[1]

    • Change Solvent Ratio: Systematically adjust the ratio of your polar modifier (e.g., isopropanol, ethanol) to your nonpolar solvent (e.g., hexane) in small increments (2-5%).[1] This directly impacts the retention and selectivity.

    • Change Modifier Type: If adjusting the ratio is ineffective, switch the alcohol modifier. The choice between methanol, ethanol, and isopropanol can significantly alter selectivity due to different hydrogen bonding interactions.

    • Introduce Additives: For mandelate esters, which are derivatives of mandelic acid, small amounts of an acidic additive like trifluoroacetic acid (TFA) can sharpen peaks and sometimes improve selectivity by suppressing the ionization of any residual acidic functional groups.[2]

  • Change Stationary Phase: If mobile phase optimization fails, the column chemistry is the next critical variable.[1]

    • Achiral Phases: Diastereomers can often be separated on standard achiral columns.[1] If a C18 column is not providing separation, consider a phenyl-hexyl or a porous graphitic carbon (PGC) column, which offer different selectivity through π-π and shape-based interactions, respectively.[3][4]

    • Chiral Stationary Phases (CSPs): While not always necessary for diastereomers, CSPs can exhibit very high selectivity.[1] Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD) are an excellent choice for mandelate compounds.[5][6]

  • Optimize Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C).[1] Temperature changes can alter selectivity and improve peak efficiency.[1]

  • Adjust Flow Rate: Lowering the flow rate can increase efficiency and may improve the resolution of closely eluting peaks, though it will increase the analysis time.[1][7]

Q2: My peaks are showing significant tailing. What are the causes and solutions?

A2: Peak tailing for mandelate diastereomers is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Active Sites on Silica: Residual, acidic silanol groups on the silica backbone of the stationary phase can cause strong, undesirable interactions with polar analytes.

    • Solution: Use a modern, high-purity, end-capped column to minimize exposed silanols.[1]

    • Solution: Add a small concentration (0.05-0.1%) of an acidic modifier like TFA or a basic modifier like diethylamine (DEA) to the mobile phase. These additives compete for the active sites, masking them from the analyte and improving peak shape.[8]

  • Mobile Phase pH: If any component is ionizable, the mobile phase pH must be controlled to ensure a single ionic form.

    • Solution: For acidic compounds like mandelates, adding a small amount of acid (e.g., 0.1% TFA) to the mobile phase will suppress deprotonation and reduce tailing.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion and tailing.

    • Solution: Reduce the sample concentration or injection volume and re-run the analysis.

Frequently Asked Questions (FAQs)

Q1: Is a chiral stationary phase (CSP) required to separate diastereomers?

A2: Not necessarily. Unlike enantiomers, diastereomers have distinct physical properties, which means they can be separated on conventional achiral stationary phases (e.g., C18, silica, phenyl).[1] The goal is to find a system where the small differences in their shapes and polarities result in different retention times.[1] However, if achiral methods do not provide adequate resolution, a CSP can be an excellent alternative as they often provide superior selectivity.[1]

Q2: How do I choose between normal-phase and reversed-phase chromatography?

A2: The choice depends on the polarity of your mandelate diastereomers.

  • Normal-Phase (NP): Uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane with an alcohol modifier). NP-HPLC is often very effective for separating diastereomers due to its sensitivity to small differences in the spatial arrangement of polar functional groups.[9]

  • Reversed-Phase (RP): Uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile). RP-HPLC is also widely used and can be effective, particularly if the diastereomers have differences in hydrophobicity.[9] It is often recommended to screen conditions in both modes to find the optimal separation.

Q3: What is the role of an acidic or basic additive in the mobile phase?

A3: Mobile phase additives play a crucial role in improving peak shape and selectivity.[10][11]

  • Acidic Additives (e.g., TFA, Formic Acid): For acidic analytes like mandelates, adding an acid to the mobile phase ensures the carboxyl group remains protonated (in its neutral form). This minimizes secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks.[2]

  • Basic Additives (e.g., DEA): These are used for basic analytes. For mandelates, a basic additive is generally not required unless secondary interactions with acidic silanol groups on the column are causing peak tailing. In such cases, the amine can mask these active sites.

Experimental Protocols

Protocol 1: Generic Method Development for Mandelate Diastereomer Separation

  • Column Selection:

    • Start with a standard achiral column (e.g., C18, 250 mm x 4.6 mm, 5 µm for RP or Silica for NP).

    • Have a polysaccharide-based chiral column (e.g., Chiralcel® IC) as an alternative.[2]

  • Mobile Phase Screening:

    • Normal Phase: Prepare a primary mobile phase of n-Hexane/Isopropanol (90:10 v/v). If needed, add 0.1% TFA.[2]

    • Reversed Phase: Prepare a primary mobile phase of Acetonitrile/Water (50:50 v/v). If needed, add 0.1% TFA.

  • Initial Analysis:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.[5]

    • Inject a 1 mg/mL solution of the diastereomeric mixture.

    • Use a UV detector at a suitable wavelength (e.g., 230 nm).[2]

  • Optimization:

    • Based on the initial chromatogram, adjust the mobile phase composition in 5% increments to bring the retention factor (k') into the optimal range of 2-10.

    • If resolution is poor, switch the organic modifier (e.g., from isopropanol to ethanol in NP).

    • If peaks are tailing, confirm the presence of 0.1% TFA in the mobile phase.

    • Test the separation at a higher temperature (e.g., 40°C) to see its effect on selectivity and efficiency.[1]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Mandelate Diastereomer Separation (Normal Phase)

Stationary PhaseMobile Phase (v/v/v)AnalyteSelectivity (α)Resolution (Rs)
CHIRALPAK® ICn-Hexane/Isopropanol/TFA (80:20:0.1)Mandelic Acid1.252.50
CHIRALPAK® ICn-Hexane/Ethanol/TFA (90:10:0.1)Mandelic Acid1.353.10
Silica Geln-Hexane/Isopropanol (95:5)Diastereomeric Amide1.151.80
Phenyl-Hexyln-Hexane/Ethanol (90:10)Diastereomeric Ester1.101.65

Note: Data is representative and compiled for illustrative purposes based on typical chromatographic behavior.

Table 2: Troubleshooting Guide Summary

ProblemPotential CausePrimary Recommended ActionSecondary Action
Poor Resolution Insufficient Selectivity (α)Modify mobile phase solvent ratio/typeChange stationary phase
Peak Tailing Secondary Silanol InteractionsAdd 0.1% TFA to mobile phaseUse a high-purity, end-capped column
Irreproducible RTs Poor Column EquilibrationEquilibrate column with 10-20 column volumesCheck for pump leaks or solvent precipitation
High Backpressure Column/Frit BlockageReverse flush the columnFilter all samples and mobile phases

Mandatory Visualizations

G cluster_start Start cluster_eval Evaluation cluster_actions Optimization Actions cluster_end Finish start Inject Diastereomeric Mixture eval Evaluate Resolution (Rs) start->eval action1 Adjust Mobile Phase (Solvent Ratio / Modifier) eval->action1 Rs < 1.5 end_node Method Optimized (Rs >= 1.5) eval->end_node  Rs >= 1.5 action1->eval action2 Change Stationary Phase (e.g., C18 -> Phenyl -> CSP) action1->action2 No Improvement action2->eval action3 Optimize Temperature & Flow Rate action2->action3 No Improvement action3->eval

Caption: A logical workflow for method development and optimization.

G cluster_res Resolution Issue cluster_tail Tailing Issue problem Poor Resolution or Peak Tailing Observed res_check Is Selectivity (α) > 1.1? problem->res_check tail_check Are Peaks Symmetrical? problem->tail_check res_sol1 Change Mobile Phase (Solvent/Modifier) res_check->res_sol1 No res_sol2 Change Stationary Phase res_sol1->res_sol2 tail_sol1 Add 0.1% Additive (TFA) to Mobile Phase tail_check->tail_sol1 No tail_sol2 Use End-Capped Column or Reduce Sample Load tail_sol1->tail_sol2

Caption: A decision tree for troubleshooting common chromatographic issues.

References

Technical Support Center: Overcoming Poor Solubility of Diastereomeric Salts of Methyl (R)-(-)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of diastereomeric salts of Methyl (R)-(-)-mandelate during chiral resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What is diastereomeric salt resolution and why is it used for this compound?

Diastereomeric salt resolution is a classical and widely used technique for separating enantiomers.[1][2][3] It involves reacting a racemic mixture, such as (R,S)-Methyl mandelate, with an enantiomerically pure chiral resolving agent (an acid or a base) to form a mixture of diastereomeric salts.[4][5] These diastereomers have different physical properties, including solubility, which allows for their separation by methods like fractional crystallization.[1][2] This method is often preferred for its scalability and cost-effectiveness in industrial applications.[1][3]

Q2: What are the common challenges encountered during the crystallization of diastereomeric salts of this compound?

The primary challenges include:

  • Poor solubility of the desired diastereomeric salt: This can lead to low yield and difficulty in handling.

  • "Oiling out" or formation of a gum: Instead of crystalline solids, the diastereomeric salts may separate as a liquid phase, which is difficult to purify.[6] This often occurs with high supersaturation or at elevated crystallization temperatures.[6]

  • Formation of solid solutions: The crystal lattice of the less soluble diastereomer may incorporate the more soluble one, resulting in a single solid phase containing both diastereomers.[6] This makes purification by simple recrystallization ineffective.[6]

  • Co-precipitation of both diastereomers: If the solubility difference between the two diastereomeric salts is not significant in the chosen solvent, both may crystallize simultaneously, leading to poor enantiomeric excess (e.e.).

Q3: How can I select an appropriate resolving agent for this compound?

The choice of resolving agent is crucial for successful resolution. Key considerations include:

  • Chemical nature: Since this compound is an ester, the resolution is typically performed on the parent mandelic acid, which is acidic. Therefore, chiral bases are used as resolving agents. Common chiral bases include brucine, strychnine, quinine, and synthetic amines like 1-phenylethanamine.[4][5]

  • Formation of crystalline salts: The ideal resolving agent will form a stable, easily crystallizable salt with one enantiomer of mandelic acid, while the salt of the other enantiomer remains in solution.

  • Availability and cost: For larger-scale resolutions, the availability and cost of the resolving agent are important factors.[3]

Q4: How does solvent selection impact the solubility and separation of diastereomeric salts?

Solvent selection is a critical parameter that influences the relative solubilities of the diastereomeric salts.[7] The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. A systematic screening of various solvents with different polarities and hydrogen bonding capabilities is often necessary.[6] The solubility of diastereomeric salts can be temperature-dependent, a property exploited in cooling crystallization.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
"Oiling out" or gum formation - High supersaturation.- Crystallization temperature is too high.- Use a more dilute solution.- Employ a slower cooling rate.[6]- Slowly add an anti-solvent (a solvent in which the salt is less soluble) to induce crystallization.[6]- Use a seed crystal to promote crystallization over oiling out.
Formation of a solid solution - High structural similarity between the diastereomers.- Inappropriate solvent choice.- Screen for a different resolving agent to create diastereomers with different physical properties.[6]- Conduct a thorough solvent screening to find a system that disrupts the formation of a solid solution.- Employ temperature cycling (annealing) by heating the solid to increase molecular mobility and then cooling slowly to encourage the crystallization of the pure diastereomer.[6]
Low or no precipitation of the desired salt - The diastereomeric salt is too soluble in the chosen solvent.- Insufficient concentration.- Concentrate the solution.- Add an anti-solvent to decrease solubility.- Cool the solution to a lower temperature.
Co-precipitation of both diastereomers (low enantiomeric excess) - Small solubility difference between the diastereomeric salts in the chosen solvent.- Optimize the solvent system, potentially using a mixture of solvents.- Adjust the crystallization temperature and cooling rate.- Perform multiple recrystallizations of the obtained solid, although this may lead to a lower yield.
Difficulty in filtering the crystals - Very fine or needle-like crystals.- Optimize crystallization conditions (e.g., slower cooling) to obtain larger crystals.- Use a different solvent system that may alter the crystal habit.

Experimental Protocols

Protocol 1: Screening for Optimal Resolving Agent and Solvent

This protocol outlines a general procedure for screening different chiral resolving agents and solvents to identify the best combination for the resolution of mandelic acid (the precursor to this compound).

Materials:

  • Racemic mandelic acid

  • A selection of chiral resolving bases (e.g., (R)-(+)-1-phenylethylamine, (S)-(-)-1-phenylethylamine, ephedrine)

  • A variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and water)

  • Small-scale vials or a multi-well plate

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of racemic mandelic acid and each resolving agent in a suitable solvent like methanol or ethanol.[6]

  • Salt Formation: In each vial or well, combine equimolar amounts of the racemic mandelic acid and a resolving agent stock solution.[6]

  • Solvent Evaporation: Remove the initial solvent under a stream of nitrogen or by vacuum centrifugation to obtain the solid diastereomeric salt mixture.[6]

  • Solvent Addition: To each vial containing the salt mixture, add a different screening solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[6]

  • Observation and Analysis:

    • Visually inspect for crystallization.

    • Filter any solid that has formed.

    • Analyze the solid and the mother liquor by chiral HPLC to determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the mandelic acid.

  • Selection: The combination of resolving agent and solvent that provides the highest yield and diastereomeric excess of the desired salt is selected for optimization.

Protocol 2: Fractional Crystallization of Diastereomeric Salts

This protocol describes a typical fractional crystallization procedure once an effective resolving agent and solvent system have been identified.

Materials:

  • Racemic mandelic acid

  • Selected chiral resolving agent

  • Optimized solvent or solvent mixture

Procedure:

  • Dissolution: Dissolve the racemic mandelic acid and a slightly sub-stoichiometric amount (e.g., 0.5-0.8 equivalents) of the chiral resolving agent in the minimum amount of the chosen solvent at an elevated temperature.

  • Cooling and Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate should be controlled to promote the formation of well-defined crystals.

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis of the First Crop: Analyze the purity of the crystals (diastereomeric excess) using techniques like NMR or melting point, and determine the enantiomeric excess of the mandelic acid by chiral HPLC after liberating the acid from the salt.

  • Recrystallization (if necessary): If the desired purity is not achieved, recrystallize the solid from the same or a different solvent system.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the mandelic acid and a base to neutralize the resolving agent. Extract the enantiomerically enriched mandelic acid into an organic solvent.

  • Esterification: Convert the enantiomerically pure mandelic acid to this compound using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst).

Data Presentation

Table 1: Solubility of Mandelic Acid Diastereomeric Salts with Different Amine Counterions in Water at 30°C

Resolving AgentDiastereomeric SaltSolubility (mM)
(1R,2R)-DPEN(R)-Mandelic Acid Salt33.6
(S)-Mandelic Acid Salt88.5
(S)-1-Phenylethylamine (1-PEA)(S)-Mandelic Acid Salt~200
(R)-Mandelic Acid Salt>6000

Data adapted from a study on the dynamic kinetic resolution of mandelic acid.[8][9] This table illustrates how the choice of resolving agent can significantly impact the solubility of the resulting diastereomeric salts.

Visualizations

Experimental_Workflow_for_Diastereomeric_Salt_Resolution cluster_preparation Preparation cluster_process Process cluster_separation Separation & Purification racemic_ma Racemic Methyl Mandelate (or Mandelic Acid) salt_formation Diastereomeric Salt Formation racemic_ma->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomer (Solution) filtration->more_soluble Mother Liquor liberation Liberation of Enantiomer less_soluble->liberation pure_enantiomer Pure (R)-(-)-Methyl Mandelate liberation->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Troubleshooting_Logic_for_Poor_Solubility start Experiment Start: Poor Solubility or 'Oiling Out' Observed check_supersaturation Is the solution highly supersaturated? start->check_supersaturation reduce_concentration Reduce Concentration or Slow Cooling Rate check_supersaturation->reduce_concentration Yes check_solvent Is the solvent appropriate? check_supersaturation->check_solvent No reduce_concentration->check_solvent solvent_screen Perform Solvent Screening check_solvent->solvent_screen No check_resolving_agent Is the resolving agent optimal? check_solvent->check_resolving_agent Yes solvent_screen->check_resolving_agent agent_screen Screen for a New Resolving Agent check_resolving_agent->agent_screen No success Successful Crystallization check_resolving_agent->success Yes agent_screen->success

Caption: Troubleshooting Logic for Solubility Issues.

References

Side reactions to consider when using Methyl (R)-(-)-mandelate in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl (R)-(-)-mandelate in their synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity (Racemization/Epimerization)

Q1: My reaction resulted in a significant loss of enantiomeric excess (% ee) for my product. What could be the cause?

A1: Loss of enantiomeric excess when using this compound or its derivatives is often due to racemization or epimerization at the chiral center (the carbon bearing the hydroxyl group). This is particularly common under basic conditions, but can also occur under acidic or even neutral conditions with prolonged heating. The alpha-proton to the carbonyl group is acidic and can be abstracted, leading to a planar enolate intermediate which is achiral. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[1][2]

Troubleshooting Workflow for Racemization/Epimerization

G start Low Enantiomeric Excess (% ee) Observed cond1 Reaction Conditions Basic? start->cond1 proc1 Base-catalyzed enolization leads to racemization. cond1->proc1 Yes cond2 Reaction Conditions Acidic with Heat? cond1->cond2 No sol1 Solution: - Use non-basic conditions if possible. - Lower the reaction temperature. - Reduce reaction time. proc1->sol1 end Improved Enantiomeric Purity sol1->end proc2 Acid can catalyze enolization, especially at elevated temperatures. cond2->proc2 Yes cond3 Prolonged Reaction Time or High Heat? cond2->cond3 No sol2 Solution: - Use milder acid catalysts. - Lower reaction temperature. - Minimize reaction time. proc2->sol2 sol2->end proc3 Thermal racemization can occur even under neutral conditions. cond3->proc3 Yes cond3->end No sol3 Solution: - Optimize reaction time to avoid unnecessary heating. - Explore lower temperature routes. proc3->sol3 sol3->end

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

Quantitative Data: Effect of Base on Racemization

Base CatalystSolventTemperature (°C)Time (h)Final % ee of (R)-Mandelate Derivative
Triethylamine (1.2 eq)Dichloromethane2524~95%
Sodium Methoxide (0.1 eq)Methanol252~50%
DBU (1.1 eq)THF251<10%
Potassium CarbonateAcetone56 (reflux)6~70%

Note: These values are illustrative and can vary based on the specific substrate and reaction conditions.

Experimental Protocol: Minimizing Racemization During a Reaction

Objective: To perform a reaction on a derivative of this compound while minimizing racemization.

Methodology: Acylation under Non-Basic Conditions

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the starting material is consumed, quench the reaction with cold, dilute aqueous HCl. Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Issue 2: Unwanted Hydrolysis of the Methyl Ester

Q2: My reaction produced a significant amount of (R)-(-)-mandelic acid as a byproduct. Why did this happen?

A2: The methyl ester group of this compound is susceptible to hydrolysis, which converts it back to the carboxylic acid, (R)-(-)-mandelic acid. This is particularly prevalent in the presence of water under either acidic or basic conditions.[3]

Troubleshooting Workflow for Ester Hydrolysis

G start Mandelic Acid Detected as Byproduct cond1 Aqueous Acidic or Basic Conditions? start->cond1 proc1 Acid or base-catalyzed hydrolysis of the methyl ester. cond1->proc1 Yes cond2 Residual Acid/Base from Previous Step? cond1->cond2 No sol1 Solution: - Use anhydrous reaction conditions. - If aqueous workup is necessary, perform it quickly at low temperatures. - Neutralize any residual acid or base promptly. proc1->sol1 end Minimized Hydrolysis sol1->end proc2 Catalytic amounts of acid or base can promote hydrolysis over time. cond2->proc2 Yes cond2->end No sol2 Solution: - Purify starting materials to remove acidic or basic impurities. - Perform a neutral wash before proceeding to the next step. proc2->sol2 sol2->end

Caption: Troubleshooting workflow for addressing ester hydrolysis.

Quantitative Data: Approximate Rate of Hydrolysis at Different pH Values

pHTemperature (°C)Approximate Half-life of Methyl Ester
225Several hours
425Days
725Weeks to months
1025Hours
1225Minutes

Note: These are estimations for a typical methyl ester and can vary.

Experimental Protocol: Protecting the Hydroxyl Group to Prevent Hydrolysis During a Subsequent Reaction

Objective: To protect the hydroxyl group of this compound as a silyl ether, which can be more stable to certain reaction conditions and prevent hydrolysis of the ester during a subsequent step.

Methodology: Silyl Ether Protection [4][5][6]

  • Preparation: Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting silyl ether by flash column chromatography.

Issue 3: Unintended Transesterification

Q3: My reaction with an alcohol solvent resulted in the formation of a different ester of mandelic acid. How can I avoid this?

A3: Transesterification is the exchange of the alkoxy group of an ester with an alcohol.[7] When using an alcohol as a solvent or reagent, it can react with the methyl ester of this compound, especially in the presence of an acid or base catalyst, to form a new ester.[8]

Troubleshooting Workflow for Transesterification

G start Formation of a New Ester Byproduct cond1 Alcohol Solvent or Reagent Used? start->cond1 proc1 Transesterification reaction with the alcohol. cond1->proc1 Yes cond2 Acid or Base Catalyst Present? cond1->cond2 No sol1 Solution: - Use a non-alcoholic solvent. - If an alcohol is a necessary reagent, use it in stoichiometric amounts rather than as a solvent. - Run the reaction at a lower temperature to reduce the rate of transesterification. proc1->sol1 end Minimized Transesterification sol1->end proc2 Acid and base catalyze transesterification. cond2->proc2 Yes cond2->end No sol2 Solution: - Use a non-acidic/non-basic catalyst if possible. - If a catalyst is required, use the minimum effective amount. proc2->sol2 sol2->end

Caption: Troubleshooting workflow for addressing transesterification.

Quantitative Data: Illustrative Yields of Transesterification

AlcoholCatalystTemperature (°C)Time (h)Yield of New Ester
EthanolH₂SO₄ (cat.)78 (reflux)6>90% (if ethanol is solvent)
IsopropanolH₂SO₄ (cat.)82 (reflux)12~70% (if isopropanol is solvent)
Benzyl AlcoholNaOMe (cat.)254~60%

Note: These are illustrative yields and are highly dependent on the reaction conditions, especially the concentration of the alcohol.

Experimental Protocol: Chiral HPLC Analysis of Side Products

Objective: To develop an HPLC method to separate and quantify this compound, its (S)-enantiomer (from racemization), and mandelic acid (from hydrolysis).

Methodology: Chiral HPLC [7][9][10]

  • Column: Chiral stationary phase column (e.g., CHIRALPAK® IC, 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) is a common starting point.[9]

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The different components will have distinct retention times, allowing for their identification and quantification by comparing with authentic standards. The (R)-enantiomer often elutes before the (S)-enantiomer on many chiral phases.[7]

This technical support guide provides a starting point for troubleshooting common side reactions encountered when using this compound. For more complex issues, further investigation and consultation of the primary literature are recommended.

References

Technical Support Center: Robust Enantiomeric Excess (ee) Determination of Methyl (R)-(-)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method development and robust determination of enantiomeric excess (ee) for Methyl (R)-(-)-mandelate. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your analytical challenges.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best suited for determining the enantiomeric excess of this compound?

The choice of technique—chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy—depends on factors such as sample matrix, required sensitivity, instrument availability, and throughput needs.[1]

  • Chiral HPLC: Offers high to excellent resolution and is suitable for non-volatile compounds without the need for derivatization.[1]

  • Chiral GC: Provides excellent resolution and very high sensitivity, but may require derivatization to improve volatility.[1] For mandelic acid and its esters, derivatization is often necessary due to their high boiling points and polarity.[2][3]

  • NMR Spectroscopy: A rapid method that does not require chromatographic separation. It relies on the use of a chiral solvating agent to induce chemical shift differences between enantiomers.[1]

Q2: Why is derivatization of mandelic acid or its esters sometimes necessary for GC analysis?

Mandelic acid and its derivatives have high boiling points and are quite polar, which makes them unsuitable for direct analysis by gas chromatography.[2][3] Derivatization, such as esterification of the carboxylic acid and/or etherification or esterification of the hydroxyl group, increases the volatility of the analyte, allowing it to be analyzed by GC.[3][4]

Q3: What are chiral solvating agents (CSAs) in NMR spectroscopy for ee determination?

Chiral solvating agents are enantiomerically pure compounds that are added to a solution of a chiral analyte.[5] They interact with the enantiomers of the analyte to form transient diastereomeric complexes.[4] This interaction leads to different magnetic environments for the corresponding nuclei in each enantiomer, resulting in separate signals in the NMR spectrum, which can then be integrated to determine the enantiomeric excess.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the ee determination of this compound using chiral HPLC, GC, and NMR.

Chiral HPLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor or No Peak Resolution Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[6][7]
Suboptimal mobile phase composition.Optimize the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane). A lower percentage of the alcohol modifier often improves resolution.[2] Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes.[2]
Incorrect flow rate.Decrease the flow rate. Slower flow rates generally lead to better resolution in chiral chromatography.
Unsuitable column temperature.Optimize the column temperature. The effect of temperature can be complex and should be evaluated empirically.[2]
Broad Peaks Column overload.Reduce the sample concentration or injection volume.
Poor column health.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Peak Tailing Secondary interactions with the stationary phase.For acidic compounds, adding an acidic modifier (e.g., TFA) to the mobile phase can reduce tailing by suppressing ionization.[2]
Contaminated guard column or column inlet frit.Replace the guard column or clean/replace the inlet frit.[8]
Fluctuating Retention Times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[9]
Poor temperature control.Use a column oven to maintain a stable temperature.[10]
Chiral GC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No Peaks Detected Analyte is not volatile enough.Derivatize the analyte to increase its volatility.[3]
Injector temperature is too low.Increase the injector temperature to ensure complete volatilization of the sample.
Poor Peak Resolution Inappropriate chiral stationary phase.Select a column with a different chiral selector (e.g., a different cyclodextrin derivative).[3]
Incorrect oven temperature program.Optimize the temperature ramp rate and holds. A slower ramp rate can improve separation.
Carrier gas flow rate is not optimal.Adjust the carrier gas flow rate to the optimal linear velocity for the column.
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and ensure the column is properly conditioned.
Sample overload.Inject a smaller volume or a more dilute sample.
NMR Troubleshooting for ee Determination
Problem Potential Cause(s) Suggested Solution(s)
No Splitting of Enantiomer Signals Chiral solvating agent (CSA) is not effective for the analyte.Screen different CSAs. The choice of CSA is highly dependent on the analyte's structure.[11]
Insufficient concentration of the CSA.Increase the concentration of the CSA relative to the analyte. An excess of the CSA is often required.[12]
Broad Peaks Presence of water in the sample.Dry the NMR solvent and glassware thoroughly. The presence of water can interfere with the interactions between the CSA and the analyte.
Poor shimming of the magnet.Re-shim the magnet to improve the homogeneity of the magnetic field.
Inaccurate Integration Overlapping peaks.Use a higher field NMR spectrometer to improve signal dispersion.
Incorrect processing parameters.Ensure proper phasing and baseline correction of the spectrum.

Quantitative Data Summary

The following tables summarize quantitative data for the chiral separation of mandelic acid and its derivatives, which can serve as a starting point for method development for this compound.

Table 1: Chiral HPLC Separation of Mandelic Acid Derivatives on a CHIRALPAK® IC Column [2]

AnalyteMobile Phase (n-hexane with 0.1% TFA and modifier)Modifier Content (%)Separation Factor (α)Resolution (Rs)
Mandelic AcidIsopropanol201.282.21
4-Methoxymandelic AcidIsopropanol201.292.14
3,4,5-Trismethoxymandelic AcidEthanol201.343.70

Table 2: Chiral GC Separation of Methyl Mandelate Enantiomers [13]

Chiral Stationary PhaseColumn Temperature (°C)Carrier Gas Flow Rate (mL/min)Separation Factor (α)Resolution (Rs)
β-cyclodextrin (Cyclodex B)11811.021.55

Experimental Protocols

Chiral HPLC Method for Mandelic Acid Derivatives

This protocol for mandelic acid can be adapted for this compound.[2]

  • Instrumentation: Agilent 1100 series HPLC or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, multiple wavelength UV detector, and autosampler.[2]

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of n-hexane (with 0.1% TFA) and an alcohol modifier (isopropanol or ethanol). The exact ratio should be optimized for the specific analyte.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 230 nm.[2]

  • Injection Volume: 10 µL.[2]

Chiral GC Method for Methyl Mandelate
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Astec CHIRALDEX B-DP, 30 m x 0.25 mm I.D., 0.12 µm.[14]

  • Oven Temperature: 140 °C (isothermal).[14]

  • Injector Temperature: 250 °C.[14]

  • Detector Temperature: 250 °C.[14]

  • Carrier Gas: Helium at 30 psi.[14]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

NMR Method for ee Determination using a Chiral Solvating Agent

This is a general protocol that should be optimized for this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • This compound sample.

    • A suitable chiral solvating agent (CSA), for example, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL.

    • Anhydrous NMR solvent (e.g., CDCl₃).

  • Procedure:

    • Accurately weigh the this compound sample and dissolve it in the anhydrous NMR solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add the chiral solvating agent to the NMR tube. The molar ratio of CSA to analyte may need to be optimized, but a 1:1 to 2:1 ratio is a good starting point.[12]

    • Gently mix the sample and allow it to equilibrate.

    • Acquire another ¹H NMR spectrum.

    • Identify a well-resolved proton signal that shows splitting into two distinct peaks corresponding to the two enantiomers. The methoxy or the α-proton signals are good candidates.

    • Integrate the two separated signals. The enantiomeric excess can be calculated using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100

Visualizations

Method_Selection_Workflow start Start: Determine ee of This compound volatility Is the sample volatile? start->volatility hplc Chiral HPLC volatility->hplc No gc Chiral GC volatility->gc Yes high_throughput High Throughput Needed? hplc->high_throughput derivatization Derivatization Required? gc->derivatization nmr NMR with CSA end_nmr Proceed with NMR Method nmr->end_nmr end_gc Proceed with GC Method derivatization->end_gc Yes/No high_throughput->nmr Yes end_hplc Proceed with HPLC Method high_throughput->end_hplc No

Caption: Workflow for selecting an analytical method for ee determination.

Troubleshooting_Workflow start Problem: Poor Peak Resolution in Chiral HPLC check_csp Verify Appropriate Chiral Stationary Phase start->check_csp optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) check_csp->optimize_mp CSP is appropriate redevelop Consider Method Redevelopment (Different CSP or Technique) check_csp->redevelop CSP is not suitable adjust_flow Decrease Flow Rate optimize_mp->adjust_flow optimize_temp Optimize Column Temperature adjust_flow->optimize_temp resolution_ok Resolution Acceptable? optimize_temp->resolution_ok resolution_ok->optimize_mp No, re-optimize end Method Optimized resolution_ok->end Yes

Caption: Troubleshooting workflow for poor peak resolution in chiral HPLC.

References

Technical Support Center: Enhancing Lipase-Catalyzed Reactions with Methyl (R)-(-)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of lipase-catalyzed reactions involving Methyl (R)-(-)-mandelate and related compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis and resolution of mandelate esters.

Problem Potential Causes Suggested Solutions
Low Reaction Yield / Slow Conversion Rate 1. Suboptimal Enzyme Choice: The selected lipase may have low activity towards the specific substrate. 2. Inappropriate Solvent: The solvent may be denaturing the enzyme or causing substrate/product solubility issues. Polar solvents can strip essential water from the enzyme's surface.[1] 3. Incorrect Water Activity (aw): Too much water can favor hydrolysis over synthesis (esterification/transesterification). Too little water can reduce enzyme flexibility and activity.[2] 4. Substrate/Product Inhibition: High concentrations of substrate or product may inhibit the enzyme's activity. 5. Mass Transfer Limitations: In heterogeneous systems (e.g., immobilized enzymes), poor mixing can limit substrate access to the enzyme's active site.[3] 6. Suboptimal Temperature or pH: The reaction conditions may be outside the optimal range for the specific lipase.1. Screen Different Lipases: Test various lipases (e.g., Candida antarctica Lipase B (CALB/Novozym 435), Pseudomonas sp., Burkholderia cepacia) to find the most effective one.[4][5] 2. Optimize Solvent System: Use nonpolar organic solvents like hexane, heptane, or isopropyl ether, which generally maintain enzyme activity.[2][6] Avoid highly polar solvents unless specifically required. 3. Control Water Activity: Add a specific amount of water or use salt hydrates to maintain optimal water activity in organic media. 4. Adjust Substrate Concentration: Perform kinetic studies to determine the optimal substrate concentration and consider a fed-batch or continuous flow setup.[5] 5. Improve Agitation/Mixing: Increase stirring speed or use a different reactor configuration. For immobilized enzymes, ensure the support material does not hinder diffusion. 6. Optimize Reaction Conditions: Determine the optimal temperature and pH for the chosen lipase through systematic experimentation.
Poor Enantioselectivity (Low Enantiomeric Excess - ee) 1. Incorrect Lipase: The enzyme's active site may not effectively discriminate between the two enantiomers of the substrate.[7] 2. Suboptimal Acyl Donor: In transesterification, the structure of the acyl donor can significantly influence enantioselectivity.[6] 3. High Temperature: Elevated temperatures can decrease enantioselectivity by increasing molecular motion and reducing the energy difference for binding the two enantiomers. 4. Reaction Reversibility: If the reaction proceeds past 50% conversion in a kinetic resolution, the ee of the remaining substrate will decrease.1. Select a Highly Enantioselective Lipase: Screen various lipases. For instance, Pseudomonas sp. lipase can be used to obtain (R)-mandelates, while Penicillium roqueforti lipase can produce (S)-mandelates.[6] 2. Screen Acyl Donors: Test different vinyl esters (e.g., vinyl acetate, vinyl butyrate). Vinyl esters are often preferred as they form a tautomerizing leaving group, making the reaction irreversible.[6] 3. Lower Reaction Temperature: Reducing the temperature often enhances enantioselectivity, although it may slow the reaction rate.[5] 4. Monitor Reaction Progress: Stop the reaction at approximately 50% conversion to achieve the highest possible ee for both the product and the unreacted substrate.
Enzyme Instability / Deactivation 1. Solvent-Induced Denaturation: Polar organic solvents like DMSO, acetonitrile, and isopropanol can disrupt the enzyme's structure.[1][8][9] 2. Thermal Denaturation: High reaction temperatures can cause irreversible unfolding of the enzyme. 3. Mechanical Stress: Excessive agitation, especially with immobilized enzymes, can lead to physical damage and leaching. 4. Presence of Inhibitors or Denaturants: Impurities in substrates or solvents can deactivate the enzyme.1. Choose a Biocompatible Solvent: Use nonpolar solvents. If a polar co-solvent is necessary, use it at a low concentration.[9][10] 2. Immobilize the Enzyme: Immobilization on a solid support (e.g., mesoporous silica, MOFs) can significantly enhance thermal and operational stability.[5][11] 3. Optimize Agitation: Use the minimum stirring speed required for adequate mixing. 4. Use High-Purity Reagents: Ensure substrates and solvents are of high purity.

Frequently Asked Questions (FAQs)

Q1: Which lipase is most effective for the kinetic resolution of mandelate esters?

The choice of lipase is critical and depends on the desired enantiomer. For the acylation of methyl (RS)-mandelates with vinyl acetate, lipase from Pseudomonas sp. has been shown to produce the unreacted (R)-mandelate with high enantiomeric excess (≥98% ee) at around 60% conversion.[6] Conversely, for the deacylation of O-acylated mandelates, Penicillium roqueforti lipase can yield the (S)-mandelate with ≥97% ee.[6] Novozym 435 (immobilized Candida antarctica lipase B) is also widely used due to its high stability and broad substrate specificity.[4]

Q2: What is the role of the organic solvent in the reaction?

Lipases function at the interface of aqueous and organic phases, and their activity in non-aqueous media is well-documented.[12] The organic solvent serves to solubilize the substrates (especially hydrophobic ones) and shift the thermodynamic equilibrium towards synthesis (esterification) rather than hydrolysis.[13] However, the choice of solvent is crucial; nonpolar solvents like hexane and isopropyl ether are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, thus preserving its active conformation.[1][6] Polar solvents can lead to decreased activity or even denaturation.[1]

Q3: How does water activity (aw) impact the reaction efficiency?

Water activity is a critical parameter in non-aqueous enzymology. A minimal amount of water is essential for maintaining the conformational flexibility and catalytic function of the lipase.[1] However, in esterification or transesterification reactions, excess water can promote the reverse hydrolytic reaction, reducing the product yield.[13] Therefore, optimizing the water activity is key to maximizing synthesis efficiency. For some lipases like Candida antarctica lipase B (CALB), activity can be negatively correlated with the formation of water clusters on its surface.[2]

Q4: Can additives be used to enhance lipase activity or selectivity?

Yes, certain additives can improve lipase performance. This can be achieved through "bioimprinting," where the enzyme is exposed to substrate analogues or surfactants during immobilization, fixing it in a more active, open conformation.[5] The addition of compounds like polyvinyl alcohols, polyethylene glycols (PEGs), or even natural substrates during immobilization has been shown to enhance the activity of Burkholderia cepacia lipase by over 10-fold.[5] Additives can also alter the enzyme's microenvironment to favor the desired reaction.[14]

Q5: What are the advantages of using an immobilized lipase like Novozym 435?

Immobilization offers several key advantages for industrial and laboratory applications:

  • Enhanced Stability: Immobilized enzymes generally exhibit greater resistance to heat, organic solvents, and extreme pH compared to their free counterparts.[11][15]

  • Easy Separation and Reusability: The biocatalyst can be easily recovered from the reaction mixture by simple filtration or centrifugation, allowing for multiple reuse cycles and reducing overall process costs.[11]

  • Suitability for Continuous Processes: Immobilized lipases are ideal for use in packed-bed reactors for continuous production.[5]

  • Improved Activity: In some cases, immobilization can induce a more favorable conformation of the enzyme, leading to hyperactivation.[14]

Experimental Protocols

Protocol 1: Kinetic Resolution of Methyl (RS)-Mandelate via Acylation

This protocol is based on the enantioselective acylation of racemic methyl mandelate to produce this compound.

Materials:

  • Lipase from Pseudomonas sp. (or Novozym 435)

  • Methyl (RS)-mandelate (Substrate)

  • Vinyl acetate (Acyl donor)

  • Isopropyl ether (Solvent, anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and hot plate

  • System for monitoring reaction (e.g., HPLC with a chiral column)

Procedure:

  • Reaction Setup: In a sealed flask, dissolve Methyl (RS)-mandelate (e.g., 1 mmol) in isopropyl ether (e.g., 10 mL).

  • Acyl Donor Addition: Add vinyl acetate (e.g., 2-3 mmol). The excess ensures the reaction proceeds efficiently.

  • Enzyme Addition: Add the lipase (e.g., 20-50 mg of immobilized lipase or an appropriate amount of free enzyme).

  • Incubation: Seal the flask and place it on a magnetic stirrer at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Periodically take small aliquots from the reaction mixture. Filter out the enzyme and analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining substrate (this compound) and the product (Methyl (S)-(+)-acetylmandelate).

  • Reaction Termination: Stop the reaction when the conversion reaches approximately 50%. This is typically the point of highest ee for both substrate and product.

  • Workup: Remove the lipase by filtration. Evaporate the solvent under reduced pressure. The resulting mixture of unreacted this compound and the acetylated product can be separated by column chromatography.

Visualizations

Experimental Workflow for Kinetic Resolution

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of Methyl (RS)-mandelate.

G sub 1. Substrate Preparation (Methyl (RS)-mandelate in Solvent) reagent 2. Add Reagents (Acyl Donor + Lipase) sub->reagent react 3. Enzymatic Reaction (Controlled Temp. & Stirring) reagent->react monitor 4. Reaction Monitoring (Chiral HPLC) react->monitor stop 5. Terminate Reaction (at ~50% Conversion) monitor->stop Target ee reached sep 6. Catalyst Separation (Filtration) stop->sep prod 7. Product Isolation (Chromatography) sep->prod R_prod This compound (Unreacted Substrate) prod->R_prod S_prod Methyl (S)-(+)-acetylmandelate (Product) prod->S_prod

Caption: General workflow for lipase-catalyzed kinetic resolution.

Troubleshooting Logic for Low Enantioselectivity

This diagram provides a logical path for troubleshooting experiments that result in poor enantioselectivity.

G start Problem: Low Enantioselectivity (ee) q1 Is the reaction conversion > 50%? start->q1 s1 Action: Stop reaction earlier. Monitor kinetics closely. q1->s1 Yes q2 Is the reaction temperature too high? q1->q2 No end_node Re-evaluate Enantioselectivity s1->end_node s2 Action: Lower the reaction temperature (e.g., decrease by 10°C). q2->s2 Yes q3 Is the lipase or acyl donor optimal? q2->q3 No s2->end_node s3 Action: Screen different lipases and/ or different acyl donors. q3->s3 No s3->end_node

References

Technical Support Center: Purification of Methyl (R)-(-)-mandelate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl (R)-(-)-mandelate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and resolving its enantiomers include chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and crystallization techniques such as diastereomeric salt formation and fractional crystallization.[1][2] Chiral HPLC and GC are powerful analytical and preparative techniques that use a chiral stationary phase (CSP) to differentiate between the (R) and (S) enantiomers.[1] Crystallization methods often involve reacting the racemic mandelic acid precursor with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation.[2]

Q2: How can I assess the purity and enantiomeric excess (ee) of my purified product?

A2: Chiral HPLC and chiral GC are the most reliable methods for determining the enantiomeric excess of your product.[3] These techniques can separate and quantify the individual enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to determine the enantiomeric excess.[4][5] Purity can be assessed by standard analytical techniques such as HPLC, GC, and melting point analysis. A sharp melting point close to the literature value is indicative of high purity.[3][6]

Q3: What are some common impurities I might encounter?

A3: Common impurities include the undesired (S)-(+)-mandelate enantiomer, unreacted starting materials (e.g., racemic mandelic acid, benzaldehyde), and byproducts from the synthesis. If the synthesis involves the reduction of a ketone, the starting ketone may be present as an impurity. Oxidized benzaldehyde (benzoic acid) can also be an impurity if benzaldehyde is used as a starting material and has been improperly stored.[7]

Q4: Can I use liquid-liquid extraction for purification?

A4: Liquid-liquid extraction is a useful technique for removing certain impurities. For instance, an acidic wash can remove basic impurities, while a basic wash (e.g., with sodium bicarbonate solution) can remove acidic impurities like unreacted mandelic acid.[8] It is also used to isolate the product after a reaction or to separate the free mandelic acid from its salt during diastereomeric resolution.[2] However, it will not separate the enantiomers.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers Incorrect chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). The choice of CSP is critical for chiral recognition.[9]
Suboptimal mobile phase composition.Optimize the mobile phase by varying the solvent ratios (e.g., hexane/isopropanol) and the type and concentration of additives (e.g., trifluoroacetic acid, diethylamine).[10]
Peak tailing Secondary interactions with the stationary phase (e.g., silanol groups).Use a mobile phase additive to block active sites. For basic compounds, add a small amount of a basic modifier like diethylamine. For acidic compounds, add an acidic modifier like trifluoroacetic acid.[11]
Column contamination.Flush the column with a strong solvent to remove contaminants.
Inappropriate mobile phase pH for ionizable compounds.Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[11]
Ghost peaks Contaminated mobile phase or system.Use high-purity solvents and filter the mobile phase. Purge the injection system and ensure no carryover from previous injections.[11]
Column bleed.Operate the column within its recommended temperature and pH range.
Crystallization
Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired diastereomeric salt Incomplete crystallization.Ensure the solution is sufficiently cooled and allow adequate time for crystallization. Seeding with a crystal of the desired diastereomeric salt can help induce crystallization.[1]
Suboptimal solvent.Screen different solvents or solvent mixtures. The solvent plays a crucial role in the solubility of the diastereomeric salts.[12][13]
Loss of product during washing.Use a minimal amount of cold solvent to wash the crystals to avoid significant dissolution.[1]
Low enantiomeric excess (ee) Co-precipitation of the undesired diastereomer.Perform recrystallization of the diastereomeric salt. Multiple recrystallizations may be necessary to achieve high purity.[6]
Impure resolving agent.Use a resolving agent with the highest possible enantiomeric purity.
Racemization during the process.Avoid harsh conditions such as high temperatures or extreme pH that could cause racemization.[1]
Oil formation instead of crystals Solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[3]
Cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

Experimental Protocols

Protocol 1: Purification by Diastereomeric Salt Crystallization

This protocol describes the resolution of racemic mandelic acid, the precursor to this compound, using (1R,2S)-(-)-ephedrine as the resolving agent.

  • Diastereomeric Salt Formation:

    • Dissolve racemic mandelic acid in ethanol.

    • In a separate flask, dissolve an equimolar amount of (1R,2S)-(-)-ephedrine in ethanol.

    • Slowly add the ephedrine solution to the mandelic acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath can increase the yield.

    • The less soluble salt will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Recrystallize the salt from a suitable solvent (e.g., ethanol) to improve diastereomeric purity.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to a pH of 1-2.

    • Extract the free (R)-mandelic acid with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Esterification:

    • The resulting enantiomerically pure (R)-mandelic acid can then be esterified to this compound using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

Protocol 2: Chiral HPLC Analysis

This protocol provides a general guideline for the chiral HPLC analysis of Methyl mandelate.

  • Column Selection:

    • Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD-H) or cyclodextrin-based columns are often effective.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v).

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Use UV detection at a wavelength of 254 nm.

    • Inject a small volume (e.g., 10 µL) of the sample dissolved in the mobile phase.

  • Optimization:

    • If the resolution is poor, adjust the ratio of hexane to isopropanol. Increasing the isopropanol content generally decreases retention time.

    • Small amounts of additives like trifluoroacetic acid or diethylamine can be added to the mobile phase to improve peak shape.

Quantitative Data

Table 1: Chiral GC Separation of Methyl Mandelate Enantiomers

ParameterValue
Column Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm
Oven Temperature 140 °C (isothermal)
Injector Temperature 250 °C
Detector FID, 250 °C
Carrier Gas Helium, 30 psi
Elution Order 1. (R)-(-)-Methyl mandelate, 2. (S)-(+)-Methyl mandelate
Data from Sigma-Aldrich product information for GC analysis of Methyl mandelate enantiomers.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product racemic_mixture Racemic Methyl (R/S)-mandelate chromatography Chiral HPLC / GC racemic_mixture->chromatography crystallization Diastereomeric Salt Crystallization racemic_mixture->crystallization pure_product Pure Methyl (R)-(-)-mandelate chromatography->pure_product crystallization->pure_product hplc_analysis Chiral HPLC Analysis gc_analysis Chiral GC Analysis nmr_analysis NMR for ee pure_product->hplc_analysis pure_product->gc_analysis pure_product->nmr_analysis

Caption: General workflow for the purification and analysis of this compound.

Crystallization_Troubleshooting start Crystallization Attempt outcome Evaluate Outcome start->outcome low_yield Low Yield? outcome->low_yield low_ee Low ee? low_yield->low_ee No optimize_cooling Optimize Cooling Rate & Time low_yield->optimize_cooling Yes check_solvent Screen Solvents low_yield->check_solvent Yes oiling_out Oiling Out? low_ee->oiling_out No recrystallize Recrystallize Salt low_ee->recrystallize Yes check_reagent Check Resolving Agent Purity low_ee->check_reagent Yes success Successful Purification oiling_out->success No adjust_cooling Slower Cooling oiling_out->adjust_cooling Yes add_solvent Add More Hot Solvent oiling_out->add_solvent Yes optimize_cooling->outcome check_solvent->outcome recrystallize->outcome check_reagent->outcome adjust_cooling->outcome add_solvent->outcome

Caption: Troubleshooting flowchart for diastereomeric salt crystallization.

References

Validation & Comparative

A Head-to-Head Battle of Chiral Derivatizing Agents: Methyl (R)-(-)-mandelate vs. Mosher's Acid for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful method for this analysis. This guide provides an objective comparison of two commonly employed CDAs: Methyl (R)-(-)-mandelate and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent.

The fundamental principle underlying the use of these CDAs is the conversion of a mixture of enantiomers, which are indistinguishable by NMR in an achiral environment, into a mixture of diastereomers. These diastereomers exhibit distinct chemical and physical properties, leading to different chemical shifts in their NMR spectra.[1] The relative integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess of the original analyte.

Performance Comparison: A Look at the Critical Differences

The effectiveness of a CDA is primarily judged by its ability to induce a significant and baseline-resolved chemical shift difference (Δδ) between the resulting diastereomers, which is crucial for accurate integration and ee determination. While both this compound and Mosher's acid are effective, their performance can differ based on the specific analyte.

FeatureThis compoundMosher's Acid (MTPA)
Principle of Operation Forms diastereomeric esters with chiral alcohols and amides. The phenyl group creates an anisotropic effect, leading to chemical shift differences in the ¹H NMR spectrum.Forms diastereomeric esters or amides. The combined anisotropic effect of the phenyl and trifluoromethyl groups generally results in more significant chemical shift differences in both ¹H and ¹⁹F NMR spectra.[1]
¹H NMR Signal Resolution (Δδ) Generally provides good resolution, though the Δδ values can be smaller compared to Mosher's acid for some substrates.Often induces larger Δδ values, which simplifies quantification.[1]
¹⁹F NMR Analysis Not applicable.The trifluoromethyl (-CF₃) group provides a distinct singlet in the ¹⁹F NMR spectrum for each diastereomer, typically in a clear spectral region. This allows for highly accurate ee determination, even when the proton spectrum is complex.[1]
Determination of Absolute Configuration Can be used to determine absolute configuration based on established empirical models of the diastereomer conformations.The "Advanced Mosher's Method" is a well-established protocol for determining the absolute configuration of secondary alcohols and amines by analyzing the sign of the Δδ values (δS - δR) for protons on either side of the newly formed stereocenter.[1]
Reactivity Derivatization usually requires activation of the corresponding mandelic acid (e.g., conversion to the acid chloride) or the use of a coupling agent.Commercially available as both the acid and the more reactive acid chloride (MTPA-Cl), which often leads to faster and more complete reactions.[1]
Potential for Racemization The α-proton of the parent mandelic acid is susceptible to racemization under basic conditions, which could impact the accuracy of the ee determination.[1]Lacks an α-proton, making it configurationally stable under standard derivatization conditions.[1]
Cost and Availability Generally more affordable and readily available.Can be more expensive than mandelic acid and its derivatives.[1]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are essential for achieving reproducible and accurate results. The following are generalized protocols for the derivatization of a chiral secondary alcohol with this compound and Mosher's acid chloride for subsequent NMR analysis.

Derivatization with this compound

This protocol typically involves the use of a coupling agent to facilitate ester formation.

Materials:

  • Chiral secondary alcohol (e.g., 1-phenylethanol)

  • (R)-(-)-Mandelic acid

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • In a clean, dry vial, dissolve the chiral secondary alcohol (1.0 equivalent) and (R)-(-)-mandelic acid (1.1 equivalents) in the anhydrous deuterated solvent.

  • Add a catalytic amount of DMAP to the solution.

  • Add the coupling agent (e.g., DCC, 1.1 equivalents) to the mixture.

  • Allow the reaction to proceed at room temperature, monitoring for completion by TLC or NMR.

  • Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used).

  • Transfer the filtrate to an NMR tube for analysis.

  • Acquire the ¹H NMR spectrum of the resulting diastereomeric esters.

Derivatization with Mosher's Acid Chloride (MTPA-Cl)

Materials:

  • Chiral secondary alcohol (e.g., 1-phenylethanol)

  • (R)- and (S)-Mosher's acid chloride (MTPA-Cl)

  • Anhydrous pyridine or DMAP

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Two NMR tubes

Procedure:

  • In two separate, dry NMR tubes, dissolve the chiral secondary alcohol (1.0 equivalent, ~5 mg) in approximately 0.6 mL of anhydrous CDCl₃.[1]

  • To one tube, add a small amount of anhydrous pyridine or a catalytic amount of DMAP, followed by (R)-MTPA-Cl (1.1-1.2 equivalents).[1]

  • To the second tube, add the same amount of base, followed by (S)-MTPA-Cl (1.1-1.2 equivalents).

  • Cap the NMR tubes, mix gently, and allow the reactions to proceed at room temperature for 30-60 minutes, or until completion.[1]

  • Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomeric samples.

  • For absolute configuration determination, calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the newly formed ester linkage.[1]

Visualizing the Process: Workflows and Structures

To further clarify the processes, the following diagrams illustrate the chemical structures of the derivatizing agents and the general experimental workflow.

Chemical Structures of Chiral Derivatizing Agents cluster_mandelate This compound cluster_mosher Mosher's Acid (MTPA) mandelate mosher

Caption: Structures of this compound and Mosher's acid.

G cluster_workflow General Workflow for Enantiomeric Excess Determination A Chiral Analyte (Alcohol or Amine) C Derivatization Reaction A->C B Chiral Derivatizing Agent (e.g., this compound or Mosher's Acid) B->C D Formation of Diastereomers C->D E NMR Analysis (¹H or ¹⁹F) D->E F Quantification of Diastereomers (Signal Integration) E->F G Calculation of Enantiomeric Excess F->G

Caption: Experimental workflow for ee determination using a CDA.

Conclusion

Both this compound and Mosher's acid are valuable tools for the determination of enantiomeric excess and absolute configuration of chiral alcohols and amines by NMR spectroscopy. Mosher's acid often provides superior performance due to the larger chemical shift differences it induces and the option of ¹⁹F NMR analysis, which can be particularly advantageous for complex molecules. Its configurational stability is another significant benefit. However, this compound serves as a more cost-effective alternative that can provide reliable results, especially when its potential for racemization is carefully managed. The choice between these two reagents will ultimately depend on the specific requirements of the analysis, the nature of the analyte, and budget considerations.

References

Comparison of different mandelate esters for the chiral resolution of amines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Mandelate-Based Reagents for the Chiral Resolution of Amines

For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a critical and often challenging step in the synthesis of chiral molecules. Chiral resolution via the formation of diastereomeric salts remains a widely employed and effective technique, particularly for amines.[1] Among the arsenal of acidic resolving agents, mandelic acid and its derivatives are frequently utilized due to their ability to form well-defined crystalline salts with amines.

This guide provides an objective comparison of different mandelate-based resolving agents for the chiral resolution of amines, supported by experimental data. We will compare the performance of the parent compound, (S)-Mandelic Acid, with a chemically modified version, PEGylated-(R)-mandelic acid, which is designed to improve precipitation characteristics. Additionally, we will contrast these with a commonly used alternative from the tartaric acid family, (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA), to provide a broader context for selecting an appropriate resolving agent.[1][2][3]

Performance Benchmark Data

The efficacy of a chiral resolving agent is primarily assessed by the yield and the enantiomeric or diastereomeric excess of the desired amine enantiomer. The choice of solvent is also a crucial factor, as it directly influences the solubility difference between the diastereomeric salts.[1] The following table summarizes the performance of different resolving agents in the separation of various amines.

Resolving AgentRacemic AmineSolvent SystemYieldEnantiomeric/Diastereomeric ExcessReference
(S)-Mandelic acidtrans-2-(N-benzyl)amino-1-cyclohexanolEthyl acetate / Diethyl ether74% (salt)>99% (ee)[1]
D(-)-Mandelic acidD,L-alpha-phenethylamineWater / Toluene75-80% (overall)>95% (ee)[1]
PEGylated-(R)-mandelic acid(rac)-phenylalanine methyl esterMethanol90%85% (ee)[1][3]
PEGylated-(R)-mandelic acid(rac)-2-amino-1-butanolMethanol78%72% (ee)[3]
PEGylated-(R)-mandelic acid(rac)-1-phenylethylamineMethanol85%80% (ee)[3]
(+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA)trans-2-benzylaminocyclohexanolNot specified92% (salt)99.5% (de)[1]
(+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA)(±)-TramadolEthanolHigh>99% (de)[4][5]

Key Observations:

  • Standard Mandelic Acid: (S)-Mandelic acid demonstrates high efficacy, achieving excellent enantiomeric excesses (>95-99%) with good yields for the resolution of amines like phenylethylamine and aminocyclohexanol derivatives.[1]

  • PEGylated-(R)-mandelic acid: This modified agent offers a novel approach where temperature-assisted phase transition leads to rapid precipitation of the diastereomeric salt, simplifying the isolation process.[3] While the initial enantiomeric excess may be lower (72-85%), it can be improved with a second resolution cycle.[3] The yields are generally high (78-90%).[3]

  • (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA): As a point of comparison, D-DPTTA is a powerful resolving agent that often provides very high diastereomeric and enantiomeric excesses, frequently exceeding 99%.[1][2] The bulky toluoyl groups can enhance the steric interactions, leading to greater solubility differences between the diastereomeric salts.[1]

Logical & Experimental Workflow

The selection of a resolving agent and the subsequent experimental process follow a logical progression aimed at optimizing the separation of enantiomers. The diagrams below illustrate the decision-making process and the general experimental workflow.

cluster_selection Resolving Agent Selection cluster_process Resolution Process RacemicAmine Racemic Amine (Properties: functional groups, polarity) ConsiderAgents Consider Potential Resolving Agents (Mandelic Acid, PEG-Mandelic, D-DPTTA) RacemicAmine->ConsiderAgents Literature Literature Review & Solubility Screening ConsiderAgents->Literature Select Select Optimal Agent & Solvent Literature->Select Salt 1. Diastereomeric Salt Formation (Mix Amine and Resolving Agent) Select->Salt Proceed to Experiment Crystallize 2. Fractional Crystallization (Cool to precipitate less soluble salt) Salt->Crystallize Isolate 3. Isolation (Filter and wash crystals) Crystallize->Isolate Liberate 4. Liberation of Free Amine (Treat salt with base) Isolate->Liberate Analyze 5. Analysis (Determine yield and ee%) Liberate->Analyze

Caption: Logical flow for selecting and applying a chiral resolving agent.

Start Start: Racemic Amine + Chiral Resolving Agent in Solvent Mix Dissolve Components (Heating may be required) Start->Mix Cool Slow Cooling & Crystallization Mix->Cool Filter Filtration Cool->Filter Crystals Crystalline Diastereomeric Salt (Enriched in one diastereomer) Filter->Crystals MotherLiquor Mother Liquor (Enriched in other diastereomer) Filter->MotherLiquor LiberateAmine Liberate Free Amine (Add Base, e.g., NaOH) Crystals->LiberateAmine Extract Extract with Organic Solvent LiberateAmine->Extract End End: Enantiomerically Enriched Amine Extract->End

References

A Comparative Guide to the Validation of HPLC Methods for Enantiomeric Purity Analysis of Methyl (R)-(-)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical quality attribute for chiral compounds in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent technique for this purpose. This guide provides an objective comparison of different HPLC methods for the validation of enantiomeric purity, using Methyl (R)-(-)-mandelate as a case study. The information herein is supported by experimental data from various sources to aid in method selection and implementation.

Comparison of Chiral HPLC Methods

The choice of the chiral stationary phase is paramount for achieving a successful enantiomeric separation. Polysaccharide-based CSPs are widely used due to their broad applicability and robustness. Below is a comparison of different CSPs used for the separation of mandelic acid and its derivatives, which serves as a strong indicator for the performance with this compound.

Table 1: Performance Comparison of Different Chiral Stationary Phases for Mandelic Acid Enantiomer Separation

Chiral Stationary Phase (CSP)Typical Mobile PhaseResolution (Rs)Analysis Time (approx.)Key Advantages
CHIRALPAK® IC n-Hexane/Isopropanol/TFA> 2.0[1]15 - 25 minRobust, wide range of usable solvents.[1]
CHIRALPAK® AD-H n-Hexane/Ethanol/TFAGood baseline separation[2]20 - 35 minHigh enantioselectivity for many compounds.
Chiralcel® OJ-H n-Hexane/Isopropanol/TFABaseline separation[2]< 36 min[2]Exhibited higher enantioseparation in some studies.[2]
Molecularly Imprinted Polymer (MIP) Acetonitrile/Buffer> 2.3[3]25 - 40 minHigh selectivity for the template molecule.[3]

Validation of the HPLC Method

Method validation ensures that the analytical procedure is suitable for its intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Table 2: Typical Validation Parameters for a Chiral HPLC Method

Validation ParameterAcceptance CriteriaTypical Performance Data (Example)
Specificity The method should be able to resolve the two enantiomers from each other and from any impurities.Baseline resolution (Rs > 1.5) between the enantiomer peaks.
Linearity R² ≥ 0.998[4]Range of 0.1 - 1.5 µg/mL for the minor enantiomer.
Accuracy (% Recovery) 80 - 120% of the true value.98 - 102%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: < 1.0% Intermediate Precision: < 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters.Consistent resolution and retention times with minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an HPLC method for enantiomeric purity.

Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic Methyl mandelate in the mobile phase. Prepare a series of dilutions to establish the linearity of the method.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Spiked Sample (for Accuracy): Prepare a sample of this compound and spike it with a known amount of the (S)-(+)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level).

Chromatographic Conditions (Example using CHIRALPAK® IC)
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 µL.[1]

Validation Procedure
  • Specificity: Inject the racemic standard, the sample solution, and a blank (mobile phase). The chromatograms should show clear separation of the two enantiomers with no interfering peaks at the retention time of the enantiomers in the blank.

  • Linearity: Inject the series of standard solutions in triplicate. Plot the peak area of the (S)-(+)-enantiomer against its concentration and perform a linear regression analysis.

  • Accuracy: Inject the spiked samples in triplicate. Calculate the percentage recovery of the (S)-(+)-enantiomer.

  • Precision:

    • Repeatability: Inject the same standard solution six times on the same day and calculate the Relative Standard Deviation (RSD) of the peak areas.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument and calculate the RSD.

  • LOD and LOQ: Determine the concentration of the (S)-(+)-enantiomer that gives a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).

  • Robustness: Introduce small, deliberate changes to the chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition) and observe the effect on the resolution and retention times of the enantiomers.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the HPLC method validation process.

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation prep_standards Prepare Standards & Samples injection Inject Samples prep_standards->injection prep_mobile_phase Prepare & Degas Mobile Phase hplc_system HPLC System Setup prep_mobile_phase->hplc_system hplc_system->injection chrom_separation Chromatographic Separation injection->chrom_separation detection UV Detection chrom_separation->detection data_analysis Data Analysis & Reporting detection->data_analysis specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness

Caption: Workflow of HPLC Method Validation for Enantiomeric Purity.

cluster_Parameters Validation Parameters MethodDevelopment Method Development ValidationProtocol Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD/LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness MethodValidation Method Validation Execution Specificity->MethodValidation Linearity->MethodValidation Accuracy->MethodValidation Precision->MethodValidation LOD_LOQ->MethodValidation Robustness->MethodValidation ValidationReport Validation Report MethodValidation->ValidationReport

Caption: Logical Relationship of HPLC Method Validation Components.

References

A Comparative Analysis of Chiral Auxiliaries: Methyl (R)-(-)-mandelate versus Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient stereochemical control is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool for inducing chirality in prochiral substrates. Among the plethora of auxiliaries developed, the oxazolidinone-based Evans auxiliaries have achieved widespread adoption due to their high stereoselectivity and predictable outcomes. This guide presents a comparative study of the well-established Evans auxiliaries and an alternative, Methyl (R)-(-)-mandelate, in the context of diastereoselective enolate reactions. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation to occur with a specific stereochemical outcome. After the desired stereocenter(s) have been established, the auxiliary is removed, ideally to be recovered and reused. The effectiveness of a chiral auxiliary is judged by several criteria, including the ease of its attachment and removal, the level of stereoselectivity it imparts, and its cost and availability.

Evans Auxiliaries: The Gold Standard

First introduced by David A. Evans in the early 1980s, N-acyloxazolidinones, commonly known as Evans auxiliaries, have become a cornerstone of asymmetric synthesis. Derived from readily available and relatively inexpensive chiral amino alcohols such as L-valine and L-phenylalaninol, these auxiliaries have demonstrated exceptional efficacy in a wide range of carbon-carbon bond-forming reactions, most notably in enolate alkylations and aldol additions.[1]

The stereodirecting power of Evans auxiliaries stems from the rigid, chelated transition state formed upon enolization. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. This leads to the formation of one diastereomer in high excess.

This compound: An Alternative Approach

Mandelic acid, a chiral α-hydroxy acid, was introduced as a potential chiral auxiliary by Barry Trost in 1980. This compound, its corresponding ester, offers a structurally distinct chiral scaffold. While not as ubiquitously employed as Evans auxiliaries for enolate chemistry, derivatives of mandelic acid have shown promise in directing stereoselective transformations.

One notable example involves the use of a dioxolanone derived from (S)-mandelic acid in a highly diastereoselective arylation reaction. This demonstrates the potential of the mandelate backbone to create a chiral environment capable of inducing high levels of stereocontrol. However, comprehensive data on its application in standard enolate alkylation and aldol reactions is less prevalent in the literature compared to Evans auxiliaries.

Comparative Performance Data

The following tables summarize the available quantitative data for the performance of Evans auxiliaries and a mandelate-derived auxiliary in diastereoselective reactions.

Table 1: Diastereoselective Alkylation

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Ratio (d.r.)YieldReference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionyl oxazolidinoneBenzyl bromideLDA>99:195%Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.
(S)-Mandelic acid-derived dioxolanoneDioxolanoneo-bromonitrobenzeneLiHMDS98:285%Comins, D. L. et al. Org. Lett.2003 , 5, 1999-2002.

Table 2: Diastereoselective Aldol Reaction

Chiral AuxiliarySubstrateAldehydeLewis AcidDiastereomeric Ratio (d.r.)YieldReference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionyl oxazolidinoneIsobutyraldehydeBu₂BOTf>99:1 (syn)80%Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
This compoundThis compoundBenzaldehydeTi(Ot-Bu)₄ / N-methylephedrine95:5 (anti)75%Groaning, M. D. et al. Org. Lett.2006 , 8, 5353-5355.

Experimental Protocols

Evans Auxiliary: Diastereoselective Alkylation

1. Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C is added n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 equiv) is added dropwise. The reaction is stirred for 1 hour at 0 °C and then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

2. Enolate Formation and Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C is added lithium diisopropylamide (LDA) (1.05 equiv, freshly prepared or as a solution in THF/heptane/ethylbenzene). After stirring for 30 minutes, benzyl bromide (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 4 hours and then warmed to 0 °C over 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and worked up as described above. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

3. Cleavage of the Auxiliary: To a solution of the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M) at 0 °C is added 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide monohydrate (2.0 equiv). The mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of aqueous Na₂SO₃ solution. The mixture is acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is dried over MgSO₄, filtered, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

This compound: Diastereoselective Aldol Reaction

1. Aldol Condensation: A mixture of this compound (1.0 equiv), benzaldehyde (1.2 equiv), and N-methylephedrine (0.1 equiv) in toluene (0.5 M) is stirred at room temperature. Titanium(IV) tert-butoxide (1.2 equiv) is added, and the reaction mixture is stirred for 24 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the anti-aldol product.

2. Cleavage of the Mandelate Ester: The purified aldol product (1.0 equiv) is dissolved in a 1:1 mixture of methanol and water (0.2 M), and lithium hydroxide monohydrate (2.0 equiv) is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is dried over MgSO₄, filtered, and concentrated to give the chiral α,β-dihydroxy acid.

Visualization of Workflows

Evans_Auxiliary_Workflow cluster_attachment Auxiliary Attachment cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage A1 Evans Auxiliary P1 N-Acyl Oxazolidinone A1->P1 n-BuLi A2 Acyl Halide A2->P1 P2 Alkylated Product (High d.r.) P1->P2 1. B1, -78 °C 2. E1 E1 Electrophile (R-X) B1 Base (LDA) P3 Chiral Carboxylic Acid P2->P3 C1 P4 Recovered Auxiliary P2->P4 Workup C1 LiOH, H₂O₂

General workflow for Evans auxiliary-mediated asymmetric alkylation.

Mandelate_Auxiliary_Workflow cluster_reaction Diastereoselective Aldol Reaction cluster_cleavage Auxiliary Cleavage M1 This compound P1 Aldol Adduct (High d.r.) M1->P1 A1 Aldehyde A1->P1 L1 Lewis Acid (Ti(Ot-Bu)₄) L1->P1 C1 Chiral Ligand C1->P1 P2 Chiral α,β-Dihydroxy Acid P1->P2 B1 B1 Base (LiOH)

Workflow for a mandelate-mediated asymmetric aldol reaction.

Discussion and Conclusion

Evans auxiliaries have rightfully earned their place as a powerful and reliable tool in asymmetric synthesis. The high diastereoselectivities achieved in a variety of reactions, coupled with well-established and robust protocols for their attachment and cleavage, make them a first choice for many synthetic chemists. The stereochemical outcome is highly predictable and consistent across a broad range of substrates.

This compound and its derivatives represent a less explored, yet potentially valuable, class of chiral auxiliaries. The available data, though limited in the context of enolate alkylations and aldol reactions, suggests that high levels of diastereoselectivity can be achieved. The use of a mandelate-derived dioxolanone in a highly diastereoselective arylation reaction highlights the potential of this scaffold to effectively control the stereochemical course of a reaction. The reported diastereoselective aldol reaction using this compound itself, in the presence of a Lewis acid and a chiral ligand, provides a direct, albeit mechanistically different, comparison to the Evans aldol reaction.

A key difference lies in the mechanism of stereocontrol. Evans auxiliaries rely on a covalently attached, rigid heterocyclic system to induce facial bias. In the case of the reported mandelate aldol reaction, the stereocontrol appears to arise from a chiral complex in the transition state, involving the mandelate, the aldehyde, the Lewis acid, and an additional chiral ligand.

For researchers and drug development professionals, the choice between these auxiliaries will depend on several factors. Evans auxiliaries offer a high degree of predictability and a wealth of literature precedent for a wide array of transformations. For established and reliable stereocontrol in enolate alkylations and aldol reactions, they remain the benchmark. This compound may offer an alternative, particularly in cases where the Evans auxiliary is not suitable or for the exploration of novel reactivity. However, further research is needed to fully elucidate its scope and general applicability as a covalently-bound chiral auxiliary for a broader range of asymmetric transformations.

References

A Comparative Analysis of Chiral Resolving Agents: Methyl (R)-(-)-mandelate vs. Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chiral Resolving Agent

The efficient separation of enantiomers from a racemic mixture is a critical challenge in the synthesis of pharmaceuticals and other fine chemicals. The choice of a resolving agent is paramount, directly influencing the yield, enantiomeric purity, and overall economic viability of the process. This guide provides a detailed comparison of two chiral resolving agents: the commonly employed tartaric acid and the potential alternative, methyl (R)-(-)-mandelate. This analysis is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent method for the industrial-scale resolution of racemates is the formation of diastereomeric salts. This process involves the reaction of a racemic mixture (e.g., a racemic amine or alcohol) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid). The resulting products are diastereomers, which, unlike enantiomers, possess distinct physical properties such as solubility. This difference allows for their separation through fractional crystallization. The less soluble diastereomer preferentially crystallizes from the solution and can be isolated. Subsequently, the resolved enantiomer is liberated from the diastereomeric salt, and the resolving agent can often be recovered for reuse.

Data Presentation: A Comparative Overview

Tartaric Acid as a Resolving Agent

Tartaric acid is a widely used, naturally occurring, and relatively inexpensive chiral resolving agent. Its effectiveness has been demonstrated for a variety of racemic compounds, particularly amines.

Racemic CompoundResolving AgentSolvent(s)Enantiomeric Excess (ee)YieldReference
(±)-Amlodipined-tartaric acidDMSO90.7% ± 1.4%48.8% ± 2.4%[1]
(±)-N-methylamphetamineO,O'-dibenzoyl-(2R,3R)-tartaric acidSupercritical CO₂82.5%Not Reported[2]
(±)-N-methylamphetamineO,O'-di-p-toluoyl-(2R,3R)-tartaric acidSupercritical CO₂57.9%Not Reported[2]
(±)-1-phenyl-1,2,3,4-tetrahydroisoquinoline(+)-tartaric acidNot Specified>85%80-90%[3]
This compound and Mandelic Acid as Resolving Agents

While specific data on the use of this compound as a resolving agent through diastereomeric salt formation is limited in readily accessible literature, (R)-mandelic acid, its parent carboxylic acid, is a well-established resolving agent. The data for mandelic acid can provide an indication of the potential efficacy of its derivatives.

Racemic CompoundResolving AgentSolvent(s)Enantiomeric Excess (ee)YieldReference
(±)-cis/trans-3-Aminocyclohexanol(R)-mandelic acidNot SpecifiedNot ReportedNot Reported
(±)-Phenylalanine methyl esterPEGylated-(R)-mandelic acidMethanol85%78-90%[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of chiral resolution. Below are generalized protocols for the resolution of a racemic amine using tartaric acid and a proposed protocol for using an acidic resolving agent like this compound, based on the principles of diastereomeric salt formation.

General Protocol for Chiral Resolution of a Racemic Amine with Tartaric Acid
  • Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in the same solvent, with gentle heating if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., 2M NaOH) until the solution is basic (pH > 10) to liberate the free amine.

  • Extraction: Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification and Analysis: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved amine. Determine the enantiomeric excess using chiral HPLC or polarimetry.

Proposed General Protocol for Chiral Resolution of a Racemic Amine with this compound

It is important to note that this is a generalized protocol, and optimization of solvent, temperature, and stoichiometry is likely necessary for a specific substrate.

  • Diastereomer Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent. In a separate flask, dissolve this compound (1 equivalent) in the same solvent.

  • Crystallization: Combine the two solutions and stir. If no precipitate forms, slowly add a co-solvent in which the diastereomeric salt is less soluble, or cool the solution to induce crystallization.

  • Isolation: Isolate the crystalline diastereomeric salt by filtration and wash with a cold solvent.

  • Liberation of the Amine: Suspend the salt in an aqueous acid solution (e.g., 1M HCl) to protonate the amine and liberate the this compound.

  • Extraction and Recovery: Extract the this compound with an organic solvent. Make the aqueous layer basic (e.g., with 2M NaOH) to deprotonate the amine, which can then be extracted with an organic solvent.

  • Purification and Analysis: Dry and concentrate the organic extracts to recover the resolved amine and the resolving agent. Analyze the enantiomeric excess of the amine.

Mandatory Visualization

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the chiral resolution process.

G cluster_0 Chiral Resolution Workflow: Tartaric Acid racemic_amine Racemic Amine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation tartaric_acid L-(+)-Tartaric Acid tartaric_acid->salt_formation solvent Solvent (e.g., Methanol) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Amine-(+)-Tartrate) crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in (R)-Amine-(+)-Tartrate) crystallization->mother_liquor liberation Liberation of Free Amine (Base Addition) less_soluble_salt->liberation resolved_amine Resolved (S)-Amine liberation->resolved_amine recovered_tartaric_acid Recovered Tartaric Acid liberation->recovered_tartaric_acid G cluster_1 Proposed Chiral Resolution Workflow: this compound racemic_amine_m Racemic Amine diastereomer_formation_m Diastereomer Formation racemic_amine_m->diastereomer_formation_m methyl_mandelate This compound methyl_mandelate->diastereomer_formation_m solvent_m Solvent System solvent_m->diastereomer_formation_m crystallization_m Fractional Crystallization diastereomer_formation_m->crystallization_m less_soluble_diastereomer_m Less Soluble Diastereomer crystallization_m->less_soluble_diastereomer_m mother_liquor_m Mother Liquor (Enriched in More Soluble Diastereomer) crystallization_m->mother_liquor_m liberation_m Liberation of Amine & Resolving Agent (Acid/Base Workup) less_soluble_diastereomer_m->liberation_m resolved_amine_m Resolved Amine Enantiomer liberation_m->resolved_amine_m recovered_mandelate_m Recovered this compound liberation_m->recovered_mandelate_m

References

A Comparative Guide to NMR and HPLC for Enantiomeric Excess Determination of Mandelate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, quality control, and the development of chiral pharmaceuticals. Mandelate derivatives, being important chiral building blocks, necessitate robust and reliable analytical methods for quantifying their enantiomeric purity.[1] This guide provides an objective cross-validation of two of the most powerful and widely employed techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

This comparison delves into the fundamental principles of each technique, presents detailed experimental protocols, and summarizes quantitative performance data to aid in the selection of the most suitable method for your specific analytical needs.

Principles of Enantiomeric Excess Determination

The challenge in determining enantiomeric excess lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Both HPLC and NMR overcome this by creating a chiral environment, which induces a measurable difference between the enantiomers.

Chiral HPLC achieves the physical separation of enantiomers using a chiral stationary phase (CSP).[2] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and individual quantification.[2] The area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding enantiomer.

Chiral NMR spectroscopy , conversely, does not physically separate the enantiomers. Instead, it utilizes a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create transient diastereomeric complexes in solution.[1] These diastereomers are energetically distinct, resulting in different chemical shifts in the NMR spectrum.[3] The enantiomeric ratio is then determined by integrating the signals corresponding to each of the diastereomers.[3]

Performance Comparison: NMR vs. HPLC

The choice between NMR and HPLC for ee determination often depends on the specific requirements of the analysis, such as sample throughput, required sensitivity, and the nature of the analyte.

ParameterNuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Principle Formation of transient diastereomeric complexes with a chiral solvating/derivatizing agent, leading to distinct NMR signals.[3]Physical separation of enantiomers on a chiral stationary phase based on differential interactions.[1]
Sample Preparation Simple mixing of the analyte and chiral agent in a suitable deuterated solvent.[1]Dissolution of the sample in the mobile phase, may require filtration.
Analysis Time Rapid (typically 5-15 minutes per sample).[2]Longer (typically 15-60 minutes per sample).[2]
Sample Throughput High, suitable for high-throughput screening and reaction monitoring.[1]Lower, method development can be time-consuming.[2]
Resolution Moderate to high, dependent on the chiral agent and magnetic field strength.High, often achieving baseline separation of enantiomers.[1]
Sensitivity Moderate (mg to µg level).High (ng to pg level).[4]
Limit of Detection (LOD) Generally higher than HPLC. A study on β-blockers reported an LOD of 1.2%.[3]Generally lower than NMR. A study on Coenzyme Q10 reported an LOD of 0.025 µg/mL.[4]
Limit of Quantification (LOQ) Generally higher than HPLC. A study on β-blockers reported an LOQ of 2.0%.[3]Generally lower than NMR. A study on Coenzyme Q10 reported an LOQ of 0.083 µg/mL.[4]
Accuracy Good, with reported errors around ±1%.[3]Excellent, with high recovery rates.
Precision (RSD) Good, typically < 2%.Excellent, with RSD values often < 1%.
Solvent Consumption Low (typically < 1 mL per sample).[5]High (can be > 50 mL per sample).[5]
Non-destructive Yes, the sample can be fully recovered.[1]Yes, with fraction collection.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the ee determination of a generic mandelate derivative using both chiral NMR and HPLC.

Chiral NMR Spectroscopy Protocol

This protocol describes the use of a chiral solvating agent (CSA) to determine the enantiomeric excess of a mandelate derivative by ¹H NMR.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Materials:

  • Mandelate derivative sample

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or (S)-Mandelic Acid[3]

  • Deuterated solvent, e.g., Chloroform-d (CDCl₃)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the mandelate derivative sample in 0.6-0.7 mL of the deuterated solvent.

  • Acquire Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of CSA: Add 1 to 2 molar equivalents of the chiral solvating agent to the NMR tube.

  • Mixing: Gently shake the NMR tube for approximately 30 seconds to ensure thorough mixing and the formation of diastereomeric complexes.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes should result in the splitting of one or more signals of the analyte. Protons closer to the chiral center are more likely to exhibit significant chemical shift differences.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two enantiomers.

    • Integrate the distinct resonance peaks for each of the enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100

Chiral HPLC Protocol

This protocol outlines a general procedure for the enantioselective analysis of mandelate derivatives by HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral HPLC column, e.g., CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)[6]

Materials:

  • Mandelate derivative sample

  • HPLC-grade mobile phase solvents, e.g., n-hexane and isopropanol[6]

  • Mobile phase additive, e.g., trifluoroacetic acid (TFA)[6]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., n-hexane/isopropanol) and adding the specified amount of additive (e.g., 0.1% TFA).[6] Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a known concentration of the mandelate derivative sample in the mobile phase.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution onto the column.[6]

  • Chromatographic Separation: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 230 nm for many mandelate derivatives).[6]

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Workflow Diagrams

The following diagrams illustrate the general workflows for ee determination using NMR and HPLC.

NMR_Workflow cluster_NMR NMR Workflow A Dissolve Mandelate Derivative in CDCl₃ B Add Chiral Solvating Agent A->B C Mix Thoroughly B->C D Acquire ¹H NMR Spectrum C->D E Integrate Diastereotopic Proton Signals D->E F Calculate Enantiomeric Excess E->F

Caption: General workflow for ee determination by NMR.

HPLC_Workflow cluster_HPLC HPLC Workflow A Prepare & Degas Mobile Phase B Equilibrate Chiral Stationary Phase Column A->B C Inject Sample B->C D UV Detection C->D E Integrate Peak Areas D->E F Calculate Enantiomeric Excess E->F

Caption: General workflow for ee determination by HPLC.

Conclusion

Both chiral NMR and HPLC are powerful and reliable techniques for the determination of the enantiomeric excess of mandelate derivatives. Chiral HPLC is a well-established method that offers high sensitivity and excellent resolution, making it a preferred choice for routine quality control and release testing in regulated environments.[1]

Chiral NMR provides a rapid, non-destructive, and high-throughput alternative that requires minimal sample preparation.[1] It is particularly advantageous for reaction monitoring and for screening a large number of samples. The lower solvent consumption also aligns with the principles of green chemistry.[5]

For comprehensive and robust validation of enantiomeric purity, a cross-validation approach utilizing both NMR and HPLC is highly recommended. The complementary nature of these techniques provides a high degree of confidence in the analytical results, ensuring the quality and stereochemical integrity of chiral mandelate derivatives in research and pharmaceutical development.

References

Performance of Methyl (R)-(-)-mandelate in Resolving Non-polar vs. Polar Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic amines into their constituent enantiomers is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. The choice of resolving agent is paramount to achieving high yields and enantiomeric excess. This guide provides an objective comparison of the performance of methyl (R)-(-)-mandelate in the resolution of non-polar and polar amines, supported by experimental data. Its efficacy is also compared with other commonly used resolving agents.

Executive Summary

This compound demonstrates versatility as a chiral resolving agent for a range of amines. Generally, it shows good to excellent performance for both non-polar aromatic amines and polar amines containing additional functional groups. The selection of an appropriate solvent system is crucial for maximizing the diastereomeric excess and yield of the desired enantiomer. While effective, its performance should be weighed against other resolving agents like tartaric acid and camphorsulfonic acid, which may offer advantages for specific substrates.

Performance of this compound

The efficacy of this compound in resolving racemic amines is contingent on the formation of diastereomeric salts with significantly different solubilities, allowing for their separation by fractional crystallization. The polarity of the amine substrate can influence the stability and crystallization properties of these salts.

Resolution of Non-Polar Amines

Non-polar amines, particularly aromatic amines such as α-methylbenzylamine and amphetamine, are classic candidates for resolution via diastereomeric salt formation. This compound has proven effective in resolving these types of amines.

Resolution of Polar Amines

Polar amines, which contain additional functional groups like hydroxyl or ester moieties, introduce more complex intermolecular interactions. These interactions can either facilitate or hinder the formation of well-defined, easily separable diastereomeric crystals. The data suggests that this compound can be a suitable resolving agent for certain polar amines, such as amino alcohols and amino acid esters.

Comparative Data

The following tables summarize the performance of this compound and other common resolving agents in the resolution of representative non-polar and polar amines.

Table 1: Resolution of Non-Polar Amines

Racemic AmineResolving AgentSolventYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
α-Methylbenzylamine (R)-(-)-Mandelic AcidWater/Toluene75-80>95 (ee)[1]
1-PhenylethylaminePEGylated-(R)-mandelic acidMethanol8283 (ee)[2]
1-Phenyl-1,2,3,4-tetrahydroisoquinolineL-(+)-Tartaric acidMethanolNot Specified>85 (ee)[3]
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-camphorsulfonic acidDichloromethane2598 (ee)[4]

Table 2: Resolution of Polar Amines

Racemic AmineResolving AgentSolventYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Phenylalanine methyl ester PEGylated-(R)-mandelic acidMethanol9085 (ee)[2]
2-Amino-1-butanol PEGylated-(R)-mandelic acidMethanol8681 (ee)[2]
trans-2-benzylaminocyclohexanolDi-p-toluoyl-L-tartaric acid / HClNot Specified92 (salt)99.5 (de)[5]
Racemic diethanolamine derivative(-)-Camphor-10-sulphonic acidAcetone70>99 (ee)[6]

Experimental Protocols

Resolution of a Non-Polar Amine: (±)-1-Phenylethylamine with (R)-(-)-Mandelic Acid

This protocol describes a general procedure for the resolution of a racemic non-polar amine.

1. Diastereomeric Salt Formation:

  • Dissolve racemic 1-phenylethylamine in a suitable solvent such as methanol.

  • In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in the same solvent, with gentle heating if necessary.

  • Slowly add the mandelic acid solution to the amine solution with continuous stirring.

2. Fractional Crystallization:

  • Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • For complete crystallization, the flask may be cooled further in an ice bath.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer.

3. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the collected crystals in water and add a base (e.g., NaOH solution) to neutralize the mandelic acid and liberate the free amine.

  • Extract the amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.

Resolution of a Polar Amine: (±)-2-Amino-1-butanol with PEGylated-(R)-mandelic acid

This protocol is adapted for a polar amine using a modified resolving agent for improved crystallization.

1. Diastereomeric Salt Formation:

  • Dissolve PEGylated-(R)-mandelic acid (1 equivalent) in methanol.[2]

  • Add the racemic mixture of 2-amino-1-butanol (2 equivalents) to the solution.[2]

  • Stir the mixture at room temperature for 12 hours.[2]

2. Temperature-Assisted Phase Transition and Crystallization:

  • Cool the mixture to 0–5 °C and continue stirring for 1 hour to induce the precipitation of the diastereomeric salt.[2]

  • Add cold methanol to the resulting slurry.[2]

  • Isolate the precipitate by filtration and wash with cold methanol.[2]

3. Liberation of the Enantiomerically Enriched Amine:

  • Dissolve the collected solid in methanol and acidify with concentrated hydrochloric acid.[2]

  • Cool the solution to 0–5 °C to precipitate the PEGylated resolving agent, which can be recovered by filtration.[2]

  • Evaporate the filtrate to dryness under vacuum to obtain the hydrochloride salt of the enantiomerically enriched amine.[2]

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resulting amine hydrochloride is determined by appropriate analytical methods. An additional crystallization cycle can be performed to further improve the optical purity.[2]

Visualizations

Experimental_Workflow cluster_Salt_Formation Diastereomeric Salt Formation cluster_Separation Separation cluster_Liberation Liberation & Purification racemic_amine Racemic Amine mix Mixing & Dissolution racemic_amine->mix resolving_agent This compound resolving_agent->mix solvent Suitable Solvent solvent->mix crystallization Fractional Crystallization mix->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Collect more_soluble More Soluble Diastereomeric Salt (Mother Liquor) filtration->more_soluble Separate liberation Liberation of Amine (Base Treatment) less_soluble->liberation extraction Solvent Extraction liberation->extraction purification Drying & Evaporation extraction->purification enantioenriched_amine Enantioenriched Amine purification->enantioenriched_amine

Experimental workflow for chiral resolution of amines.

Logical_Relationship cluster_Factors Key Factors Influencing Resolution cluster_Process Resolution Process cluster_Outcome Resolution Outcome Amine_Polarity Amine Polarity (Non-polar vs. Polar) Salt_Formation Diastereomeric Salt Formation Amine_Polarity->Salt_Formation Influences Resolving_Agent Resolving Agent (e.g., this compound) Resolving_Agent->Salt_Formation Reacts with Solvent_System Solvent System Solubility_Difference Solubility Difference Solvent_System->Solubility_Difference Determines Salt_Formation->Solubility_Difference Leads to Crystallization Selective Crystallization Solubility_Difference->Crystallization Enables Yield Yield of Resolved Enantiomer Crystallization->Yield Affects Enantiomeric_Excess Enantiomeric Excess (e.e.) Crystallization->Enantiomeric_Excess Determines

Logical relationships in diastereomeric salt resolution.

References

A Comparative Guide to Large-Scale Chiral Separations: Cost-Benefit Analysis of Methyl (R)-(-)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of enantiomers is a critical challenge in the pharmaceutical and fine chemical industries. The choice of a chiral resolution method for large-scale production requires a meticulous cost-benefit analysis, balancing economic viability with separation efficiency and product purity. This guide provides an objective comparison of classical resolution using Methyl (R)-(-)-mandelate against alternative methods, supported by available data and generalized experimental protocols.

Executive Summary

Classical resolution via diastereomeric salt formation with agents like this compound remains a widely employed and often cost-effective method for large-scale chiral separations, particularly for racemic amines. Its primary advantages lie in the potential for low cost of the resolving agent, straightforward scalability, and the possibility of recycling the resolving agent. However, this method can be empirical, requiring significant process development to optimize yield and enantiomeric excess (ee).

Alternative technologies, most notably preparative chiral chromatography (such as HPLC, SFC, and MCC), offer high efficiency and broad applicability but typically involve higher capital investment and operational costs. The decision between these approaches hinges on a comprehensive evaluation of factors including the scale of production, the value of the target enantiomer, development timelines, and the specific physicochemical properties of the racemate.

Comparison of Chiral Separation Methods

The selection of an optimal chiral separation strategy is a multifactorial decision. Classical resolution is often favored for its low initial costs, while chromatographic methods provide speed and efficiency, particularly in early-stage development.[1][2]

Quantitative Performance and Cost Metrics

The following table summarizes key performance and cost metrics for different chiral resolution techniques. It is important to note that bulk pricing for resolving agents and chiral stationary phases is highly variable and subject to negotiation with suppliers. The presented cost estimates are based on available laboratory-scale pricing and should be considered as indicative.

FeatureClassical Resolution (this compound)Preparative HPLCSupercritical Fluid Chromatography (SFC)
Resolving Agent/Stationary Phase Cost Relatively low initial cost. Lab-scale pricing for this compound is approximately $133/100g.[3] Bulk pricing is significantly lower.High cost for chiral stationary phases (CSPs).High cost for CSPs.
Yield Variable, typically 40-50% per resolution cycle without recycling of the unwanted enantiomer. Can be improved with recycling.[4]High, often >95%.High, often >95%.
Enantiomeric Excess (ee) High, often >95% after recrystallization.[5]Very high, >99% is achievable.Very high, >99% is achievable.
Solvent Consumption Can be high, depending on the solubility of the diastereomeric salts.[6]High, particularly in normal-phase chromatography.Significantly lower than HPLC due to the use of supercritical CO2.[7]
Development Time Can be lengthy due to the need for screening resolving agents and optimizing crystallization conditions.Faster method development compared to classical resolution.Faster method development and equilibration times compared to HPLC.[7]
Scalability Highly scalable and well-suited for large-scale production.[8]Scalable, but can be costly for very large quantities.Scalable and becoming more common for large-scale purification.
Recycling of Chiral Agent Resolving agent can often be recovered and recycled, improving process economics.[4]Not applicable (CSP is reused).Not applicable (CSP is reused).

Experimental Protocols

Reproducible and detailed experimental methodologies are crucial for the successful implementation of any chiral separation technique. Below are generalized protocols for the resolution of a racemic amine using this compound and for separation via chiral HPLC.

Protocol 1: Diastereomeric Salt Resolution of a Racemic Amine with this compound

This protocol outlines a general procedure for the resolution of a racemic primary amine. Optimization of solvent, temperature, and stoichiometry is essential for each specific substrate.

Materials:

  • Racemic amine

  • This compound

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a minimum amount of warm methanol.

    • In a separate flask, dissolve this compound (0.5-1.0 equivalents) in a minimum amount of warm methanol.

    • Slowly add the this compound solution to the amine solution with stirring.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (if necessary):

    • To improve diastereomeric purity, recrystallize the salt from a minimal amount of hot methanol. Repeat until a constant optical rotation is achieved.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add 1M sodium hydroxide solution until the solution is basic (pH > 10) to liberate the free amine.

    • Extract the free amine with ethyl acetate (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of this compound:

    • Acidify the aqueous layer from the previous step with 1M hydrochloric acid to a pH of 1-2.

    • Extract the liberated mandelic acid (from the hydrolysis of the methyl ester) into ethyl acetate.

    • Dry the organic layer and evaporate the solvent. The recovered mandelic acid can be re-esterified for recycling.

Protocol 2: Chiral HPLC Separation of a Racemic Amine

This protocol provides a general workflow for analytical to preparative scale chiral HPLC. The choice of chiral stationary phase and mobile phase is critical and requires screening.

Materials:

  • Racemic amine

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)

  • Chiral HPLC column (e.g., polysaccharide-based CSP)

  • Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) if required

Procedure:

  • Analytical Method Development:

    • Screen various chiral stationary phases and mobile phase compositions to identify a suitable system that provides baseline separation of the enantiomers.

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve a good resolution (Rs > 1.5) in a reasonable analysis time.

  • Scale-up to Preparative HPLC:

    • Increase the column diameter and particle size for preparative scale separation.

    • Increase the sample concentration and injection volume to maximize throughput.

    • Adjust the flow rate to maintain resolution.

  • Fraction Collection:

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Solvent Removal:

    • Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

Mandatory Visualization

Logical Workflow for Chiral Separation Method Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate chiral separation method for a new chiral compound.

G cluster_0 Initial Assessment cluster_1 Method Screening cluster_2 Optimization and Scale-up cluster_3 Cost-Benefit Analysis racemate Racemic Compound properties Determine Physicochemical Properties (pKa, solubility) racemate->properties scale Define Scale and Purity Requirements properties->scale classical_screening Classical Resolution Screening (e.g., with this compound) scale->classical_screening chromatography_screening Chiral Chromatography Screening (HPLC, SFC with various CSPs) scale->chromatography_screening classical_optimization Optimize Crystallization (Solvent, Temp., Stoichiometry) classical_screening->classical_optimization Promising Results chromatography_optimization Optimize Separation (Loading, Flow Rate, Gradient) chromatography_screening->chromatography_optimization Good Separation recycling Develop Recycling Protocol for Resolving Agent classical_optimization->recycling cost_analysis Perform Detailed Cost Analysis (Reagents, Solvents, Throughput, Waste) chromatography_optimization->cost_analysis recycling->cost_analysis final_method Select Optimal Large-Scale Separation Method cost_analysis->final_method

Caption: Decision pathway for selecting a chiral separation method.

Experimental Workflow for Diastereomeric Salt Resolution

The following diagram illustrates the general experimental workflow for chiral resolution via diastereomeric salt formation.

G racemic_mixture Racemic Mixture (e.g., Amine) salt_formation Diastereomeric Salt Formation in Solvent racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor Liquid liberation_1 Liberation of Enantiomer 1 (Base Addition) less_soluble_salt->liberation_1 liberation_2 Liberation of Enantiomer 2 & Recovery of Resolving Agent mother_liquor->liberation_2 enantiomer_1 Pure Enantiomer 1 liberation_1->enantiomer_1 enantiomer_2 Pure Enantiomer 2 liberation_2->enantiomer_2 recovered_agent Recovered Resolving Agent liberation_2->recovered_agent

Caption: General workflow for chiral resolution via diastereomeric salt formation.

References

The Efficacy of Methyl (R)-(-)-mandelate in Chiral Resolution: A Literature Review and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The selection of an appropriate chiral resolving agent is a critical step in the separation of racemic mixtures, directly influencing the efficiency, yield, and economic viability of the process. This guide provides a comprehensive review of the available literature on the use of Methyl (R)-(-)-mandelate as a chiral resolving agent, offering a comparative analysis of its performance and detailed experimental insights.

While mandelic acid and its various derivatives are well-established as effective resolving agents in a multitude of chemical transformations, a thorough review of scientific literature reveals a notable scarcity of documented applications specifically employing this compound for the chiral resolution of racemic compounds. Despite extensive searches of chemical databases and scholarly articles, concrete examples detailing the successful resolution of specific racemic mixtures using this particular methyl ester, including quantitative data on diastereomeric excess (de%), enantiomeric excess (ee%), and overall yield, remain elusive.

This guide, therefore, aims to provide a foundational understanding of the principles of chiral resolution by diastereomeric salt formation, the typical applications of mandelate derivatives, and to present a framework for how this compound could theoretically be employed. The absence of specific case studies in the current literature suggests that this reagent is either not commonly used for this purpose or its applications are not widely published.

Principles of Chiral Resolution with Mandelic Acid Derivatives

Chiral resolution via diastereomeric salt formation is a classical and widely used technique for separating enantiomers. The process relies on the reaction of a racemic mixture (containing both enantiomers of a compound) with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomers, which, unlike the original enantiomers, possess different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.

Mandelic acid and its derivatives are attractive resolving agents due to their acidic nature, which allows for salt formation with racemic amines and other basic compounds. The presence of a stereocenter in the mandelate moiety introduces the necessary chirality to form diastereomeric salts.

Potential Applications and Experimental Considerations

Theoretically, this compound could be utilized for the resolution of racemic amines. The carboxylic acid group of the mandelate would react with the amine to form a diastereomeric salt mixture. The success of such a resolution would be contingent on a significant difference in the solubility of the two resulting diastereomeric salts in a given solvent system.

A generalized experimental workflow for such a resolution is depicted below.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer Racemic Amine Racemic Amine Reaction Reaction Racemic Amine->Reaction This compound This compound This compound->Reaction Solvent Solvent Solvent->Reaction Diastereomeric Salt Mixture Diastereomeric Salt Mixture Reaction->Diastereomeric Salt Mixture Crystallization Crystallization Diastereomeric Salt Mixture->Crystallization Less Soluble Diastereomer (Solid) Less Soluble Diastereomer (Solid) Crystallization->Less Soluble Diastereomer (Solid) More Soluble Diastereomer (Solution) More Soluble Diastereomer (Solution) Crystallization->More Soluble Diastereomer (Solution) Isolated Diastereomer Isolated Diastereomer Less Soluble Diastereomer (Solid)->Isolated Diastereomer Acid/Base Workup Acid/Base Workup Isolated Diastereomer->Acid/Base Workup Pure Enantiomer Pure Enantiomer Acid/Base Workup->Pure Enantiomer Recovered Resolving Agent Recovered Resolving Agent Acid/Base Workup->Recovered Resolving Agent

Figure 1. General workflow for chiral resolution via diastereomeric salt formation.

The logical relationship for a successful resolution is dependent on the interplay between the resolving agent, the substrate, and the solvent.

G Resolving Agent Resolving Agent Diastereomeric Salt Properties Diastereomeric Salt Properties Resolving Agent->Diastereomeric Salt Properties Substrate Substrate Substrate->Diastereomeric Salt Properties Solvent Solvent Solvent->Diastereomeric Salt Properties Successful Resolution Successful Resolution Diastereomeric Salt Properties->Successful Resolution Solubility Difference

Figure 2. Factors influencing the success of chiral resolution.

Conclusion and Future Outlook

The lack of specific data on the application of this compound as a chiral resolving agent presents a gap in the literature. While the principles of diastereomeric salt formation are well-understood and the utility of mandelic acid derivatives is established, the efficacy of this particular methyl ester remains to be demonstrated through published experimental work.

For researchers in the field, this represents an opportunity for investigation. Systematic studies on the application of this compound for the resolution of a variety of racemic amines and other suitable substrates could yield valuable data and potentially establish it as a useful tool in the chemist's arsenal for enantioseparation. Such studies should focus on quantifying the diastereomeric and enantiomeric excess, as well as optimizing reaction conditions to maximize yields.

Until such data becomes available, scientists and drug development professionals are advised to consider more extensively documented resolving agents for their immediate needs while recognizing the potential for this compound as an area for future research and development.

Evaluating Stereochemical Outcomes: A Comparative Guide to Enantiomeric Mandelate Ester Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation to selectively produce one stereoisomer. Among these, esters of mandelic acid and its analogs have proven to be effective in inducing high levels of stereoselectivity.

This guide provides an objective comparison of the stereochemical outcomes in a diastereoselective Diels-Alder reaction using different enantiomers of a mandelate ester analog, (-)-8-phenylmenthol and (+)-8-phenylmenthol. The use of these auxiliaries provides a clear illustration of how the choice of the enantiomer of the chiral auxiliary directly controls the stereochemistry of the newly formed chiral centers in the product. Experimental data, detailed protocols, and mechanistic illustrations are presented to support this comparison.

Performance Comparison in an Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful method for the formation of six-membered rings. When a chiral auxiliary is attached to the dienophile, the reaction can proceed with high diastereoselectivity. Here, we compare the outcome of the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and acrylates derived from the enantiomeric chiral auxiliaries, (-)-8-phenylmenthol and (+)-8-phenylmenthol.

Table 1: Comparison of Diastereomeric Excess in the Diels-Alder Reaction

Chiral AuxiliaryDienophileDiastereomeric Excess (d.e.) of Endo Adduct
(-)-8-Phenylmenthol(-)-8-Phenylmenthyl acrylate>99%[1]
(+)-8-Phenylmenthol(+)-8-Phenylmenthyl acrylateExpected >99% (opposite enantiomer)

The high diastereoselectivity is attributed to the steric hindrance provided by the bulky phenylmenthol group, which effectively shields one face of the dienophile, forcing the approach of the diene from the less hindered face. The phenyl group in the 8-position of the menthol scaffold is believed to further enhance stereoselectivity through favorable π-stacking interactions in the transition state.[1]

Experimental Protocols

The following protocols provide a general methodology for the key experimental steps involved in this comparative study.

Protocol 1: Synthesis of (-)-8-Phenylmenthyl Acrylate

Materials:

  • (-)-8-Phenylmenthol

  • Triethylamine

  • Acryloyl chloride

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (-)-8-phenylmenthol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[2]

  • Quench the reaction by adding saturated aqueous NaHCO₃.[2]

  • Separate the organic layer and wash it sequentially with water and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[2]

Protocol 2: Asymmetric Diels-Alder Reaction

Materials:

  • (-)-8-Phenylmenthyl acrylate

  • Cyclopentadiene (freshly distilled)

  • Lewis acid (e.g., Et₂AlCl or BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Aqueous work-up solution (e.g., saturated NaHCO₃)

Procedure:

  • Dissolve the (-)-8-phenylmenthyl acrylate (1.0 equivalent) in anhydrous DCM under an inert atmosphere at -78 °C.

  • Add the Lewis acid (e.g., 1.1 equivalents of Et₂AlCl) and stir for 10 minutes.

  • Add freshly distilled cyclopentadiene (3.0 equivalents) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).

  • Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude Diels-Alder adduct. The product can be purified by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

Materials:

  • Diels-Alder adduct

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Standard Fieser work-up solutions (water, 15% NaOH, water)

Procedure:

  • Dissolve the purified Diels-Alder adduct in anhydrous diethyl ether or THF under an inert atmosphere and cool to 0 °C.

  • Carefully add a suspension of LiAlH₄ (1.5-2.0 equivalents) to the solution.

  • Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and perform a Fieser work-up by sequentially and carefully adding water, 15% aqueous NaOH, and then water again.

  • Filter the resulting solids and wash them thoroughly with ether.

  • The filtrate contains the desired chiral alcohol product and the recovered (-)-8-phenylmenthol, which can be separated by column chromatography.

Protocol 4: Determination of Diastereomeric Excess

The diastereomeric excess (d.e.) of the Diels-Alder adduct can be determined by high-field ¹H NMR spectroscopy or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase after conversion to a suitable derivative. For ¹H NMR analysis, specific protons in the two diastereomers will exhibit different chemical shifts, allowing for integration and calculation of the d.e.

Visualizing the Stereochemical Control

The following diagrams illustrate the logical relationships and workflows described in this guide.

diastereoselection cluster_start Starting Materials cluster_reaction Asymmetric Diels-Alder cluster_product Diastereomeric Products Prochiral Acrylate Prochiral Acrylate R_Dienophile (+)-8-Phenylmenthyl Acrylate Prochiral Acrylate->R_Dienophile Esterification S_Dienophile (-)-8-Phenylmenthyl Acrylate Prochiral Acrylate->S_Dienophile Esterification R_Aux (+)-8-Phenylmenthol R_Aux->R_Dienophile S_Aux (-)-8-Phenylmenthol S_Aux->S_Dienophile R_Product Enantiomer A (endo adduct) R_Dienophile->R_Product + Diene S_Product Enantiomer B (endo adduct) S_Dienophile->S_Product + Diene Diene Cyclopentadiene Diene->R_Product Diene->S_Product

Caption: Logical relationship showing how enantiomeric chiral auxiliaries lead to enantiomeric products.

experimental_workflow cluster_synthesis Step 1: Dienophile Synthesis cluster_da Step 2: Diels-Alder Reaction cluster_cleavage Step 3: Auxiliary Cleavage cluster_analysis Step 4: Analysis start (-)-8-Phenylmenthol + Acryloyl Chloride esterification Esterification start->esterification dienophile (-)-8-Phenylmenthyl Acrylate esterification->dienophile da_reactants Dienophile + Cyclopentadiene + Lewis Acid dienophile->da_reactants da_reaction Cycloaddition da_reactants->da_reaction da_adduct Diastereomeric Adduct da_reaction->da_adduct cleavage_reagents Adduct + LiAlH₄ da_adduct->cleavage_reagents analysis NMR / GC / HPLC da_adduct->analysis reduction Reductive Cleavage cleavage_reagents->reduction final_products Chiral Alcohol Product + Recovered Auxiliary reduction->final_products de_determination Determine d.e. analysis->de_determination

Caption: General experimental workflow for the asymmetric Diels-Alder reaction and product analysis.

References

Safety Operating Guide

Proper Disposal of Methyl (R)-(-)-mandelate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of Methyl (R)-(-)-mandelate, ensuring compliance with safety protocols and environmental regulations.

I. Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it with care in a laboratory setting.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Handle with gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Respiratory Protection: Ensure adequate ventilation.[2][4] In case of insufficient ventilation or the formation of dust, wear respiratory protection.[1]

  • Body Protection: Wear a lab coat to avoid skin contact.[2]

In Case of a Spill:

  • Ensure the area is well-ventilated.[2][4]

  • Avoid dust formation.[1][2][4]

  • Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[2][3][4]

  • Do not let the product enter drains, sewers, or watercourses.[1]

II. Operational Disposal Plan

The disposal of this compound must be conducted in a manner that minimizes environmental impact and adheres to all relevant regulations.

Step-by-Step Disposal Procedure:

  • Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

  • Containerization: Place the waste this compound, including any contaminated materials from spills, into a suitable, clearly labeled, and closed container.

  • Engage a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] This is the recommended method for disposal.

  • Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed waste disposal service.

  • Prohibited Disposal Methods: Do not dispose of this compound in sanitary sewers, storm sewers, or landfills.[1] It should not be released into the environment.[4]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]

III. Key Data for Disposal Considerations

The following table summarizes the key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[4][5][6]
Molecular Weight 166.17 g/mol [5][6]
Appearance White to light yellow powder/solid[4][5]
Melting Point 56 - 58 °C / 132.8 - 136.4 °F[2][4]
Flash Point > 110 °C / > 230 °F[2][4]
Water Solubility No information available[2][4]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment cluster_disposal_options Disposal Options cluster_prohibited Prohibited Actions Start This compound Waste Generated Assess Characterize Waste (Consult SDS & Local Regulations) Start->Assess Contain Place in a Suitable, Labeled, Closed Container Assess->Contain Prohibited DO NOT: - Dispose in regular trash - Pour down the drain - Release into the environment Assess->Prohibited LicensedDisposal Contact Licensed Hazardous Waste Disposal Company Contain->LicensedDisposal Primary Method Incineration Chemical Incineration (with afterburner and scrubber) LicensedDisposal->Incineration Likely Method Used by Vendor

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl (R)-(-)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Methyl (R)-(-)-mandelate, a key intermediate in the synthesis of various pharmaceuticals. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. Based on safety data sheets, the following PPE is recommended when handling this compound.[1][2][3][4]

Protection TypeRecommended EquipmentStandard
Eye Protection Safety glasses with side shields or gogglesEuropean Standard EN 166 or OSHA 29 CFR 1910.133
Hand Protection Protective gloves (e.g., Nitrile rubber)European Standard EN 374
Skin and Body Protection Long-sleeved clothing or a lab coatN/A
Respiratory Protection Generally not required under normal use with adequate ventilation. For large-scale operations, emergency situations, or if dust formation is likely, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.N/A
Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended first aid measures.[1][3]

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure the work area is well-ventilated. A laboratory fume hood is recommended.[2]

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Avoid the formation of dust and aerosols.[2]

    • Use personal protective equipment as required.[1]

    • Avoid contact with skin, eyes, or clothing.[1][4]

    • Avoid ingestion and inhalation.[1][4]

    • Keep the container tightly closed when not in use.[1][2]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4]

    • Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and its containers is a critical step in the chemical management lifecycle.

  • Waste Chemical Disposal :

    • Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5]

    • Do not release into the environment or drains.[1][3]

    • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Contaminated Packaging Disposal :

    • Empty remaining contents from the container.[1]

    • Dispose of the empty container in accordance with local regulations.[1][3]

    • Do not re-use empty containers.[1][3]

Visualizing the Handling Workflow

To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram illustrates the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal prep_area Ensure Ventilated Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe handle_chem Handle Chemical Safely (Avoid Dust/Contact) don_ppe->handle_chem store_chem Store Properly handle_chem->store_chem dispose_waste Dispose of Waste Chemical handle_chem->dispose_waste dispose_cont Dispose of Contaminated Packaging dispose_waste->dispose_cont

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.